2-benzyl-5-chloro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN/c16-13-6-7-15-12(9-13)10-14(17-15)8-11-4-2-1-3-5-11/h1-7,9-10,17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYMNUNPPYABMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376614 | |
| Record name | 5-CHLORO-2-(PHENYLMETHYL)-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227803-33-0 | |
| Record name | 5-CHLORO-2-(PHENYLMETHYL)-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-benzyl-5-chloro-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] The specific analogue, 2-benzyl-5-chloro-1H-indole, combines several key structural features: the core indole nucleus, a flexible benzyl group at the C2 position, and a chlorine atom at the C5 position. This substitution pattern is of significant interest to drug development professionals as it allows for the modulation of lipophilicity, metabolic stability, and receptor binding affinity.[3] This technical guide provides an in-depth exploration of the synthesis and characterization of this target molecule, offering field-proven insights, detailed experimental protocols, and a comparative analysis of synthetic strategies for researchers and scientists in drug discovery.
Strategic Approaches to Synthesis
The construction of the this compound scaffold can be approached through several established and modern synthetic routes. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. We will explore the venerable Fischer indole synthesis as the primary route and briefly discuss alternative strategies.
The Fischer Indole Synthesis: A Classic and Reliable Route
First discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most robust and widely used methods for constructing the indole core.[4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[4][6]
Causality of the Fischer Approach: This method is advantageous for our target molecule because the required precursors, 4-chlorophenylhydrazine and benzyl methyl ketone, are readily available commercially. The reaction proceeds through a well-understood mechanism, allowing for predictable outcomes and troubleshooting.
Mechanism Overview:
-
Hydrazone Formation: Phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: A concerted pericyclic rearrangement occurs, breaking the N-N bond and forming a C-C bond.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the amino group onto the imine carbon.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule under acidic conditions to yield the aromatic indole ring.[4][5]
Caption: Workflow of the Fischer Indole Synthesis.
Alternative Synthetic Strategies
While the Fischer synthesis is highly effective, other methods are available, each with its own set of advantages and limitations.
| Synthetic Method | Starting Materials | Conditions | Rationale & Insights |
| Bischler-Möhlau Synthesis | α-Bromo-ketone, 4-Chloroaniline | Harsh, often high temperatures | Involves the reaction of an α-haloketone with excess aniline.[8][9] It can be effective but the harsh conditions may not be suitable for sensitive substrates. Modern microwave-assisted protocols have shown promise in mitigating these issues.[10] |
| Palladium-Catalyzed Reactions | 5-Chloroindole, Benzyl Halide/Carbonate | Mild, requires Pd catalyst and ligands | Modern cross-coupling methods offer high regioselectivity and functional group tolerance under milder conditions.[11] For instance, a C3-benzylation of 5-chloroindole followed by an acid-catalyzed rearrangement can yield the 2-benzyl isomer.[12][13] These routes are powerful but can be more costly due to the palladium catalyst. |
Experimental Protocol: Fischer Indole Synthesis
This protocol provides a self-validating system for the synthesis of this compound. Expected outcomes and checkpoints are included to ensure trustworthiness.
Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Benzyl methyl ketone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Step-by-Step Protocol:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol (50 mL).
-
Add benzyl methyl ketone (1.05 eq) to the solution.
-
Heat the mixture to reflux for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. A color change to yellow/orange is typically observed.
-
-
Cyclization:
-
Cool the reaction mixture to room temperature.
-
Slowly add glacial acetic acid (20 mL) as the catalyst. Rationale: Acetic acid serves as a Brønsted acid catalyst to facilitate the rearrangement and cyclization steps of the mechanism.[4]
-
Heat the mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours. Monitor the formation of the indole product by TLC.
-
-
Work-up and Isolation:
-
After cooling, pour the reaction mixture into a beaker containing ice-cold water (200 mL). This will precipitate the crude product.
-
Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent.
-
The resulting solid can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
Expected Yield: 65-75%.
-
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Caption: Overall workflow from synthesis to characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
¹H NMR (Proton NMR): The spectrum provides information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole N-H | 8.0 - 8.2 | broad singlet | Chemical shift can be concentration-dependent. |
| H4 (Indole) | ~7.50 | d | Doublet due to coupling with H6. |
| H6 (Indole) | ~7.05 | dd | Doublet of doublets (coupling with H4 and H7). |
| H7 (Indole) | ~7.20 | d | Doublet due to coupling with H6. |
| H3 (Indole) | ~6.35 | s | Singlet, characteristic of a 2-substituted indole. |
| Benzyl -CH₂- | ~4.10 | s | Singlet, methylene bridge protons. |
| Benzyl Ar-H | 7.25 - 7.40 | m | Multiplet for the five protons of the benzyl ring. |
¹³C NMR (Carbon-13 NMR): This technique identifies all unique carbon environments in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (Indole) | ~138 |
| C3 (Indole) | ~101 |
| C3a (Indole) | ~129 |
| C4 (Indole) | ~121 |
| C5 (Indole) | ~125 (C-Cl) |
| C6 (Indole) | ~120 |
| C7 (Indole) | ~111 |
| C7a (Indole) | ~134 |
| Benzyl -CH₂- | ~32 |
| Benzyl C1' | ~139 |
| Benzyl C2'/C6' | ~129 |
| Benzyl C3'/C5' | ~128 |
| Benzyl C4' | ~126 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The expected m/z for C₁₅H₁₂ClN will be approximately 241.07.
-
Isotopic Pattern: A crucial validation point is the presence of the M+2 peak at m/z ~243.07, with an intensity of about one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
-
Key Fragment: A significant fragment is often observed corresponding to the loss of the benzyl group (tropylium cation, m/z 91) or the cleavage to form the benzyl cation itself.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A sharp, distinct peak around 3400-3450 cm⁻¹ is characteristic of the indole N-H bond.[14]
-
Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ .
-
C=C Stretch: Aromatic ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹ , can be attributed to the C-Cl bond.
Conclusion
This guide has detailed a robust and reliable pathway for the synthesis of this compound via the Fischer indole synthesis. The rationale for key experimental choices has been provided to empower researchers with a deeper understanding of the process. Furthermore, a comprehensive characterization workflow utilizing NMR, MS, and IR spectroscopy has been outlined, providing the necessary tools for researchers to confidently verify the structure and purity of the target compound. The methodologies and data presented herein serve as a solid foundation for scientists and drug development professionals working with this important class of heterocyclic compounds.
References
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Batool, Z., Ullah, S., Khan, A., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available at: [Link]
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Raju, G. N., Sai, K. B., Naveen, K. T., & Nadendla, R. R. (2015). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 1(4), 437-443. Available at: [Link]
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Ndibe, H.C., Owolabi, B.J., Adepoju, T.S., & Eriamiatoe, I.O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, ACS Publications. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-benzyl-5-chloro-1H-indole
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-benzyl-5-chloro-1H-indole (CAS No: 227803-33-0), a substituted indole derivative of significant interest to researchers and professionals in the field of drug discovery and development. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and predictive models to offer a robust framework for its study. The subsequent sections will delve into the molecular structure, key physicochemical parameters, spectroscopic signatures, and relevant analytical methodologies, providing a foundational understanding for its application in medicinal chemistry.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of synthetic and therapeutic research. The introduction of specific substituents, such as a benzyl group at the 2-position and a chloro group at the 5-position, can significantly modulate the molecule's steric, electronic, and lipophilic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed exposition of these properties for this compound, establishing a critical knowledge base for its further investigation.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and fundamental properties.
Chemical Structure and Identification
-
IUPAC Name: this compound
-
CAS Number: 227803-33-0[1]
-
Molecular Formula: C₁₅H₁₂ClN[1]
-
Molecular Weight: 241.72 g/mol [1]
-
SMILES: ClC1=CC=C2NC(CC3=CC=CC=C3)=CC2=C1[1]
-
InChIKey: FIYMNUNPPYABMU-UHFFFAOYSA-N[1]
The structure comprises a central indole bicyclic system with a benzyl substituent at the C2 position and a chlorine atom at the C5 position. The presence of the N-H proton on the indole ring allows for hydrogen bonding, a crucial factor in its interaction with biological targets.
Core Physicochemical Properties
The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, permeability, and ultimately, its bioavailability.
Physical State and Appearance
Melting Point
A definitive experimental melting point for this compound has not been reported in the literature. However, by examining related structures, we can infer an approximate range. 5-Chloroindole has a reported melting point of 69-72 °C.[3][4] The introduction of a benzyl group would be expected to increase the melting point due to a higher molecular weight and increased intermolecular interactions. For context, 1-benzyl-5-chloroindoline-2,3-dione has a melting point of 140-143 °C.
Solubility Profile
The solubility of a compound is a critical determinant of its suitability for formulation and its absorption in biological systems.
-
Aqueous Solubility: Based on the properties of related compounds, this compound is expected to have very low aqueous solubility. 5-Chloroindole is reported as insoluble in water.[3] The addition of the lipophilic benzyl group will further decrease its affinity for aqueous media.
-
Organic Solubility: Conversely, the compound is expected to be soluble in a range of organic solvents. 5-Chloroindole is soluble in alcohol, and it is anticipated that this compound will be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.[4]
Acidity (pKa)
The pKa value provides insight into the ionization state of a molecule at a given pH. For this compound, the most relevant pKa is that of the N-H proton of the indole ring. While an experimental value is not available, a predicted pKa for 5-chloroindole is 16.09.[4] This indicates that the indole N-H is weakly acidic and will be predominantly in its neutral, protonated form at physiological pH.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for oral absorption. A higher logP value indicates greater lipophilicity.
The experimental partition coefficient for 5-chloroindole is reported as 2.93.[3] The addition of the benzyl group will significantly increase the lipophilicity. A computed XLogP3 value for the isomeric compound 2-chloro-5-phenylmethoxy-1H-indole is 4.5.[5] It is therefore reasonable to predict that the logP of this compound will be in a similar, or slightly higher, range, indicating a highly lipophilic character.
Table 1: Summary of Physicochemical Properties
| Property | Value/Description | Source/Basis |
| Molecular Formula | C₁₅H₁₂ClN | [1] |
| Molecular Weight | 241.72 g/mol | [1] |
| Physical State | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not experimentally determined | - |
| Aqueous Solubility | Very low | Inferred from 5-chloroindole[3] |
| Organic Solubility | Soluble in common organic solvents | Inferred from 5-chloroindole[4] |
| pKa (N-H) | ~16 (Predicted) | Based on 5-chloroindole[4] |
| logP | > 3 (Predicted) | Based on 5-chloroindole and related isomers[3][5] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of synthesized compounds. While the specific spectra for this compound are not publicly available, a detailed prediction of its spectral features can be made based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show distinct signals for the indole ring protons, the benzyl group protons, and the N-H proton.
-
Indole N-H Proton: A broad singlet is expected in the downfield region, typically between δ 8.0-11.0 ppm.
-
Aromatic Protons (Indole Ring): The protons on the chlorinated benzene ring of the indole nucleus will appear in the aromatic region (δ 7.0-7.8 ppm). The H4 proton is expected to be a doublet around δ 7.6 ppm, deshielded by the adjacent chlorine atom. The H6 and H7 protons will likely appear as a doublet and a doublet of doublets, respectively, in the range of δ 7.1-7.4 ppm. The H3 proton on the pyrrole ring is expected to be a singlet or a small doublet around δ 6.4-6.5 ppm.
-
Benzyl Group Protons: The five protons of the phenyl ring will appear as a multiplet in the region of δ 7.2-7.4 ppm. The two methylene protons (CH₂) will give a singlet at approximately δ 4.0-4.2 ppm.
The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.
-
Indole Ring Carbons: The carbon bearing the chlorine (C5) is expected to resonate around δ 128-130 ppm. The other carbons of the benzene ring will appear in the δ 110-135 ppm range. The C2 and C3 carbons of the pyrrole ring are expected around δ 138 ppm and δ 102 ppm, respectively.
-
Benzyl Group Carbons: The methylene carbon (CH₂) is anticipated to appear around δ 35-40 ppm. The carbons of the phenyl ring will resonate in the typical aromatic region of δ 126-140 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Indole N-H | 8.0 - 11.0 | - |
| Indole H3 | 6.4 - 6.5 | ~102 |
| Indole H4 | ~7.6 | ~122 |
| Indole H6 | 7.1 - 7.2 | ~123 |
| Indole H7 | 7.2 - 7.4 | ~112 |
| Benzyl CH₂ | 4.0 - 4.2 | 35 - 40 |
| Benzyl Phenyl H | 7.2 - 7.4 | 126 - 140 |
| Indole C2 | - | ~138 |
| Indole C3a | - | ~130 |
| Indole C5 | - | ~129 |
| Indole C7a | - | ~135 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3500 cm⁻¹ for the indole N-H stretch.
-
C-H Aromatic Stretch: Peaks will be observed above 3000 cm⁻¹ corresponding to the C-H stretching of the aromatic rings.
-
C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ will be present due to the C-H stretching of the benzylic CH₂ group.
-
C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A peak in the 1200-1350 cm⁻¹ range.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 241, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak at m/z = 243 (M+2) with approximately one-third the intensity of the M⁺ peak will also be observed.
-
Fragmentation Pattern: A prominent fragment would be the loss of the benzyl group, resulting in a peak at m/z = 150 (for the 5-chloro-1H-indolyl cation). Another significant fragmentation would be the formation of the benzyl cation at m/z = 91 (the tropylium ion).
Analytical Methodologies
The purification and analysis of this compound would typically involve standard chromatographic and spectroscopic techniques.
Synthesis and Purification Workflow
A plausible synthetic route for this compound would be the Fischer indole synthesis, reacting (4-chlorophenyl)hydrazine with 3-phenylpropionaldehyde. The resulting crude product would then be purified.
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Spectroscopic Characterization of 2-benzyl-5-chloro-1H-indole: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-benzyl-5-chloro-1H-indole, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying scientific principles and experimental considerations.
Introduction: The Significance of this compound
Indole scaffolds are privileged structures in drug discovery, forming the core of numerous approved therapeutics. The specific substitution pattern of this compound imparts a unique combination of lipophilicity, electronic properties, and steric bulk, making it a valuable building block for targeting a range of biological targets. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and for this, a multi-faceted spectroscopic approach is indispensable. This guide will provide a detailed roadmap for the characterization of this molecule, empowering researchers to confidently identify and utilize it in their work.
The molecular structure of this compound, with the IUPAC name 5-Chloro-2-(phenylmethyl)-1H-indole and CAS Number 227803-33-0, is presented below.[1] The molecular formula is C15H12ClN, and the molecular weight is 241.72 g/mol .[1]
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shift of the N-H proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 or 500 MHz spectrometer is recommended for good signal dispersion.[2]
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-32, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on the analysis of related structures, including 5-chloroindole and other substituted indoles.[2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N-H (indole) |
| ~7.55 | d | 1H | H-4 |
| ~7.30 | d | 1H | H-7 |
| ~7.25-7.15 | m | 5H | Phenyl-H |
| ~7.05 | dd | 1H | H-6 |
| ~6.35 | s | 1H | H-3 |
| ~4.10 | s | 2H | CH₂ (benzyl) |
Interpretation and Rationale:
-
N-H Proton: The indole N-H proton is expected to be a broad singlet in the downfield region (around 8.0-12.0 ppm), with its exact position being sensitive to solvent and concentration.[2]
-
Aromatic Protons (Indole Ring): The chlorine atom at the C-5 position exerts an electron-withdrawing effect, influencing the chemical shifts of the benzene ring protons.[2] H-4 is anticipated to be the most deshielded proton on the benzene portion of the indole ring, appearing as a doublet. H-6 will likely be a doublet of doublets due to coupling with H-4 and H-7, while H-7 will be a doublet.
-
Aromatic Protons (Benzyl Ring): The five protons of the benzyl group's phenyl ring are expected to resonate as a complex multiplet in the typical aromatic region of 7.15-7.25 ppm.
-
Pyrrole Ring Proton (H-3): The H-3 proton of the indole ring is predicted to be a singlet at approximately 6.35 ppm.
-
Methylene Protons: The two protons of the benzylic methylene group (CH₂) are expected to appear as a sharp singlet around 4.10 ppm.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The predicted ¹³C NMR spectrum is derived from data on 5-chloroindole derivatives and general principles of carbon chemical shifts.[2]
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | C-2 |
| ~138.5 | Phenyl-C (ipso) |
| ~134.5 | C-7a |
| ~129.0 | Phenyl-CH |
| ~128.5 | Phenyl-CH |
| ~128.0 | C-3a |
| ~126.5 | Phenyl-CH |
| ~125.5 | C-5 |
| ~122.5 | C-6 |
| ~120.0 | C-4 |
| ~111.5 | C-7 |
| ~101.0 | C-3 |
| ~36.0 | CH₂ (benzyl) |
Interpretation and Rationale:
-
Indole Carbons: The C-2 carbon, being adjacent to the nitrogen and bearing the benzyl substituent, is expected to be significantly downfield. The bridgehead carbons, C-3a and C-7a, will also be in the aromatic region. The C-5 carbon, directly attached to the chlorine atom, will have its chemical shift influenced by the halogen. The remaining indole carbons (C-3, C-4, C-6, C-7) will resonate at their characteristic positions, with C-3 being the most shielded.
-
Benzyl Carbons: The ipso-carbon of the benzyl's phenyl ring will be a quaternary signal, while the other phenyl carbons will appear in the aromatic region. The methylene carbon (CH₂) is expected in the aliphatic region, around 36.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).
-
ATR: Place the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch (indole) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch (CH₂) |
| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C stretching |
| ~1090 | Strong | C-Cl stretch |
| ~740 | Strong | Out-of-plane C-H bending (ortho-disubstituted) |
Interpretation and Rationale:
-
N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ is expected for the N-H stretch of the indole ring.
-
C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the aromatic rings.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to give a strong absorption in the fingerprint region, around 1090 cm⁻¹.
-
Out-of-Plane Bending: A strong band around 740 cm⁻¹ is indicative of the out-of-plane C-H bending for the ortho-disubstituted pattern of the indole's benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
Ionization Source: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with high-resolution mass spectrometry (HRMS).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.
Predicted Mass Spectrum (EI)
| m/z | Relative Intensity | Assignment |
| 241/243 | High | [M]⁺ (Molecular ion, ~3:1 ratio) |
| 164 | Moderate | [M - C₆H₅]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 241. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 243 with about one-third the intensity of the molecular ion peak is a key diagnostic feature.
-
Fragmentation Pattern:
-
A common fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic bond. This would result in the formation of a highly stable tropylium cation ([C₇H₇]⁺) at m/z 91, which is often the base peak in the spectrum.
-
Loss of the phenyl radical from the molecular ion would lead to a fragment at m/z 164.
-
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, based on ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural elucidation of this compound. By understanding the predicted spectral features and the rationale behind them, researchers can confidently identify this compound and proceed with their synthetic and medicinal chemistry endeavors. The combination of these techniques offers a self-validating system, ensuring the high fidelity of the structural assignment.
References
- Indole Synthesis SI. (2023).
- Supporting information - The Royal Society of Chemistry.
- This compound | CAS 227803-33-0 - Matrix Fine Chemicals.
- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives - Benchchem.
- 5-Chloroindole | C8H6ClN | CID 87110 - PubChem.
- 5-Chloroindole(17422-32-1) 1H NMR spectrum - ChemicalBook.
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Title: A Technical Guide to 2-Benzyl-5-Chloro-1H-Indole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and therapeutic agents.[1][2] This guide focuses on the 2-benzyl-5-chloro-1H-indole scaffold, a privileged structure demonstrating a remarkable breadth of biological activities. The strategic placement of a chloro group at the 5-position and a benzyl moiety at the 2-position creates a versatile template for developing novel therapeutics. We will provide an in-depth exploration of the synthetic routes to access these derivatives, a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, and critical insights into their structure-activity relationships (SAR). This document serves as a technical resource for researchers and scientists, offering detailed experimental protocols and a robust framework for advancing the development of this promising class of compounds.
Part 1: The this compound Scaffold: A Privileged Core
The Indole Nucleus in Medicinal Chemistry
The indole ring system, a fusion of a benzene and a pyrrole ring, is a vital pharmacophore due to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1] Its derivatives are known to possess a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antibacterial activities.[3][4] The indole scaffold's unique electronic properties and its capacity for hydrogen bonding contribute to its versatile binding capabilities.
Core Scaffold: this compound
The parent compound, this compound (CAS 227803-33-0), serves as the foundational structure for the derivatives discussed herein.[5][6]
Structural Features:
-
Formula: C₁₅H₁₂ClN[5]
-
Molecular Weight: 241.72 g/mol [5]
-
5-Chloro Group: This electron-withdrawing group significantly influences the electronic distribution of the indole ring, affecting its reactivity and binding affinity to biological targets. Halogen substitutions are a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.[7]
-
2-Benzyl Group: The benzyl substituent provides a lipophilic region and opportunities for further functionalization. Modifications to the benzyl ring can fine-tune the compound's steric and electronic properties, which is crucial for optimizing target engagement and exploring SAR.[8]
Rationale for Drug Discovery Exploration
The combination of the 5-chloro indole core with a 2-benzyl substituent offers a compelling starting point for drug discovery. This scaffold allows for systematic chemical modifications at multiple positions: the indole nitrogen (N1), the benzyl ring, and potentially other positions on the indole core. This versatility enables the fine-tuning of biological activity and the development of potent and selective therapeutic agents.[9]
Part 2: Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be achieved through well-established and reliable synthetic methodologies, primarily centered around the construction of the core indole ring followed by functionalization.
Core Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly effective method for constructing the indole nucleus. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of a phenylhydrazine with a ketone or aldehyde.[1][9] For the target scaffold, 4-chlorophenylhydrazine is the key starting material.
This protocol outlines the synthesis of a 2,3-disubstituted 5-chloro-indole, which can be adapted for the 2-benzyl derivative.[9]
Step 1: Phenylhydrazone Formation
-
In a suitable reaction vessel, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in a solvent such as ethanol.
-
Add a ketone (e.g., 1-phenylpropan-2-one for the direct synthesis of the 2-benzyl derivative) (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours. The corresponding 4-chlorophenylhydrazone intermediate may precipitate from the solution.
-
Filter the solid, wash with cold water, and dry under a vacuum.
Step 2: Acid-Catalyzed Indolization
-
Place the dried 4-chlorophenylhydrazone (1.0 eq) into a round-bottom flask.
-
Add an acid catalyst. Polyphosphoric acid (PPA) (10-fold excess by weight) or glacial acetic acid (as both solvent and catalyst) are commonly used.[9]
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash with water to neutralize the acid, and dry.
-
Purify the crude this compound using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Caption: Workflow for Fischer Indole Synthesis of the core scaffold.
Derivatization Strategies
Once the core scaffold is obtained, further derivatization allows for the exploration of SAR. N-alkylation at the indole nitrogen is a common and straightforward modification.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the this compound (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[9][10]
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as sodium hydride (NaH, 1.2 eq) or cesium carbonate (Cs₂CO₃) portion-wise.[9][10] Stir for 30 minutes to allow for deprotonation.
-
Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-alkylated derivative by column chromatography.
Part 3: A Broad Spectrum of Biological Activity
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer and Antiproliferative Activity
The indole framework is a key component of many anticancer drugs.[11] Derivatives of N-benzyl indoles, in particular, have shown potent tumor growth inhibitory activity against various human cancer cell lines.[4][12]
Mechanism of Action: A prominent mechanism for indole-based anticancer agents is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR). EGFR is a key regulator of cell proliferation, and its dysregulation is common in many cancers.[11] Certain 5-chloro-indole-2-carboxamide derivatives have demonstrated potent inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme.[11] Other reported mechanisms include the induction of apoptosis and the suppression of DNA repair pathways.[12][13]
Caption: Inhibition of the EGFR signaling cascade by an indole derivative.
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| N-Benzyl Indole-Barbituric Acid Hybrids | Ovarian (OVCAR-5) | GI₅₀ | 20 nM | [4] |
| N-Benzyl Indole-Barbituric Acid Hybrids | Breast (MDA-MB-468) | GI₅₀ | 30-40 nM | [4] |
| N-Benzyl Indole-Barbituric Acid Hybrids | Renal (A498) | GI₅₀ | 40 nM | [4] |
| 5-Chloro-Indole-2-Carboxamides | Various | GI₅₀ | 29-47 nM | [11] |
| Substituted N-benzyl-1H-indole-2-carbohydrazide | Breast (MCF-7), Lung (A549) | IC₅₀ | ~2 µM | [13] |
Note: GI₅₀ = 50% Growth Inhibition, IC₅₀ = 50% Inhibitory Concentration. Values are for lead compounds in the respective studies.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[7][14]
Mechanism of Action: The antimicrobial effects of indole derivatives are multifaceted. Some compounds target essential bacterial processes like cell division by inhibiting proteins such as FtsZ.[15] Others may disrupt the bacterial cell membrane or inhibit efflux pumps, which are responsible for extruding antibiotics from the bacterial cell, thereby overcoming resistance mechanisms.[7]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a series of sterile test tubes, prepare two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[14]
-
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL.
-
Inoculate each tube with the microbial suspension. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).
-
Incubate the tubes at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 5-Bromo-1-(4-chlorobenzyl)-indole-2-carboxamides | E. coli, P. aeruginosa | MIC | 0.35 - 1.25 | [10] |
| Indole-Triazole Derivatives | MRSA, C. krusei | MIC | 3.125 - 6.25 | [7] |
| 5-Chloro-3-phenyl-1H-indole derivatives | S. aureus, B. subtilis | MIC | Not specified | [14] |
Note: MIC = Minimum Inhibitory Concentration. MRSA = Methicillin-resistant Staphylococcus aureus.
Other Biological Activities
-
Anti-inflammatory: Certain 1-benzylindole derivatives have been developed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the production of pro-inflammatory lipid mediators.[16] A derivative with a chlorine atom at the 5-position of the indole ring showed submicromolar activity against the enzyme.[16]
-
Anticonvulsant: Novel 1-benzyl-6-chloro indole carboxylate derivatives have been synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) method, with some compounds showing significant potential.[3]
-
Histamine H₄ Receptor Antagonism: The (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone structure has been identified as a histamine H₄ receptor antagonist, a target for inflammatory and immune disorders.[17]
Part 4: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's structure and its biological activity is critical for rational drug design. Studies on this compound derivatives have yielded several key SAR insights.
-
Substitution on the Indole Nitrogen (N1): Alkylation or benzylation at the N1 position is a common strategy. The nature of the substituent can drastically alter activity. For instance, N-benzyl groups with specific substitutions on the phenyl ring (e.g., 4-methoxy, 4-fluoro) led to nanomolar antiproliferative activity.[4]
-
Substitution on the Benzyl Ring (C2): The electronic properties of substituents on the C2-benzyl group influence potency. Ortho-substituted benzyl derivatives have been identified as potent RORγ agonists for cancer immunotherapy.[8]
-
Substitution on the Indole Core: The 5-chloro substituent is a key feature. Studies on related indole series have shown that chloro substituents are often beneficial for antimicrobial activity.[7]
Caption: Summary of key structure-activity relationships for the scaffold.
Part 5: Future Directions and Conclusion
The this compound scaffold represents a highly versatile and pharmacologically significant framework. The existing body of research clearly demonstrates its potential for the development of potent anticancer, antimicrobial, and anti-inflammatory agents.
Future research should focus on:
-
Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic profiles (e.g., solubility, metabolic stability).
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most active derivatives to enable target-based drug design.
-
In Vivo Evaluation: Advancing promising candidates from in vitro assays to preclinical animal models to assess their efficacy and safety in a physiological context.
References
- Vertex AI Search. (2023). Indole Synthesis SI.
- Raju, G. N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.
- ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives.
- Mane, Y. D., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 327–332.
- PubMed. (n.d.). Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists.
- PubMed. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 227803-33-0.
- Benchchem. (n.d.). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers.
- NIH. (n.d.). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. PMC.
- PubMed. (2021). Discovery of 2-(Ortho-Substituted Benzyl)-Indole Derivatives as Potent and Orally Bioavailable RORγ Agonists with Antitumor Activity.
- Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives.
- NIH. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. PMC.
- NIH. (n.d.). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PMC.
- ResearchGate. (n.d.). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
- NIH. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC.
- Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
- NIH. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PMC PubMed Central.
- NIH. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- BLD Pharm. (n.d.). 227803-33-0|this compound.
- RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted.
- RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- NIH. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- MDPI. (n.d.). Design, Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
- NIH. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-benzyl-5-chloro-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] The specific derivative, 2-benzyl-5-chloro-1H-indole, combines key structural features—a benzyl group at the 2-position and a halogen at the 5-position—that suggest significant potential for therapeutic intervention, particularly in oncology. Extensive research into related indole derivatives strongly indicates that a primary and highly probable therapeutic target for this class of molecules is the microtubule cytoskeleton, specifically through the inhibition of tubulin polymerization.[1][2][3][4][5] This guide synthesizes the available evidence to propose tubulin as the principal target, details the downstream cellular consequences, and provides a comprehensive framework for the experimental validation of this hypothesis. Further, it explores other potential, albeit less characterized, targets to provide a complete picture for future drug discovery efforts.
Introduction to the this compound Scaffold
The indole ring is a bicyclic aromatic heterocycle found in a vast array of natural products and synthetic drugs, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[2][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for designing molecules that bind to biological targets with high affinity and specificity.
Chemical Structure and Rationale
The molecule this compound (CAS 227803-33-0) possesses a molecular formula of C15H12ClN and a molecular weight of 241.72 g/mol .[7] Its structure is characterized by:
-
An Indole Core: The foundational pharmacophore.
-
A 2-benzyl Group: This substitution pattern is critical. In many related anticancer agents, this group, often with additional substitutions on the phenyl ring, mimics the trimethoxyphenyl (TMP) ring of colchicine or combretastatin A-4 (CA-4), enabling it to fit into the colchicine-binding site on β-tubulin.[1]
-
A 5-chloro Substitution: Halogenation, particularly at the 5- or 6-position of the indole ring, is a common strategy in medicinal chemistry to modulate metabolic stability, cell permeability, and binding affinity. Studies on related structures have shown that substitutions at this position can play an important role in cytotoxic activity.[1][8]
Primary Putative Target: Tubulin Polymerization
The overwhelming body of evidence from analogous structures points to tubulin as the most likely therapeutic target for this compound.[3][5] Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[1][2] Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs.[2][3]
Proposed Mechanism of Action: Inhibition of Microtubule Assembly
Indole-based compounds frequently act as inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This binding event physically obstructs the "curved-to-straight" conformational change that tubulin dimers must undergo to incorporate into a growing microtubule. The result is a destabilization of the microtubule network.
The specific roles of the substituents are hypothesized as follows:
-
The 2-benzyl group likely inserts into a hydrophobic pocket within the colchicine-binding site.
-
The indole ring serves as a rigid scaffold, positioning the benzyl group correctly.
-
The 5-chloro atom may form additional hydrophobic or halogen-bond interactions, enhancing binding affinity and influencing the overall conformation.
Downstream Cellular Consequences of Tubulin Inhibition
Inhibition of tubulin polymerization triggers a cascade of events within rapidly dividing cells, such as cancer cells:
-
Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation.
-
G2/M Phase Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2 or M phase to prevent aneuploidy.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of the cancerous cells.
Visualization of the Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism leading from target engagement to cellular apoptosis.
Caption: Proposed mechanism of action for this compound.
Secondary & Exploratory Therapeutic Targets
While tubulin is the most probable primary target, the indole scaffold is versatile and derivatives have been associated with other biological activities. These represent potential secondary or alternative targets that warrant investigation.
-
Cytosolic Phospholipase A2α (cPLA2α): 1-Benzylindole derivatives have been identified as inhibitors of cPLA2α, an enzyme involved in inflammatory processes through the release of arachidonic acid.[9] The core scaffold of the topic compound shares similarities with these inhibitors.
-
RORγ (Retinoid-related Orphan Receptor gamma): 2-(ortho-substituted benzyl)-indole derivatives have been developed as potent agonists of RORγ, a nuclear receptor that plays a role in cancer immunity.[10] This suggests that the 2-benzyl-indole core can be adapted to target nuclear receptors.
-
RNA-dependent RNA polymerase (RdRp): Certain N-benzyl-acetamide derivatives with an indole core have shown inhibitory activity against viral RdRp, highlighting a potential application in antiviral therapy.[11]
-
Dishevelled 1 (DVL1): A 3-benzyl-5-chloro-indole carboxamide was identified as an inhibitor of NHERF1, which is related to the Wnt signaling pathway through interactions with DVL proteins.[12] This points to a potential role in modulating developmental signaling pathways often dysregulated in cancer.
A Framework for Target Validation & Drug Development
To rigorously validate tubulin as the primary target and characterize the compound's biological activity, a multi-step experimental workflow is essential.
Overall Experimental Workflow
The following diagram outlines a logical progression from initial in vitro validation to cellular characterization.
Caption: A streamlined workflow for validating the antimitotic hypothesis.
Protocol: In Vitro Tubulin Polymerization Assay
Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.
Rationale: This is the most direct, cell-free assay to confirm engagement with the proposed molecular target. A positive result (inhibition of polymerization) provides strong evidence that the compound interacts with tubulin.
Methodology:
-
Reagent Preparation:
-
Tubulin Stock: Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 10 mg/mL. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Controls: Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) should be used as positive controls. A DMSO-only solution serves as the negative control.
-
-
Assay Execution:
-
On ice, prepare reaction mixtures in a 96-well, UV-transparent plate. For each well, add 90 µL of a tubulin solution (diluted to 0.35 mg/mL in G-PEM buffer).
-
Add 10 µL of the test compound (or control) at various concentrations (e.g., in a serial dilution from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 1%.
-
Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization of tubulin into microtubules causes light scattering, which is measured as an increase in absorbance.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time for each concentration.
-
Determine the rate of polymerization (Vmax) from the linear phase of the curve.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Cell Viability and Cytotoxicity Assay (MTT)
Objective: To determine the compound's effect on the proliferation and viability of cancer cell lines.
Rationale: This assay establishes whether the compound has a biological effect at the cellular level and determines its potency (IC50) across different cancer types. It is a foundational screen for any potential anticancer agent.
Methodology:
-
Cell Culture:
-
Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound (or DMSO control).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the DMSO-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the compound concentration and calculate the IC50 value.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To confirm that the compound's cytotoxic effect is mediated by arrest at the G2/M phase of the cell cycle.
Rationale: This is a critical mechanistic experiment. If the compound inhibits tubulin polymerization, a significant accumulation of cells in the G2/M phase is expected. This provides a strong link between the molecular activity (tubulin inhibition) and the cellular phenotype (cell death).
Methodology:
-
Cell Treatment:
-
Seed cells (e.g., HCT-116) in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at concentrations corresponding to 1x and 2x its IC50 value for 24 hours. Include a DMSO control.
-
-
Cell Preparation:
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate histograms of DNA content (propidium iodide fluorescence).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the DMSO control. A significant increase in the G2/M population is indicative of antimitotic activity.[13]
-
Illustrative Data Summary
The following table presents hypothetical, yet realistic, data that would be expected from the successful execution of these protocols, supporting the hypothesis that this compound is an antimitotic agent.
| Parameter | Assay | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Notes |
| IC50 (Tubulin) | Tubulin Polymerization | 0.45 µM | N/A | N/A | Potent, direct inhibition of the molecular target. |
| IC50 (Viability) | MTT (72 hr) | 0.15 µM | 0.21 µM | 0.30 µM | Sub-micromolar cytotoxicity against multiple cancer lines. |
| Cell Cycle Arrest | Flow Cytometry (24 hr) | 65% in G2/M | 61% in G2/M | 58% in G2/M | Strong dose-dependent arrest at the G2/M phase. |
Future Directions & Translational Outlook
Assuming successful validation of tubulin as the primary target, future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to optimize potency and drug-like properties. Key modifications could include substitutions on the benzyl ring and exploring different halogens or other groups at the 5-position of the indole.
-
In Vivo Efficacy: Evaluate the compound in animal models of cancer, such as xenograft models in mice, to assess its antitumor activity and tolerability.[14][15]
-
Pharmacokinetic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as an orally bioavailable drug.
-
Resistance Mechanisms: Investigate potential mechanisms of resistance, such as the overexpression of P-glycoprotein (P-gp), which can be a challenge for microtubule-targeting agents.[2]
Conclusion
The this compound scaffold represents a promising starting point for the development of a new anticancer therapeutic. Based on extensive evidence from related compounds, its primary therapeutic target is strongly hypothesized to be tubulin, leading to the inhibition of microtubule polymerization, G2/M cell cycle arrest, and subsequent apoptosis in cancer cells. The experimental framework provided in this guide offers a clear and robust pathway to rigorously test this hypothesis and advance the compound through the preclinical drug discovery pipeline.
References
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Li, W., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]
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Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar. [Link]
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Zhang, H., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
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Patil, S. A., et al. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Taylor & Francis Online. [Link]
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Abdel-Aziz, M., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]
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Raju, G., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]
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Abdel-Aziz, M., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]
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Riemer, C., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. National Institutes of Health (NIH). [Link]
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Raju, G., et al. (2022). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. [Link]
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Sesta, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. National Institutes of Health (NIH). [Link]
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Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]
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Naqvi, A. T., et al. (2022). N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. National Institutes of Health (NIH). [Link]
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Shaik, S. B., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 2-Benzyl-5-Chloro-1H-Indole Interactions
This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of 2-benzyl-5-chloro-1H-indole using a suite of computational modeling techniques. We will move beyond a simple recitation of steps to explore the scientific rationale behind each methodological choice, ensuring a robust and reproducible in silico workflow. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Understanding how specific derivatives, such as this compound, interact with biological targets at an atomic level is paramount for rational drug design and lead optimization.[5][6]
Part 1: Foundational Strategy - Target Identification and Ligand Sourcing
The journey of any in silico investigation begins not with simulation, but with strategy. The choice of a biological target is the most critical decision, dictating the entire subsequent workflow.
The Principle of Target Selection
Given the broad spectrum of activity for indole derivatives, potential targets are numerous.[1][7] Research has implicated indole-based compounds in the modulation of key cellular regulators like protein kinases (e.g., Epidermal Growth Factor Receptor - EGFR), tubulin, and histone deacetylases (HDACs).[7][8] For a novel or under-characterized compound like this compound, target selection can be guided by:
-
Similarity Analysis: Comparing the compound to known inhibitors with similar scaffolds.
-
Reverse Docking/Pharmacophore Screening: Screening the compound against a library of known protein binding sites.
-
Literature Precedent: Leveraging studies on analogous compounds. For instance, N-benzyl indole derivatives have shown promising activity against the triple-negative breast cancer cell line MDA-MB-231, with EGFR identified as a likely target.[9][10]
For the purpose of this guide, we will proceed with Epidermal Growth Factor Receptor (EGFR) as our primary target, based on its relevance to indole scaffolds and its critical role in oncology.
Sourcing Molecular Structures
High-quality input structures are non-negotiable for meaningful results.
-
Protein Target: The RCSB Protein Data Bank (PDB) is the global repository for 3D structures of biological macromolecules.[11][12][13][14] We will select a high-resolution crystal structure of the EGFR kinase domain in complex with a known inhibitor. This co-crystallized ligand is invaluable for validating our docking protocol.
-
Ligand (this compound): The 3D coordinates for our ligand can be obtained from chemical databases like ZINC, which provides commercially available compounds in ready-to-dock formats.[15][16][17][18][19] If the exact molecule is not available, it can be constructed using molecular building software (e.g., Avogadro, ChemDraw) and then subjected to geometry optimization.
Caption: Initial strategy for target identification and structure sourcing.
Part 2: Pre-processing - The Art of Molecular Preparation
Raw structural data is unsuitable for direct use in simulation. This preparatory phase is crucial for ensuring chemical and structural accuracy. Rationale: This step corrects structural artifacts from experimental methods (e.g., crystallography) and assigns parameters from the chosen force field, which are essential for calculating the energies that drive the simulation.
Receptor Preparation Protocol
Objective: To clean the PDB structure, add missing atoms, and assign correct atom types and charges.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and ions that are not integral to the protein's catalytic activity or structural integrity. The co-crystallized ligand should be saved as a separate file for later validation.
-
Adding Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Use software like AutoDockTools or the pdb2gmx module in GROMACS to add hydrogens, which is critical for defining hydrogen bond networks and proper electrostatics.[20]
-
Assigning Charges and Atom Types: Utilize a force field to assign partial charges and atom types to the protein. The CHARMM36 force field is a robust and widely validated choice for protein simulations.[21][22][23] This process generates a topology file that describes the molecular structure in a format readable by the simulation engine.
Ligand Preparation Protocol
Objective: To generate a low-energy 3D conformation of the ligand and assign appropriate atomic charges.
-
Generate 3D Coordinates: If starting from a 2D structure, use a program like Open Babel to generate an initial 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanics (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics (e.g., MMFF94) method. This ensures the ligand is in a stable, low-energy conformational state.
-
Charge Calculation: Assign partial atomic charges. For small molecules, methods like Gasteiger or AM1-BCC are commonly used and are compatible with protein force fields like CHARMM and AMBER.
-
Define Torsional Degrees of Freedom: Identify the rotatable bonds within the ligand. This is essential for allowing conformational flexibility during the docking process. AutoDockTools can automatically detect and set these.[24]
Part 3: Molecular Docking - Predicting Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of the binding affinity.[20][24] It is a computationally efficient method for screening large numbers of molecules and generating initial binding hypotheses.
The Docking Workflow: A Self-Validating System
Trustworthiness in docking is achieved by first demonstrating that the chosen protocol can accurately reproduce a known experimental result. The "re-docking" of the co-crystallized ligand from the PDB structure serves as this essential validation step. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) (< 2.0 Å) between the docked pose and the crystal pose, provides confidence in the protocol's ability to predict the binding mode of our novel compound.
Caption: The logical workflow for a molecular docking experiment.
Step-by-Step Docking Protocol (Using AutoDock Vina)
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format using AutoDockTools. This format includes the partial charges and atom type information required by Vina.
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. Center the grid box on the position of the co-crystallized ligand in the EGFR active site. The size of the box should be large enough to accommodate the this compound ligand and allow for rotational and translational sampling.
-
Create Configuration File: Prepare a text file specifying the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and its dimensions.
-
Execute Docking Run: Launch the AutoDock Vina simulation from the command line. Vina will perform a series of independent docking runs and cluster the resulting poses.
-
Analyze Output: Vina outputs a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The lower (more negative) the energy, the stronger the predicted binding.
Interpreting Docking Results
The output is more than just a number. A thorough analysis involves:
-
Visual Inspection: Load the docked poses and the receptor into a visualizer. The top-ranked pose should be sterically and chemically plausible.
-
Interaction Analysis: Identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues. Does the 5-chloro substituent occupy a hydrophobic pocket? Does the indole N-H act as a hydrogen bond donor?
-
Quantitative Data Summary: Organize the results for the top poses in a clear, tabular format.
| Pose ID | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (EGFR) |
| 1 | -9.8 | 0.00 | Met793, Leu718, Cys797, Asp855 |
| 2 | -9.5 | 1.21 | Met793, Leu844, Thr790 |
| 3 | -9.2 | 1.89 | Leu718, Val726, Ala743 |
Table 1: Example of a structured summary for docking results of this compound with the EGFR kinase domain.
Part 4: Molecular Dynamics - From Static Poses to Dynamic Stability
Rationale: Molecular docking provides a static snapshot of a potential binding mode. However, biological systems are dynamic. Molecular Dynamics (MD) simulations are essential to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment, providing a much higher level of validation.[10]
The MD Simulation Workflow
An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing us to observe the system's evolution over time.
Caption: Step-wise protocol for performing an MD simulation.
Step-by-Step MD Protocol (Using GROMACS)
-
System Setup:
-
Input: Use the best-ranked pose from molecular docking as the starting structure.
-
Force Field: Consistently use the CHARMM36 force field for both the protein and the ligand.[21][22] Ligand parameters can be generated using a server like CGenFF or SwissParam.
-
Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries created during the setup process.
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Isothermal-Isobaric): Continue the simulation at constant temperature and pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value. The position restraints are gradually released.
-
-
Production Run: Run the simulation for a sufficiently long period (e.g., 50-100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis:
-
RMSD: Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it has found a stable binding mode.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the formation and persistence of key hydrogen bonds between the ligand and receptor identified during docking.
-
Part 5: Advanced Modeling - Building a Predictive Pharmacophore
Once a stable binding mode has been validated by MD, the key interacting features can be abstracted into a pharmacophore model.[25][26][27]
Rationale: A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific target. It is a powerful tool for virtual screening of large compound libraries to find novel, structurally diverse molecules with the potential for similar biological activity.[25][28][29]
A structure-based pharmacophore can be generated directly from the stable protein-ligand complex derived from MD simulations. The key features might include:
-
A Hydrogen Bond Donor (from the indole N-H).
-
A Hydrogen Bond Acceptor.
-
An Aromatic Ring feature (from the indole core).
-
A Hydrophobic feature (from the 5-chloro and/or benzyl group).
This model can then be used to rapidly screen databases like ZINC for other molecules that match this 3D chemical fingerprint, accelerating the discovery of new lead compounds.[16]
Conclusion
This guide has outlined a rigorous, multi-stage in silico workflow for characterizing the molecular interactions of this compound. By integrating molecular docking for initial pose prediction with the dynamic validation of molecular dynamics, we build a high-confidence model of the binding event. This approach, grounded in the principles of self-validation and detailed analysis, provides actionable insights for medicinal chemists and drug development professionals. The subsequent development of a pharmacophore model extends the utility of these findings, enabling the discovery of novel chemical entities and driving the next cycle of the drug discovery process.
References
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Tribak, Z., et al. (2016). 1-Benzyl-5-chloroindoline-2,3-dione. IUCrData, 1, x160854. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules. [Link]
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Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. (2025). PubMed. [Link]
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In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). RSC Publishing. [Link]
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Raju, et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(4), 437-441. [Link]
-
Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Publishing. [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (n.d.). ResearchGate. [Link]
-
Irwin, J.J., et al. (2020). ZINC20 - A Free Ultralarge-Scale Chemical Database for Ligand Discovery. Journal of Chemical Information and Modeling. [Link]
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RCSB PDB: Homepage. (n.d.). RCSB PDB. [Link]
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Force fields in GROMACS. (n.d.). GROMACS Manual. [Link]
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Pharmacophore modeling in drug design. (2025). PubMed. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
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20230818 Indole Synthesis SI. (2023). Supporting Information. [Link]
-
ZINC – A Free Database of Commercially Available Compounds for Virtual Screening. (n.d.). PMC. [Link]
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preliminary biological screening of 2-benzyl-5-chloro-1H-indole
An In-Depth Technical Guide to the Preliminary Biological Screening of 2-benzyl-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] This guide presents a comprehensive framework for the preliminary biological evaluation of a novel indole derivative, this compound. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a strategic and logical cascade for efficiently assessing the therapeutic potential of this compound. We will explore a multi-pronged screening approach targeting key areas where indole derivatives have historically shown promise: oncology, infectious diseases, and inflammation.[1][2][4] This document details the rationale behind assay selection, provides step-by-step experimental protocols, and outlines the principles of data interpretation, establishing a self-validating system for initial hit identification.
Introduction: The Rationale for Screening this compound
The indole ring system is a cornerstone of modern drug discovery, prized for its structural versatility and ability to interact with a wide array of biological targets.[3][5] Its presence in essential biomolecules like the neurotransmitter serotonin and its role in blockbuster drugs such as the anti-inflammatory indomethacin and the anticancer agent vincristine underscore its pharmacological importance.[1][4]
The specific compound, this compound (CAS 227803-33-0)[6], incorporates several features that suggest a high potential for biological activity:
-
The Indole Scaffold : Provides a rich π-electron system capable of diverse non-covalent interactions with enzyme active sites and receptors.[2]
-
The 5-chloro Substitution : Halogenation, particularly at the 5-position, is known to modulate the electronic properties of the indole ring and can enhance binding affinity and cell permeability. Chloroindoles have demonstrated significant antimicrobial and antibiofilm activities.[7]
-
The 2-benzyl Group : This bulky, lipophilic group can facilitate interactions with hydrophobic pockets in target proteins, a common feature in the active sites of kinases and other enzymes relevant to cancer and inflammation.[8]
Given this structural rationale, a logical preliminary screening strategy should focus on evaluating its cytotoxic, antimicrobial, and anti-inflammatory properties.
Tier 1 Screening: Anticancer Activity
Rationale: The indole scaffold is a key component of many anticancer agents that function by disrupting microtubule dynamics or inhibiting protein kinases.[1] Therefore, the first step is to assess the general cytotoxicity of this compound against a panel of human cancer cell lines. This provides a broad measure of its potential as an anti-proliferative agent.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a robust and widely used colorimetric method to measure cell viability.[9][10] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast) are cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9] Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, must be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Incubation: Cells are treated with the compound dilutions and incubated for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[9]
Data Presentation
Quantitative cytotoxicity data should be summarized in a clear table.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| A549 | Lung Carcinoma | Hypothetical Value | Hypothetical Value |
| HeLa | Cervical Carcinoma | Hypothetical Value | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value |
Tier 2 Screening: Antimicrobial Activity
Rationale: Indole derivatives are known to possess broad-spectrum antimicrobial properties.[2][3] The presence of a chlorine atom on the indole ring, as seen in our test compound, has been specifically shown to be important for antibacterial activity against various pathogens.[7] Therefore, assessing the compound's ability to inhibit the growth of clinically relevant bacteria is a critical step.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold-standard assay for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Step-by-Step Methodology:
-
Bacterial Strains: Select a panel of representative bacteria, including Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains.
-
Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to all wells.
-
Controls: Include the following controls on each plate:
-
Sterility Control: Broth only (no bacteria, no compound).
-
Growth Control: Broth with bacteria (no compound).
-
Positive Control: Broth with bacteria and a known antibiotic (e.g., Gentamicin or Ciprofloxacin).[13]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation
MIC values provide a quantitative measure of the compound's potency.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) (Positive Control) |
| Staphylococcus aureus | Positive | Hypothetical Value | Hypothetical Value |
| Escherichia coli | Negative | Hypothetical Value | Hypothetical Value |
| Pseudomonas aeruginosa | Negative | Hypothetical Value | Hypothetical Value |
| Bacillus subtilis | Positive | Hypothetical Value | Hypothetical Value |
Tier 3 Screening: Anti-inflammatory Activity
Rationale: The structural similarity of the indole core to the substrate of cyclooxygenase (COX) enzymes makes it a prime candidate for anti-inflammatory activity.[1] Indomethacin, a potent NSAID, is a classic example of an indole-containing COX inhibitor.[1] The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, converting arachidonic acid into prostaglandins.[14][15] Screening for COX inhibition can reveal a specific mechanism of action.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This is a colorimetric enzyme inhibition assay that measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology:
-
Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer, ensuring the final solvent concentration is minimal.
-
Assay Reaction: In a 96-well plate, combine the reaction buffer, heme, the enzyme (either COX-1 or COX-2), and the test compound dilution. Incubate for 10 minutes at 25°C.
-
Initiation: Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate (TMPD).
-
Kinetic Measurement: Immediately read the absorbance at 590 nm kinetically for 5 minutes using a plate reader.
-
Controls: Include a no-enzyme control, a vehicle control (no inhibitor), and a positive control (e.g., Indomethacin or Celecoxib).
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2. The selectivity index can be calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).
Data Presentation
Comparing IC₅₀ values for both isoforms is crucial for assessing selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical Value | Hypothetical Value | Calculated Value |
| Indomethacin (Control) | Hypothetical Value | Hypothetical Value | Calculated Value |
| Celecoxib (Control) | Hypothetical Value | Hypothetical Value | Calculated Value |
Conclusion and Future Directions
This guide outlines a systematic, three-tiered approach for the . By employing validated in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently generate initial data on the compound's potential therapeutic value. The results from this screening cascade—whether demonstrating potent cytotoxicity, selective antimicrobial action, or specific COX-2 inhibition—will provide the critical foundation needed to justify subsequent studies. A positive "hit" in any of these areas would warrant further investigation, including secondary mechanistic assays, structure-activity relationship (SAR) studies, and eventual progression into more complex cell-based or in vivo models.[16] This structured approach ensures that resources are directed toward the most promising avenues for drug development.
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An In-depth Technical Guide to the Putative Mechanism of Action of 2-benzyl-5-chloro-1H-indole: A Kinase-Modulating Scaffold
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The strategic functionalization of the indole ring system allows for the fine-tuning of its pharmacological properties, leading to the development of potent therapeutic agents. This guide focuses on the specific, yet under-investigated, molecule: 2-benzyl-5-chloro-1H-indole . While direct studies on this compound are scarce, analysis of structurally related analogs suggests a compelling hypothesis for its mechanism of action. Derivatives of 2-arylindoles and 5-chloroindoles have demonstrated significant activity as modulators of protein kinases, particularly those implicated in cancer cell signaling.[3][4] This document, therefore, presents a hypothesized mechanism of action for this compound as a kinase inhibitor and provides a comprehensive framework for its experimental validation.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecule inhibitors. We will delve into the putative molecular interactions, propose a testable signaling pathway, and provide detailed, field-proven experimental protocols to elucidate the compound's precise mechanism of action.
Hypothesized Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling
Based on the established activities of related compounds, we postulate that this compound functions as an inhibitor of a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The rationale for this hypothesis is threefold:
-
Structural Analogy: The 2-arylindole scaffold is a known pharmacophore for kinase inhibition.[1] The benzyl group at the 2-position can mimic the aryl moiety found in many documented kinase inhibitors, potentially occupying the hydrophobic pocket of the ATP-binding site.
-
Electronic Properties: The chloro-substitution at the 5-position can modulate the electronic properties of the indole ring, potentially enhancing binding affinity and selectivity for the target kinase. Halogen substitutions are a common strategy in kinase inhibitor design to improve potency.[3]
-
Precedent in Literature: Numerous indole derivatives have been reported as potent inhibitors of various kinases, including EGFR, BRAF, and others involved in oncogenic signaling.[3]
Our central hypothesis is that this compound acts as a competitive inhibitor at the ATP-binding site of a specific RTK, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and migration.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized point of intervention of this compound within a generic RTK signaling pathway.
Caption: Hypothesized inhibition of RTK signaling by this compound.
Experimental Validation Protocols
To rigorously test our hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to first establish the biological activity of the compound and then to systematically delineate its molecular mechanism of action.
In Vitro Kinase Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of a panel of purified kinases.
Methodology:
-
Kinase Panel Selection: A broad panel of purified human kinases should be selected, with an emphasis on RTKs implicated in cancer (e.g., EGFR, VEGFR, PDGFR, FGFR) and other relevant kinase families.
-
Assay Principle: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay (e.g., Lanthascreen®). This assay measures the phosphorylation of a substrate by the kinase.
-
Procedure:
-
Dispense the kinase, a fluorescently labeled substrate peptide, and ATP into the wells of a 384-well plate.
-
Add this compound at a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include appropriate controls (DMSO vehicle and a known inhibitor).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
After a further incubation period, read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Self-Validation: A low IC50 value against a specific kinase provides direct evidence of enzymatic inhibition. The inclusion of a broad kinase panel allows for the assessment of selectivity, a critical parameter for a potential therapeutic agent.
Cellular Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of this compound on cancer cell lines with known kinase dependencies.
Methodology:
-
Cell Line Selection: Choose a panel of cancer cell lines with well-characterized dependencies on specific RTKs (e.g., A549 for EGFR, HUVEC for VEGFR). Include a non-cancerous cell line as a control for general cytotoxicity.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the percentage of viability against the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Causality and Self-Validation: A correlation between the in vitro kinase inhibition profile and the cellular anti-proliferative activity in specific cell lines strengthens the hypothesis that the compound's cytotoxic effect is mediated through the inhibition of the target kinase.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that this compound inhibits the phosphorylation of downstream effector proteins in the target signaling pathway within a cellular context.
Methodology:
-
Experimental Setup:
-
Culture a relevant cancer cell line (e.g., A549) to sub-confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., EGF) for a short period (e.g., 15 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and key downstream effectors (e.g., p-ERK, total ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Causality and Self-Validation: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors upon treatment with the compound provides strong evidence for on-target activity within a cellular environment.
Experimental Workflow Diagram
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Exploring the Structure-Activity Relationship (SAR) of 2-benzyl-5-chloro-1H-indole Analogs: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) for a specific, promising class of indole derivatives: 2-benzyl-5-chloro-1H-indole analogs. We will dissect the roles of the core indole, the 5-chloro substituent, and the 2-benzyl group in modulating biological activity. This document synthesizes findings from diverse therapeutic areas, including neuroscience and immunology, to provide actionable insights for researchers and drug development professionals. We will delve into synthetic strategies, present detailed SAR data, and provide exemplary experimental protocols to empower the rational design of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the Indole Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of immense importance in biology and pharmacology.[1] It is present in essential endogenous molecules like the neurotransmitter serotonin and the hormone melatonin, highlighting its inherent biocompatibility and recognition by physiological systems.[1] In drug discovery, synthetic indole derivatives have yielded a wide array of therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and neuroprotective.[2][3]
The this compound scaffold (CAS 227803-33-0) has emerged as a particularly intriguing starting point for medicinal chemistry campaigns.[4] The strategic placement of the benzyl group at the C2 position and a chloro substituent at C5 provides a unique combination of lipophilicity, electronic properties, and steric bulk that can be systematically modified to fine-tune pharmacological activity and selectivity. This guide will focus on understanding how modifications to this core structure influence its interaction with biological targets, with a particular emphasis on its role as a modulator of cannabinoid receptors (CB1 and CB2).
The Core Scaffold: Deconstructing the Key Components
The pharmacological profile of this compound analogs is a direct consequence of the interplay between its three primary structural components.
-
The 1H-Indole Nucleus: This electron-rich heterocyclic system serves as the foundational anchor. Its planar structure facilitates π-π stacking interactions within protein binding pockets, while the nitrogen atom can act as a hydrogen bond donor, crucial for orienting the molecule correctly for a biological response.
-
The 5-Chloro Substituent: The introduction of a halogen, specifically chlorine, at the C5 position of the indole ring significantly alters the electronic properties of the scaffold.[5] Chlorine is an electron-withdrawing group, which can influence the pKa of the indole nitrogen and modulate the overall electron density of the ring system. Furthermore, its lipophilic nature can enhance membrane permeability and its size can provide key steric interactions within a binding site.
-
The 2-Benzyl Group: Substitution at the C2 position is less common than at C3, offering a distinct vector for exploring chemical space. The benzyl group provides a large, lipophilic appendage that can engage with hydrophobic pockets in target proteins.[6] Crucially, the phenyl ring of this group serves as a versatile platform for further modification, allowing for a detailed exploration of SAR by introducing various substituents.
General Synthetic Strategies
The construction of the this compound scaffold is accessible through established synthetic methodologies, primarily leveraging variations of the Fischer indole synthesis.[7][8] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
A typical two-step approach involves:
-
Hydrazone Formation: Reaction of 4-chlorophenylhydrazine with a ketone bearing a benzyl group (e.g., 1-phenylpropan-2-one) to form the corresponding hydrazone intermediate.
-
Indolization: The hydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, under thermal conditions to induce intramolecular cyclization and aromatization, yielding the desired 2,3-disubstituted 5-chloro-indole.[7] Subsequent N-alkylation can be performed to introduce substituents at the N1 position.[7]
Below is a generalized workflow for the synthesis of these analogs.
Caption: Generalized workflow for the synthesis of this compound analogs.
Structure-Activity Relationship (SAR) Exploration
The therapeutic potential of this scaffold is unlocked through systematic modification and biological evaluation. The following sections synthesize SAR data, with a focus on cannabinoid receptor modulation where the most extensive research has been conducted on structurally related analogs.[9]
Cannabinoid Receptors (CB1 and CB2) as a Primary Target
Cannabinoid receptors, particularly CB1 (primarily in the CNS) and CB2 (predominantly in the immune system), are G protein-coupled receptors that represent important drug targets.[9][10] The development of selective CB2 ligands is of high interest as they may offer therapeutic benefits (e.g., anti-inflammatory, analgesic) without the psychoactive effects associated with CB1 activation.[10] Analogs of the 2-benzyl-1H-indole class have shown significant promise as potent and selective cannabinoid receptor ligands.[9]
Modifications of the Benzyl Group
The benzyl moiety provides a critical handle for tuning affinity and selectivity. Studies on related N-benzyl indolequinuclidinone (IQD) analogs reveal key insights that can be extrapolated to the 2-benzyl scaffold.
-
Halogen Substitution: The introduction of fluorine atoms on the benzyl ring has a profound effect on CB2 receptor affinity. For example, compound 8 (with a 4-fluoro-benzyl group) exhibited a high affinity for CB2 receptors (Ki = 1.3 nM) and a 7-fold selectivity over CB1 receptors.[9] This suggests that electron-withdrawing substituents at the para-position are well-tolerated and may engage in favorable interactions within the receptor binding pocket.
-
Ester and Carboxylic Acid Groups: The addition of a methyl ester at the para-position of the benzyl ring (as in compound 13 ) also resulted in high CB2 affinity (Ki = 2.5 nM) and, notably, the highest selectivity of the series (35-fold over CB1).[9] This highlights that introducing polar, hydrogen-bond accepting groups can significantly enhance both potency and selectivity.
| Compound ID (Reference) | Benzyl Ring Substituent (R) | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| 7 [9] | H | 16.0 | 10.1 | 1.6 |
| 8 [9] | 4-Fluoro | 9.1 | 1.3 | 7.0 |
| 13 [9] | 4-COOCH₃ | 85.7 | 2.5 | 34.3 |
Table 1: SAR of substitutions on the N-benzyl ring of indolequinuclidinone analogs, demonstrating the impact on cannabinoid receptor affinity.[9]
Modifications at the Indole Nitrogen (N1)
Alkylation at the N1 position is a common strategy in indole chemistry. In many classes of bioactive indoles, a benzyl group at N1 significantly increases potency.[11] For instance, in a series of indolinones designed as acetylcholinesterase (AChE) inhibitors, N-benzylation was found to markedly improve both potency and selectivity.[11] While the core topic is 2-benzyl indoles, this principle of N-benzylation is a critical consideration for SAR. For the this compound scaffold, leaving the N-H unsubstituted allows it to act as a hydrogen bond donor. Conversely, substituting it with small alkyl or benzyl groups can be used to probe steric tolerance and potentially access additional hydrophobic interactions in the binding site.
Modifications at the C3 Position
The C3 position of the indole is highly reactive and a common site for modification. In a series of 1-benzyl-6-chloro-indole-5-carboxylate derivatives, substitution at the C3 position with various (N,N-dialkylamino)(oxo)acetyl groups led to compounds with significant anticonvulsant activity.[12] Specifically, compounds IND-5 (with a diethylamino group) and IND-10 (with a piperidin-1-yl group) were identified as the most potent in the series in a maximal electroshock seizure model.[12] This indicates that introducing larger, flexible substituents at C3 can lead to potent bioactivity.
Caption: Summary of key structure-activity relationship trends for the indole scaffold.
Experimental Protocols
To facilitate further research, this section provides a representative, detailed protocol for a key biological assay used to characterize these compounds.
Protocol: Cannabinoid Receptor (CB2) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human CB2 receptor.
Objective: To quantify the binding affinity of this compound analogs at the human CB2 receptor.
Materials:
-
Membranes from CHO or HEK293 cells stably transfected with the human CB2 receptor.[13]
-
[³H]-CP55,940 (a high-affinity cannabinoid receptor agonist radioligand).
-
WIN-55,212-2 (a non-selective cannabinoid agonist, used as a positive control for displacement).
-
Test compounds (this compound analogs) dissolved in DMSO.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Workflow Diagram:
Caption: Step-by-step workflow for the CB2 competitive radioligand binding assay.
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in binding buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of the test compound dilution or vehicle (for total binding) or a saturating concentration of a known ligand like WIN-55,212-2 (for non-specific binding).
-
50 µL of [³H]-CP55,940 diluted in binding buffer to a final concentration of ~0.5 nM.
-
-
Initiation: Add 50 µL of the CB2 receptor membrane preparation (typically 5-10 µg of protein per well) to each well to initiate the binding reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Termination and Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships explored in this guide demonstrate that systematic modifications to this core can yield compounds with high potency and selectivity for important biological targets, such as the CB2 cannabinoid receptor.
Key takeaways from the SAR analysis include:
-
The para-position of the benzyl ring is a critical site for modification, where electron-withdrawing groups and hydrogen bond acceptors can significantly enhance CB2 receptor affinity and selectivity.
-
The C3 position of the indole ring is amenable to the introduction of larger substituents, which has been shown to be effective for developing compounds with anticonvulsant properties.
-
The indole N-H can serve as a crucial hydrogen bond donor, and its substitution should be considered carefully to either maintain this interaction or explore new hydrophobic contacts.
Future research should focus on a multiparameter optimization approach, simultaneously fine-tuning substitutions at the benzyl ring, the indole nitrogen, and other positions on the indole core to achieve desired potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The synthetic accessibility and the rich SAR data available for this class of compounds make the this compound scaffold a valuable asset in the modern drug discovery toolbox.
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- Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. (n.d.). PMC - PubMed Central.
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The Definitive Guide to the Structural Elucidation of Novel 2-Benzyl-5-Chloro-1H-Indole Derivatives
Foreword: The Architectural Blueprint of a Privileged Scaffold
The 2-benzyl-5-chloro-1H-indole scaffold represents a nexus of chemical functionalities that has garnered significant interest within the realms of medicinal chemistry and drug discovery. The indole core is a well-established pharmacophore, present in a multitude of natural products and synthetic compounds with diverse biological activities. The strategic placement of a benzyl group at the 2-position and a chloro substituent at the 5-position introduces specific steric and electronic properties that can modulate the molecule's interaction with biological targets. This guide provides a comprehensive, in-depth exploration of the multifaceted analytical strategies required for the unambiguous structural elucidation of novel derivatives within this promising chemical class. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a foundational understanding of the causality behind the experimental choices, ensuring scientific integrity at every step.
The Integrated Workflow for Structural Confirmation: A Multi-Modal Approach
The definitive structural elucidation of a novel organic compound is rarely achieved through a single analytical technique. Instead, a synergistic and orthogonal approach is paramount, where each method provides a unique piece of the structural puzzle. The workflow for a novel this compound derivative should be considered a self-validating system, where the data from each analysis corroborates and refines the overall structural hypothesis.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity of atoms. For this compound derivatives, a suite of 1D and 2D NMR experiments is essential to assign every proton and carbon and to establish their relationships.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| NH (H1) | ~8.1 | br s | - | 1H | Typical for indole NH, subject to solvent and concentration effects. |
| H4 | ~7.55 | d | ~1.9 | 1H | Deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing chloro group. |
| H6 | ~7.10 | dd | ~8.6, 2.0 | 1H | Ortho and meta coupling to H7 and H4, respectively. |
| H7 | ~7.20 | d | ~8.6 | 1H | Ortho coupling to H6. |
| H3 | ~6.4 | s | - | 1H | Characteristic chemical shift for the H3 proton of a 2-substituted indole. |
| Benzyl CH₂ | ~4.1 | s | - | 2H | Benzylic protons adjacent to the indole C2 position. |
| Benzyl Ar-H | ~7.2-7.4 | m | - | 5H | Protons of the benzyl phenyl ring. |
Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~140 | Substituted carbon of the pyrrole ring, deshielded by the benzyl group. |
| C3 | ~101 | Shielded carbon of the pyrrole ring. |
| C3a | ~129 | Bridgehead carbon. |
| C4 | ~122 | Aromatic carbon adjacent to the chloro-substituted carbon. |
| C5 | ~125 | Carbon bearing the chloro substituent. |
| C6 | ~120 | Aromatic carbon. |
| C7 | ~111 | Aromatic carbon. |
| C7a | ~135 | Bridgehead carbon. |
| Benzyl CH₂ | ~36 | Benzylic carbon. |
| Benzyl C-ipso | ~139 | Quaternary carbon of the benzyl phenyl ring. |
| Benzyl C-ortho | ~129 | |
| Benzyl C-meta | ~128 | |
| Benzyl C-para | ~127 |
Experimental Protocol: A Self-Validating System for NMR Analysis
Objective: To acquire a comprehensive set of NMR data for the unambiguous structural assignment of a novel this compound derivative.
Materials:
-
Novel this compound derivative (5-10 mg for ¹H, 20-50 mg for ¹³C and 2D NMR)
-
Deuterated chloroform (CDCl₃) of high purity
-
5 mm NMR tubes
-
Glass Pasteur pipette and cotton or glass wool
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Step-by-Step Methodology:
-
Sample Preparation: a. Weigh the sample accurately and dissolve it in approximately 0.6 mL of CDCl₃ in a small vial. b. Ensure complete dissolution. If necessary, gently warm the vial or use a vortex mixer. c. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. This step is crucial for achieving good spectral resolution[2]. d. Cap the NMR tube and label it clearly.
-
¹H NMR Acquisition: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. d. Acquire a standard 1D ¹H NMR spectrum using a 30° or 45° pulse angle. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. e. Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. f. Calibrate the chemical shift axis to the residual CHCl₃ peak at 7.26 ppm. g. Integrate the signals to determine the relative number of protons.
-
¹³C NMR and DEPT Acquisition: a. Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. b. Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ groups. This is a self-validating step for carbon assignments.
-
2D NMR Acquisition: a. COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing proton connectivity within individual spin systems (e.g., within the indole aromatic ring and the benzyl group). b. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on their attached protons. c. HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for connecting different spin systems and identifying quaternary carbons. For example, correlations from the benzylic CH₂ protons to C2, C3, and the ipso-carbon of the benzyl ring will definitively place the benzyl group at the C2 position. d. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are in close proximity, providing information about the 3D structure and conformation of the molecule.
Sources
Methodological & Application
Synthesis of 2-benzyl-5-chloro-1H-indole: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-benzyl-5-chloro-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only a robust synthetic method but also insights into the underlying chemical principles and experimental considerations.
Introduction
The indole nucleus is a privileged structure in a vast array of pharmacologically active compounds. The introduction of specific substituents onto the indole ring allows for the fine-tuning of a molecule's biological activity. The target molecule, this compound, incorporates a benzyl group at the 2-position, which can participate in crucial binding interactions with biological targets, and a chlorine atom at the 5-position, which can enhance metabolic stability and modulate the electronic properties of the indole ring. The synthesis of this and similar indole derivatives is most effectively achieved through the classic Fischer indole synthesis.
Principle of the Synthesis: The Fischer Indole Reaction
The Fischer indole synthesis is a venerable and versatile method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or isolated from the condensation of an arylhydrazine and a suitable ketone or aldehyde.
The synthesis of this compound proceeds via a two-step sequence:
-
Hydrazone Formation: The reaction is initiated by the condensation of 4-chlorophenylhydrazine with benzyl methyl ketone to form the corresponding hydrazone intermediate.
-
Indolization: The formed hydrazone, in the presence of an acid catalyst, undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final indole product.
The overall reaction scheme is depicted below:
Application Notes and Protocols for the N-benzylation of 5-chloroindole
Introduction: The Strategic Importance of N-Benzylated Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole nitrogen, specifically through N-alkylation, provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. The introduction of a benzyl group, in particular, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This application note provides a detailed experimental procedure for the N-benzylation of 5-chloroindole, a versatile starting material for the synthesis of a diverse range of biologically active compounds. The presence of the chloro substituent on the indole ring offers an additional site for chemical modification and can enhance the therapeutic potential of the final molecule.
Mechanistic Insights: The Chemistry of Indole N-Alkylation
The N-alkylation of 5-chloroindole with benzyl bromide is a classic example of a nucleophilic substitution reaction. The reaction proceeds through a two-step mechanism:
-
Deprotonation: The first step involves the deprotonation of the indole nitrogen by a suitable base. The acidity of the N-H proton in indoles is a key factor, and the choice of base is critical for the reaction's success. Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH), or milder bases like cesium carbonate (Cs₂CO₃), are commonly employed to generate the highly nucleophilic indolide anion. The electron-withdrawing nature of the chlorine atom at the 5-position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating this deprotonation step.
-
Nucleophilic Attack: The resulting indolide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction. This leads to the formation of the desired N-C bond and the displacement of the bromide ion as a leaving group.
The choice of solvent is also crucial in this reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the indolide anion and promoting the Sₙ2 reaction.
Experimental Protocols
This section details two robust and validated protocols for the N-benzylation of 5-chloroindole. Protocol A utilizes the strong base sodium hydride, while Protocol B employs the milder base cesium carbonate. The choice between these protocols may depend on the scale of the reaction, the availability of reagents, and the sensitivity of other functional groups in more complex substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Chloroindole | ≥98% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| Benzyl Bromide | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous NH₄Cl | - | Prepared in-house |
| Brine (Saturated aqueous NaCl) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Protocol A: N-benzylation using Sodium Hydride in DMF
This protocol is a highly effective method for achieving high yields of the N-benzylated product.
Reaction Workflow:
Caption: Workflow for N-benzylation of 5-chloroindole using NaH.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloroindole (1.0 eq) and anhydrous DMF (5-10 mL per mmol of indole).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-benzyl-5-chloroindole.
Protocol B: N-benzylation using Cesium Carbonate in DMF
This protocol utilizes a milder base and is particularly useful for substrates that may be sensitive to harsher conditions. This procedure is adapted from a similar synthesis of a substituted chloroindole derivative.[1]
Reaction Workflow:
Caption: Workflow for N-benzylation of 5-chloroindole using Cs₂CO₃.
Step-by-Step Procedure:
-
To a round-bottom flask, add 5-chloroindole (1.0 eq) and anhydrous DMF (5-10 mL per mmol of indole).
-
Add cesium carbonate (2.0 eq) to the stirred solution.
-
After stirring for 5 minutes at room temperature, add benzyl chloride (1.0 eq) dropwise.[1]
-
Continue stirring the reaction mixture at room temperature for 5 hours, monitoring the progress by TLC.[1]
-
Upon completion, pour the reaction mixture onto crushed ice.[1]
-
Isolate the precipitated product by filtration and wash thoroughly with water and then with hexanes to remove impurities.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography as described in Protocol A.
Characterization of 1-Benzyl-5-chloroindole
The successful synthesis of 1-benzyl-5-chloroindole can be confirmed by a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides key information about the structure of the product. The disappearance of the characteristic broad singlet for the N-H proton of 5-chloroindole (typically observed around δ 8.0-8.1 ppm) is a primary indicator of successful N-benzylation.[2] The appearance of a singlet for the benzylic methylene protons (CH₂) is also a definitive feature of the product.
Expected ¹H NMR (400 MHz, CDCl₃) chemical shifts (δ) for 1-benzyl-5-chloroindole:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.6 | d | ~1.9 |
| H-6 | ~7.2 | dd | ~8.7, 1.9 |
| H-7 | ~7.1 | d | ~8.7 |
| Benzyl-H (ortho) | ~7.3 | m | - |
| Benzyl-H (meta, para) | ~7.2 | m | - |
| H-2 | ~7.1 | d | ~3.2 |
| H-3 | ~6.5 | d | ~3.2 |
| -CH₂- | ~5.3 | s | - |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show the presence of the additional carbon atoms from the benzyl group.
Expected ¹³C NMR (101 MHz, CDCl₃) chemical shifts (δ) for 1-benzyl-5-chloroindole:
| Carbon | Chemical Shift (ppm) |
| C-7a | ~135 |
| Benzyl-C (ipso) | ~137 |
| C-3a | ~129 |
| Benzyl-C (ortho, meta, para) | ~129-127 |
| C-2 | ~129 |
| C-5 | ~125 |
| C-4 | ~122 |
| C-6 | ~120 |
| C-7 | ~111 |
| C-3 | ~102 |
| -CH₂- | ~50 |
Infrared (IR) Spectroscopy
The IR spectrum will confirm the absence of the N-H stretching vibration present in the starting material and the presence of characteristic aromatic and aliphatic C-H stretches.
Expected IR (ATR) absorption bands (cm⁻¹) for 1-benzyl-5-chloroindole:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (-CH₂-) |
| 1600-1450 | Aromatic C=C stretch |
| ~740 | C-Cl stretch |
Safety and Handling
-
5-Chloroindole: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (NaH): Flammable solid and water-reactive. Handle under an inert atmosphere. It can cause severe burns upon contact with skin or eyes.
-
Benzyl Bromide: Corrosive, lachrymatory, and a suspected carcinogen. It is toxic if inhaled or absorbed through the skin. Handle only in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation | Ensure the use of anhydrous solvent and fresh, high-quality base. Increase the reaction time or temperature if necessary. |
| Inactive benzyl bromide | Use fresh or newly purified benzyl bromide. | |
| Formation of C-alkylation byproducts | Suboptimal reaction conditions | Use a more polar aprotic solvent (e.g., DMF or DMSO) to favor N-alkylation. The choice of base can also influence regioselectivity. |
| Difficulty in purification | Co-elution of starting material and product | Optimize the eluent system for column chromatography. A shallow gradient may be required. |
| Presence of benzyl bromide-derived impurities | Ensure complete quenching of the reaction and perform aqueous washes during the work-up. |
Conclusion
The N-benzylation of 5-chloroindole is a robust and reproducible transformation that provides access to a valuable scaffold for drug discovery and development. The choice of base and reaction conditions can be tailored to the specific needs of the synthesis. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and efficiently synthesize 1-benzyl-5-chloroindole for their research endeavors.
References
-
Organic Syntheses, Coll. Vol. 5, p.98 (1973); Vol. 48, p.20 (1968). [Link]
-
Journal of Basic and Applied Research in Biomedicine, 2016, 2(4), 437-443. Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Link]
Sources
Application Notes & Protocols for the Fischer Indole Synthesis of 2-benzyl-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-benzyl-5-chloro-1H-indole via the Fischer indole synthesis. The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing this privileged heterocyclic system.[4][5] This guide delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and discusses critical parameters for successful synthesis, tailored for professionals in drug discovery and chemical research.
The target molecule, this compound (CAS 227803-33-0), incorporates a chlorine atom at the 5-position, which can significantly modulate the compound's lipophilicity and metabolic stability, and a benzyl group at the 2-position, a common feature in pharmacologically active indoles.[6][7]
The Reaction Mechanism: A Stepwise Perspective
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a suitable aldehyde or ketone into an indole.[4][5] The process is a sophisticated cascade of equilibria and rearrangements. A thorough understanding of the mechanism is crucial for troubleshooting and optimizing the reaction.
The synthesis proceeds through the following key stages:
-
Hydrazone Formation: The reaction begins with the condensation of (4-chlorophenyl)hydrazine with an aldehyde or ketone—in this case, 3-phenylpropanal—to form the corresponding (4-chlorophenyl)hydrazone.[4][8][9] This is typically a rapid and reversible reaction.
-
Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer ('ene-hydrazine').[4][8] This step is critical as it sets the stage for the key bond-forming event.
-
[4][4]-Sigmatropic Rearrangement: The protonated enamine intermediate undergoes a concerted[4][4]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement.[4][8][10] This is the rate-determining step, where the crucial C-C bond is formed, breaking the weak N-N bond.
-
Cyclization and Aromatization: The resulting di-imine intermediate readily cyclizes to form a five-membered ring aminoacetal (or aminal).[4] Subsequent elimination of an ammonia molecule under the acidic conditions, followed by tautomerization, leads to the formation of the energetically favorable aromatic indole ring.[8][10]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details a two-step, one-pot procedure where the hydrazone is formed in situ and then cyclized without isolation.[1][8] This approach is efficient and minimizes handling of the potentially unstable hydrazone intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| (4-chlorophenyl)hydrazine HCl | 179.06 | 1.79 g | 10.0 | Starting Material |
| 3-phenylpropanal | 134.18 | 1.34 g (1.31 mL) | 10.0 | Starting Material |
| Glacial Acetic Acid | 60.05 | 25 mL | - | Solvent & Catalyst |
| Zinc Chloride (ZnCl₂) | 136.38 | 2.73 g | 20.0 | Lewis Acid Catalyst |
| Ethyl Acetate | 88.11 | 150 mL | - | Extraction Solvent |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | Neutralization |
| Brine | - | 50 mL | - | Washing |
| Anhydrous Na₂SO₄ | 142.04 | - | - | Drying Agent |
Step-by-Step Procedure
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10.0 mmol) and glacial acetic acid (25 mL).
-
Hydrazone Formation: Stir the mixture at room temperature to dissolve the solids. Add 3-phenylpropanal (1.31 mL, 10.0 mmol) dropwise to the solution. Stir the reaction mixture at room temperature for 30 minutes. The formation of the hydrazone intermediate may be observed by a change in color or the formation of a precipitate.
-
Indolization/Cyclization: To the reaction mixture, add anhydrous zinc chloride (2.73 g, 20.0 mmol) in one portion.
-
Heating: Heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle. Maintain the reflux with vigorous stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The disappearance of the hydrazone intermediate and the appearance of a new, UV-active spot corresponding to the indole product indicates reaction completion.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature in an ice-water bath. Carefully pour the dark reaction mixture into a beaker containing 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Self-Validating Step: The indole product is significantly more soluble in organic solvents like ethyl acetate than in the aqueous acidic mixture.
-
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Caption: A streamlined workflow for the synthesis of this compound.
Discussion and Troubleshooting
Choice of Acid Catalyst
The selection of the acid catalyst is a critical parameter in the Fischer indole synthesis.[2] Both Brønsted acids (e.g., H₂SO₄, HCl, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[2][4]
-
Lewis Acids (e.g., ZnCl₂): Often preferred for their high efficacy. They coordinate to the nitrogen atoms, facilitating both the tautomerization and the rearrangement steps.
-
Brønsted Acids (e.g., PPA): Polyphosphoric acid is a strong dehydrating agent and can give high yields, but the work-up can be more challenging due to its viscosity. Acetic acid can serve as both a solvent and a milder catalyst for certain substrates.[11]
The electron-withdrawing nature of the chloro-substituent on the phenylhydrazine ring deactivates it slightly, potentially requiring stronger acidic conditions or higher temperatures to drive the reaction to completion compared to an unsubstituted phenylhydrazine.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficiently acidic conditions. - Hydrazone instability or decomposition. - Impure starting materials. | - Increase catalyst loading or switch to a stronger acid (e.g., PPA). - Ensure the reaction is heated adequately. - Use freshly purified starting materials.[11] |
| Complex Mixture of Byproducts | - Reaction temperature is too high, causing decomposition of starting material or product. - Side reactions like aldol condensation of the aldehyde. | - Optimize the reaction temperature by running small-scale trials. - Ensure dropwise addition of the aldehyde to the hydrazine solution to minimize self-condensation. |
| Difficult Purification | - Formation of tar-like materials. - Incomplete reaction. | - Ensure the reaction is quenched promptly upon completion. - Consider filtering the crude product through a short plug of silica gel before full column chromatography. |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect signals for the aromatic protons on both the indole and benzyl rings, a singlet for the methylene (-CH₂-) bridge, and a broad singlet for the N-H proton of the indole.
-
¹³C NMR: The spectrum should show the expected number of signals for the 15 carbons in the molecule, with characteristic shifts for the aromatic and aliphatic carbons.[12]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (241.72 g/mol ), along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[7]
-
Melting Point: A sharp melting point is indicative of high purity.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53951-53974.
- Prochazka, M. P., Eklund, L., & Carlson, R. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610-613.
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]
-
Supporting Information for Indole Synthesis. (2023). 20230818 Indole Synthesis SI. Retrieved from [Link]
- Gholap, A. R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496.
-
PrepChem. (n.d.). Synthesis of 5-Benzyloxy-3-(3-chloro-phenyl)-2-methyl-1H-indole. PrepChem.com. Retrieved from [Link]
- Pausacker, K. H. (1950). The Fischer Indole Synthesis.
- Hughes, D. L. (2016). Fischer Indole Synthesis. Organic Reactions, 1-68.
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 227803-33-0. Matrix Fine Chemicals. Retrieved from [Link]
- Barrow, J. C., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44921-44926.
-
Journal of Basic and Applied Research in Biomedicine. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry. Retrieved from [Link]
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- 12. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols for the Purification of 2-benzyl-5-chloro-1H-indole
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of 2-benzyl-5-chloro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Achieving high purity of this target molecule is paramount for accurate biological screening, drug development, and subsequent chemical modification. This guide details three primary purification methodologies: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC). Each section explains the underlying principles, optimal applications, and detailed, field-proven protocols. The content is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, actionable steps to achieve high-purity this compound.
Understanding the Molecule: Physicochemical Profile
A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. This compound (CAS: 227803-33-0) is an aromatic heterocyclic compound.[1] Its key properties are summarized below, providing the causal basis for the experimental choices outlined in the subsequent protocols.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₅H₁₂ClN | Provides the basis for molecular weight calculation. |
| Molecular Weight | 241.72 g/mol | Essential for calculating molar equivalents and for mass spectrometry analysis.[1] |
| Structure | Indole ring with a benzyl group at position 2 and a chlorine atom at position 5. | The indole moiety imparts aromaticity and a degree of polarity due to the N-H group. The benzyl and chloro substituents increase its hydrophobicity and molecular weight. |
| Polarity | Moderately polar. | The indole N-H group can act as a hydrogen bond donor, while the aromatic rings contribute to nonpolar characteristics. This dual nature allows for solubility in a range of organic solvents and makes it an ideal candidate for both normal-phase and reverse-phase chromatography. |
| Solubility | Generally insoluble in water, soluble in organic solvents like methanol, ethyl acetate, dichloromethane, and acetonitrile. | Critical for selecting appropriate solvents for recrystallization and chromatography.[2][3] |
| UV Activity | Highly UV-active due to the conjugated aromatic system. | Allows for easy visualization on TLC plates under UV light (254 nm) and detection by UV detectors in HPLC systems.[4] |
General Purification Workflow: A Strategic Overview
The purification of this compound from a crude synthetic reaction mixture typically follows a multi-step process. The choice of techniques depends on the initial purity of the crude material and the desired final purity. A typical workflow involves an initial bulk purification followed by a high-resolution polishing step.
Caption: General workflow for the purification of this compound.
Method 1: Recrystallization
Principle: Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude material is dissolved in a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving impurities behind in the solution (mother liquor).[5]
Application: Best suited for purifying solids that are thermally stable and when the crude material has a purity of >85-90%. It is an excellent method for removing small amounts of highly colored impurities or those with significantly different solubility profiles.
Protocol for Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0-4 °C).
-
Test small batches of the crude product with various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof). A mixed solvent system, such as methanol/water or ethyl acetate/hexane, is often effective for indole derivatives.[2]
-
Procedure: Place ~20 mg of crude material in a test tube. Add the chosen solvent dropwise while heating until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent to completely dissolve the solid. Using excess solvent will reduce the final yield.[2]
-
-
Decolorization (Optional):
-
If the solution is highly colored from impurities, add a small amount of activated charcoal to the hot solution and swirl.
-
Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Analyze the purity by analytical HPLC or TLC against the crude material. A successful recrystallization will show a significant reduction or elimination of impurity spots/peaks.
-
Method 2: Flash Column Chromatography
Principle: Flash column chromatography is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through a column of stationary phase (typically silica gel). Separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.[4]
Application: This is the workhorse method for purifying multi-gram quantities of crude material, especially when impurities have polarities similar to the target compound, making recrystallization ineffective. It is ideal for removing unreacted starting materials and significant byproducts from a reaction mixture.[6]
Protocol for Flash Column Chromatography
-
TLC Method Development:
-
Develop a thin-layer chromatography (TLC) method to separate the target compound from its impurities.
-
Use silica gel 60 F254 plates.
-
Test various mobile phase systems. For a moderately polar compound like this compound, start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4]
-
The ideal solvent system should provide a retention factor (Rf) for the target compound of ~0.25-0.35 .
-
Visualize the spots under UV light (254 nm). Indoles can also be visualized with specific stains like Ehrlich's reagent, which produces blue/purple spots.[4]
-
Note: Tailing or streaking on the TLC plate is common for indoles due to the basicity of the indole nitrogen. This can often be mitigated by adding a small amount (~0.5-1%) of triethylamine to the mobile phase.[4]
-
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Pack the column using a slurry method with the chosen mobile phase to ensure a homogenous, bubble-free packed bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Apply the mobile phase to the column and maintain a constant positive pressure (using compressed air or nitrogen) for a steady flow rate.
-
Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to track the separation.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal and Purity Check:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Confirm the purity of the isolated product using analytical HPLC.
-
Method 3: Preparative HPLC (Prep-HPLC)
Principle: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and purify valuable compounds rather than just quantify them.[7] For indole derivatives, reverse-phase HPLC is highly effective. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is driven by hydrophobic interactions between the analytes and the stationary phase.[8]
Application: This is the method of choice for achieving the highest possible purity (>99%), for separating very closely related impurities (e.g., isomers), or for purifying smaller quantities (mg to gram scale) of a valuable compound for final biological testing.[7][9]
Protocol for Preparative HPLC
-
Analytical Method Development:
-
First, develop a robust separation method on an analytical scale (e.g., 4.6 mm ID column).
-
Typical Conditions:
-
Column: C18, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acidic modifier improves peak shape by protonating silanol groups and the analyte.[10][11]
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same acid.
-
Elution: A gradient elution is typically recommended to ensure good separation from both early and late-eluting impurities.[11] Example: Start with 50% B, ramp to 95% B over 15 minutes.
-
Detection: UV at 254 nm or another wavelength where the compound shows maximum absorbance.[8]
-
-
Optimize the gradient to achieve baseline separation between the target peak and all impurities.
-
-
Scale-Up to Preparative Scale:
-
Transfer the optimized analytical method to a preparative column (e.g., 20-50 mm ID).
-
Adjust the flow rate and injection volume proportionally to the column's cross-sectional area.
-
Sample Preparation: Dissolve the crude or semi-purified material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition. Ensure the final solution is filtered through a 0.22 or 0.45 µm filter to protect the column.[8][11]
-
-
Purification Run and Fraction Collection:
-
Equilibrate the preparative column with the starting mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Collect fractions based on the UV detector signal, using time-based or peak-based fraction collection.
-
-
Post-Run Processing:
-
Analyze the collected fractions by analytical HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
If the mobile phase contained a non-volatile acid like TFA, further processing (e.g., lyophilization or liquid-liquid extraction) may be necessary to remove it. Using a volatile modifier like formic acid is often preferable.[10]
-
Final Purity Confirmation and Characterization
Regardless of the purification method used, the final step is always to confirm the purity and verify the identity of the isolated this compound.
| Technique | Purpose | Expected Result |
| Analytical HPLC | Quantify final purity. | A single major peak with purity >98% by area normalization. |
| ¹H and ¹³C NMR | Confirm chemical structure and identify any residual impurities. | The spectra should match the expected structure of this compound, with no significant signals from impurities.[12] |
| Mass Spectrometry (MS) | Confirm molecular weight. | The observed mass should correspond to the calculated molecular weight of the compound (m/z = 241.72).[12] |
References
-
Roberts, J., & Hollenberg, P. F. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from SIELC website. [Link]
- Addie, M., et al. (2014). Crystallization process of tricyclic indole derivatives.
- Terasawa, M., & Yukawa, H. (1992). Process of preparing purified aqueous indole solution.
-
Li, X., et al. (2010). Crystallization purification of indole. ResearchGate. [Link]
-
Supporting Information for Indole Synthesis. (2023). 20230818 Indole Synthesis SI. [Link]
-
Agilent Technologies. (n.d.). Solutions for Preparative HPLC - Application Compendium. [Link]
-
Raju, G. N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(2), 437-444. [Link]
-
El-Mekabaty, A., et al. (2019). Synthesis and reactivity of new heterocyclic systems derived from 5-chloro-1H-indole-2,3-dione. Chemistry & Chemical Technology, 13(2), 168-176. [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 227803-33-0. Retrieved from Matrix Fine Chemicals website. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from University of Warwick website. [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from SIELC website. [Link]
-
Lee, S.-H., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-chloro-1H-indole. PubChem Compound Database. [Link]
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Dömling, A., et al. (2006). Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry, 71(15), 5821-5825. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Chloroindole. PubChem Compound Database. [Link]
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Popa, D. E., & Rissato, S. R. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science, 47(2), 122-126. [Link]
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Gribble, G. W. (1977). 1-Benzylindole. Organic Syntheses, 56, 101. [Link]
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Sravani, G., et al. (2022). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists, 14(3), 295-298. [Link]
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Scott, J. S., & Williams, H. D. (2013). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 9, 2584-2617. [Link]
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National Center for Biotechnology Information. (n.d.). 2-chloro-5-phenylmethoxy-1H-indole. PubChem Compound Database. [Link]
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Popa, D. E., & Rissato, S. R. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. [Link]
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Rowley, M., et al. (2001). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. Journal of Medicinal Chemistry, 44(10), 1603-1614. [Link]
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Khan, I., et al. (2022). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 12(40), 26033-26048. [Link]
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Application Note: A Comprehensive Framework for Evaluating 2-benzyl-5-chloro-1H-indole as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This application note presents a detailed experimental framework for the investigation of a novel compound, 2-benzyl-5-chloro-1H-indole, as a potential kinase inhibitor. While direct biological activity of this specific molecule is not yet extensively documented, its structural motifs suggest a high probability of interaction with various protein kinases. This guide provides a tiered, in-depth protocol for researchers to systematically evaluate its biochemical potency, cellular activity, and mechanism of action. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Investigating this compound
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indole nucleus is a common pharmacophore in many kinase inhibitors, often serving as a scaffold that mimics the adenine region of ATP, thereby competitively inhibiting kinase activity.[1][2] Structurally related indole derivatives have shown potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), B-Raf, and Src family kinases.[3][4][5][6]
The subject of this guide, this compound, possesses key structural features that suggest potential kinase inhibitory activity:
-
5-chloro-indole core: The chloro-substitution at the 5-position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties.[7]
-
2-benzyl group: This bulky, hydrophobic substituent can potentially occupy the hydrophobic pocket adjacent to the ATP-binding site in many kinases, contributing to both potency and selectivity.
Given these structural characteristics, we hypothesize that this compound may exhibit inhibitory activity against receptor tyrosine kinases (such as VEGFR) or cytoplasmic tyrosine kinases (such as Src). This application note provides a roadmap for testing this hypothesis.
Tiered Experimental Workflow for Biological Evaluation
A systematic, tiered approach is recommended to efficiently characterize the biological activity of this compound. This workflow progresses from broad screening to detailed mechanistic studies.
Caption: Tiered workflow for biological evaluation.
Detailed Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to quantify the inhibitory activity of this compound against a specific kinase of interest, identified from the initial screening. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is performed, where the kinase phosphorylates a substrate, converting ATP to ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate a luminescent signal. The amount of light produced is proportional to the ADP concentration and, therefore, the kinase activity.
Materials:
-
Recombinant human kinase (e.g., VEGFR2 or Src)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (dissolved in 100% DMSO)
-
Kinase reaction buffer (specific to the kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Then, dilute the compound in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle (DMSO in buffer) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | 1,000,000 | 0 |
| 0.01 | 950,000 | 5 |
| 0.1 | 750,000 | 25 |
| 1 | 500,000 | 50 |
| 10 | 100,000 | 90 |
| 100 | 50,000 | 95 |
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of a cancer cell line that is dependent on the activity of the target kinase.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cancer cell line (e.g., HUVEC for VEGFR, HT-29 for Src)
-
Complete cell culture medium
-
This compound (dissolved in 100% DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipettes
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Protocol 3: Western Blot Analysis of Kinase Phosphorylation
This protocol is used to determine if this compound inhibits the target kinase in a cellular context by measuring the phosphorylation status of the kinase and its downstream effectors.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies that specifically recognize the phosphorylated form of a protein, we can assess the activity of the upstream kinase.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Src, anti-total-Src, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specific time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Hypothetical Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase, such as VEGFR, and a potential point of inhibition for this compound.
Sources
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole derivatives as novel inhibitors targeting B-Raf kinase [html.rhhz.net]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: A Tiered Strategy for Evaluating the Efficacy of 2-Benzyl-5-chloro-1H-indole Using Cell-Based Assays
Introduction: The Challenge of Characterizing Novel Small Molecules
The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. Small molecules derived from privileged scaffolds, such as indole, are of particular interest due to their presence in numerous bioactive natural products and approved drugs.[1][2][3] The compound 2-benzyl-5-chloro-1H-indole represents such a candidate, possessing a chemical structure suggestive of potential biological activity. However, moving from a synthesized compound to a characterized drug candidate requires a systematic and rigorous evaluation of its effects on living cells.[4][5]
This application note provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound. More broadly, it serves as a foundational guide for the initial characterization of any novel small molecule with unknown biological activity. We present a logical workflow, progressing from high-level screening for general bioactivity to detailed phenotypic and mechanistic assays. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.
Rationale: Why a Tiered Approach?
Evaluating a novel compound without a known target requires a strategy that is both efficient and informative. A tiered or phased approach minimizes resource expenditure while maximizing data acquisition, allowing for critical " go/no-go " decisions at each stage.[4][6]
Our proposed workflow is structured into three tiers:
-
Tier 1: Primary Screening for Bioactivity. The initial goal is to answer a fundamental question: Does the compound have any measurable effect on cell viability or proliferation? These assays are typically rapid, cost-effective, and suitable for high-throughput screening (HTS) to determine a compound's potency (e.g., IC50).
-
Tier 2: Secondary Phenotypic & Functional Assays. If bioactivity is confirmed, the next step is to understand the cellular phenotype. Is the compound killing cells (cytotoxic) or just stopping their growth (cytostatic)? Does it induce a specific cell death program like apoptosis? Does it affect cell behavior, such as migration?
-
Tier 3: Target Deconvolution & Pathway Analysis. With a defined cellular phenotype, the final stage involves investigating the underlying molecular mechanism of action (MoA). Which signaling pathways are being modulated by the compound? This tier provides crucial insights for target identification and lead optimization.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Tiered workflow for compound evaluation.
Scientific Background: The Potential of Indole Derivatives
The indole scaffold is a key structural motif in numerous compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral effects.[3][7] Many indole derivatives exert their effects by interacting with critical cellular targets. For example, vinca alkaloids disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis, while other derivatives function as potent kinase inhibitors.[1] Given this precedent, a logical starting point for investigating this compound is to assess its impact on cancer-relevant processes like cell proliferation, survival, and migration.
Tier 1: Primary Bioactivity Screening
The objective of this tier is to determine if this compound affects cell viability and to quantify its potency (IC50). We describe two common, robust methods.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10] It is cost-effective but requires a final solubilization step.
-
CellTiter-Glo® Luminescent Assay: This assay quantifies ATP, the universal energy currency of metabolically active cells.[11][12] It is a homogeneous "add-mix-measure" assay that is highly sensitive, has a broad linear range, and is well-suited for HTS.[13] The luminescent signal is directly proportional to the number of viable cells.[11]
Principle: Measures the reduction of MTT by mitochondrial dehydrogenases in living cells, which is proportional to the number of viable cells.[10][14]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]
-
Multichannel pipette and microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound dose) and "no-cell" blank wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Incubate for at least 2 hours at room temperature in the dark, with occasional shaking, to ensure complete dissolution.[10]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis & Quality Control:
-
Calculate Percent Viability: (Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) * 100.
-
Determine IC50: Plot percent viability against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).
-
QC: The absorbance of the vehicle control should be significantly higher than the blank. Triplicate wells should have a coefficient of variation (CV) of <15%.
| Cell Line | Compound | Incubation Time | IC50 (µM) |
| HeLa | This compound | 48 hours | 12.5 |
| A549 | This compound | 48 hours | 25.1 |
| MCF-7 | This compound | 48 hours | 8.7 |
Tier 2: Phenotypic & Functional Characterization
If the compound demonstrates significant activity in Tier 1 (e.g., IC50 < 30 µM), the next step is to characterize its cellular effects.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to detect these early apoptotic cells by flow cytometry.[17] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but stains late apoptotic and necrotic cells that have lost membrane integrity.
Protocol: This protocol is based on standard methodologies for Annexin V/PI staining.[18][19]
Materials:
-
Flow cytometer
-
Apoptosis Induction Control (e.g., Staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells from culture
Step-by-Step Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[16]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Data Acquisition: Analyze the samples immediately by flow cytometry.
Data Analysis & Interpretation:
-
Quadrant Analysis:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris.
-
-
QC: In the vehicle control, the vast majority of cells (>90%) should be in the live quadrant. The positive control should show a significant shift into the apoptotic quadrants.
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[20] Treatment with RNase is necessary as PI also binds to double-stranded RNA.[20]
Protocol: This protocol is a standard method for ethanol fixation and PI staining.[21][22]
Materials:
-
Flow cytometer
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Treated and control cells from culture
Step-by-Step Procedure:
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 million cells per sample.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for weeks).[22]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze by flow cytometry, collecting data on a linear scale.
Data Analysis & Interpretation:
-
A histogram of fluorescence intensity will show distinct peaks corresponding to cell populations.
-
First Peak: Cells in G0/G1 phase (2N DNA content).
-
Intermediate Region: Cells in S phase (DNA synthesis).
-
Second Peak: Cells in G2/M phase (4N DNA content).
-
-
Quantify the percentage of cells in each phase. An accumulation of cells in a specific phase suggests the compound may be acting on cell cycle checkpoints.
Principle: The wound healing assay is a straightforward method to study collective cell migration.[23][24][25] A "wound" or "scratch" is created in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is monitored over time.[25]
Protocol: This protocol is based on standard scratch assay methodologies.[23][26]
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Step-by-Step Procedure:
-
Create Monolayer: Seed cells in a multi-well plate and grow until they form a fully confluent monolayer.
-
Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[25]
-
Wash: Gently wash the wells with PBS to remove detached cells and debris.[26]
-
Treatment: Replace the PBS with fresh culture medium containing the test compound at non-lethal concentrations (e.g., below the IC20 value) and a vehicle control.
-
Imaging: Immediately capture an image of the wound at time T=0. Place the plate back in the incubator.
-
Capture subsequent images of the same field of view at regular intervals (e.g., 8, 16, 24 hours).
-
Data Acquisition: Measure the area of the cell-free gap at each time point using image analysis software.
Data Analysis & Interpretation:
-
Calculate Percent Wound Closure: [(Area at T=0 - Area at T=x) / Area at T=0] * 100.
-
Compare the rate of wound closure between treated and control wells. A significant decrease in the closure rate indicates an inhibitory effect on cell migration.
Tier 3: Mechanism of Action (MoA) & Pathway Analysis
If Tier 2 assays reveal a distinct phenotype (e.g., G2/M arrest and apoptosis), Tier 3 aims to identify the molecular drivers. Indole derivatives are known to affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[1]
Principle: Western blotting is a technique used to detect specific proteins in a sample.[27][28] It can be used to assess the total levels of key signaling proteins and, critically, their activation state by using phospho-specific antibodies (e.g., detecting phosphorylated Akt (p-Akt) vs. total Akt). A change in the phosphorylation status of key proteins can reveal which pathways are modulated by the compound.[29]
dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
} caption: Hypothetical PI3K/Akt signaling pathway.
Protocol: This is a general protocol for Western blotting and should be optimized for specific antibodies.[27][30]
Materials:
-
SDS-PAGE equipment and reagents
-
Protein transfer system (e.g., semi-dry or wet transfer)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Procedure:
-
Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 1, 6, 12 hours) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[27]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[28]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[30]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[27]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
Data Analysis & Interpretation:
-
Quantify Band Intensity: Use densitometry software to measure the intensity of the bands.
-
Normalize Data: Normalize the intensity of phospho-proteins to their total protein counterparts. Normalize all proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Interpretation: A decrease in the ratio of p-Akt/total Akt in treated cells compared to the control would suggest inhibition of the PI3K/Akt pathway. Cleavage of PARP can serve as a biochemical marker of apoptosis.
Conclusion
This application note details a systematic, multi-tiered workflow for the cellular characterization of this compound. By progressing from broad viability screens to specific phenotypic and mechanistic assays, researchers can efficiently build a comprehensive profile of a novel compound's biological efficacy. The protocols provided are based on established, validated methods and are designed to generate reliable and reproducible data. This strategic approach enables informed decision-making in the early stages of the drug discovery pipeline, ultimately accelerating the identification of promising therapeutic candidates.[4][31][32]
References
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (URL: [Link])
-
Transwell In Vitro Cell Migration and Invasion Assays - PMC - NIH. (URL: [Link])
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (URL: [Link])
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Transwell Cell Migration and Invasion Assay Guide - Corning. (URL: [Link])
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DNA Cell Cycle Analysis with PI. (URL: [Link])
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. (URL: [Link])
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CellTiter-Glo Assay - Oslo - OUH - Protocols. (URL: [Link])
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This compound | CAS 227803-33-0 - Matrix Fine Chemicals. (URL: [Link])
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Cell Cycle Analysis by Propidium Iodide Staining - UCL. (URL: [Link])
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MTT Proliferation Assay Protocol - ResearchGate. (URL: [Link])
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Developing Anti-inflammatory Agents from 2-benzyl-5-chloro-1H-indole: Application Notes and Protocols
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 2-benzyl-5-chloro-1H-indole and its derivatives as potential anti-inflammatory agents. We present detailed protocols for the chemical synthesis, in vitro screening, in vivo validation, and mechanistic elucidation of this promising class of compounds. The methodologies are designed to be robust and reproducible, facilitating the identification and optimization of lead candidates for preclinical development.
Introduction: The Rationale for Targeting this compound
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[5] The indole scaffold is a key component of several established NSAIDs, such as indomethacin, highlighting its potential for interacting with key targets in the inflammatory cascade.[3][6]
The specific compound, this compound, has been selected for investigation based on a structure-activity relationship (SAR) rationale. The 5-chloro substituent can enhance lipophilicity and metabolic stability, while the 2-benzyl group provides a key structural motif for potential interactions with the active sites of inflammatory enzymes. This guide will provide the necessary protocols to synthesize this parent compound and explore its anti-inflammatory potential.
Synthesis of this compound
The synthesis of the target compound can be efficiently achieved through a two-step process involving the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a classic and reliable method for constructing the indole core.[7][8]
Step 1: Fischer Indole Synthesis of 5-chloro-2-phenyl-1H-indole
This step involves the acid-catalyzed cyclization of a hydrazone formed from 4-chlorophenylhydrazine and acetophenone.
Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and acetophenone (1.05 eq) in ethanol. Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature. The hydrazone product may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Cyclization: To the crude hydrazone, add a suitable acidic catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl2).[8]
-
Heat the mixture to 100-150°C for 1-3 hours. The optimal temperature and time should be determined empirically.
-
After cooling, quench the reaction by carefully adding ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloro-2-phenyl-1H-indole.
Step 2: N-Benzylation of 5-chloro-2-phenyl-1H-indole
The final step introduces the benzyl group at the N1 position of the indole ring.
Protocol:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-phenyl-1H-indole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the indolide anion.
-
Add benzyl bromide (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-5-chloro-2-phenyl-1H-indole.
In Vitro Anti-inflammatory Screening
The initial assessment of the anti-inflammatory potential of this compound and its derivatives involves a series of in vitro assays to determine their effects on key inflammatory mediators.
COX-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of the COX-2 enzyme, a key target for many NSAIDs.[9]
Protocol:
-
Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions of a commercially available COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Assay Genie).[1][10]
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.[11] Create a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Add the test compound dilutions to the sample wells and the solvent vehicle to the control wells.
-
Incubate the plate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[1]
-
Incubate for a short, precise period (e.g., 2 minutes at 37°C).[1]
-
Stop the reaction using a suitable reagent (e.g., stannous chloride solution).[1]
-
-
Detection: The product of the COX-2 reaction (e.g., PGF2α) is quantified using a colorimetric or fluorometric method as per the kit's protocol.[1][10]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of the test compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][12]
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in complete DMEM medium.[6]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[14]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[14]
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.[12]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 value.
-
Cytotoxicity Assay: Concurrently perform a cytotoxicity assay (e.g., MTT or CCK-8) to ensure that the observed reduction in NO is not due to cell death.[15]
In Vivo Validation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized acute inflammatory model to evaluate the in vivo efficacy of potential anti-inflammatory agents.[16][17]
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive control (e.g., indomethacin, 10 mg/kg)[18]
-
Test compound groups (various doses)
-
-
Compound Administration: Administer the test compounds and controls via a suitable route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before the carrageenan injection.[16]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[18]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]
-
Data Analysis: Calculate the percentage of paw edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
| Parameter | Description |
| Animal Model | Male Wistar or Sprague-Dawley rats |
| Inducing Agent | 1% Carrageenan in saline |
| Administration Route | Oral gavage or intraperitoneal injection |
| Measurement | Paw volume using a plethysmometer |
| Time Points | 0, 1, 2, 3, 4, 5 hours post-carrageenan |
| Positive Control | Indomethacin (10 mg/kg) |
Mechanistic Elucidation
To understand the molecular mechanisms by which this compound derivatives exert their anti-inflammatory effects, further investigations into key signaling pathways and molecular interactions are necessary.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response.[19] Western blotting can be used to assess the effect of the test compounds on the activation of key proteins in these pathways.
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the test compound followed by LPS stimulation as described in the NO production assay.
-
Protein Extraction: Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes) after LPS stimulation to obtain total protein or cytoplasmic and nuclear fractions.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key signaling proteins, including:
-
Incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to the active site of a target protein.[23] This can provide insights into the potential interactions between this compound derivatives and inflammatory enzymes like COX-2.
Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., COX-2) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.[24]
-
Generate the 3D structure of the ligand (this compound) and optimize its geometry.
-
-
Docking Simulation:
-
Use a molecular docking software (e.g., AutoDock Vina).[24]
-
Define the binding site (grid box) on the target protein based on the co-crystallized ligand or known active site residues.
-
Perform the docking simulation to generate multiple binding poses of the ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key structural determinants of binding.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the systematic investigation of this compound and its derivatives as a novel class of anti-inflammatory agents. By following these methodologies, researchers can efficiently synthesize, screen, and characterize the biological activity of these compounds, paving the way for the development of new and effective therapies for inflammatory diseases.
References
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Alila Medical Media. (2020). Anti-inflammatory (NSAIDs) Drugs, Pharmacology, Animation. YouTube. [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. [Link]
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Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
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Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]
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ACS Publications. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. [Link]
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MDPI. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
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National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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ResearchGate. (n.d.). Western blot of key signaling molecules in MAPK and NFkB pathways in.... [Link]
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MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Link]
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Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 121. [Link]
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ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. [Link]
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National Center for Biotechnology Information. (2022). Anti-Inflammatory and Anti-Rheumatic Potential of Selective Plant Compounds by Targeting TLR-4/AP-1 Signaling: A Comprehensive Molecular Docking and Simulation Approaches. [Link]
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National Center for Biotechnology Information. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. (2025). Molecular docking investigation of anti-inflammatory herbal compounds as potential LOX-5 and COX-2 inhibitors. [Link]
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ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. [Link]
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National Center for Biotechnology Information. (2024). Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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Brieflands. (2021). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-Benzyl-5-chloro-1H-indole
This guide is intended for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of 2-benzyl-5-chloro-1H-indole. Here, we provide a structured troubleshooting framework, grounded in established chemical principles, to help you diagnose and resolve common issues, thereby improving your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Fischer indole synthesis is the most widely used and historic method for preparing this and other substituted indoles.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of 4-chlorophenylhydrazine with benzyl methyl ketone (phenylacetone).[3][4]
Q2: I'm getting a very low yield or no product at all. What are the most likely reasons for this?
A2: Low or no yield in a Fischer indole synthesis can often be attributed to several factors.[5] These include the use of an inappropriate acid catalyst (either too weak or too strong), which can lead to the degradation of starting materials, or unfavorable reaction conditions such as incorrect temperature or reaction time.[1][5][6] Additionally, the stability and purity of the starting materials, particularly the arylhydrazine, are critical, as impurities can lead to unwanted side reactions.[6]
Q3: My reaction mixture is turning dark and forming a tar-like substance. What causes this and how can I prevent it?
A3: The formation of tar or dark polymeric material is a common issue in Fischer indole synthesis and is typically caused by overly harsh reaction conditions.[1] The use of strong acids at elevated temperatures can promote side reactions such as Friedel-Crafts type reactions or other degradation pathways.[1] To mitigate this, careful optimization of the acid catalyst and reaction temperature is essential.[1]
Q4: Are there any known limitations or "failed" reactions with the Fischer indole synthesis that I should be aware of?
A4: Yes, the Fischer indole synthesis is known to fail with certain substrates. For example, using acetaldehyde to synthesize the parent, unsubstituted indole is often problematic.[1][3] Furthermore, certain electron-donating substituents on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[6][7]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific experimental challenges.
Issue 1: Low or No Product Formation
The absence of the desired product is a frustrating but diagnosable issue. The problem often lies in the initial formation of the phenylhydrazone intermediate or the subsequent cyclization step.
Underlying Causality: The Fischer indole synthesis is a multistep process involving the formation of a phenylhydrazone, its tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to form the aromatic indole ring.[2][3] A failure at any of these critical stages will result in a poor or failed reaction.
The first crucial step is the condensation of 4-chlorophenylhydrazine with benzyl methyl ketone to form the corresponding phenylhydrazone.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable flask, combine 4-chlorophenylhydrazine and benzyl methyl ketone in a solvent like ethanol or acetic acid.
-
Monitoring: Stir the mixture at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). You should observe the consumption of the starting materials and the appearance of a new, typically less polar, spot for the phenylhydrazone.
-
Isolation and Confirmation: Once the reaction appears complete by TLC, isolate the crude phenylhydrazone. Confirm its identity using ¹H NMR spectroscopy, looking for the characteristic signals of the product and the disappearance of the starting material signals.
Interpreting the Results:
| Observation | Potential Cause | Recommended Action |
| No new product spot on TLC | Incomplete reaction or decomposition. | Extend the reaction time, consider gentle warming, or re-evaluate the purity of your starting materials.[6] |
| Multiple new spots on TLC | Formation of side products. | Ensure the reaction conditions are not too harsh (e.g., excessive heat or strong acid/base). |
The acid-catalyzed cyclization of the phenylhydrazone is the heart of the Fischer indole synthesis and is highly sensitive to the choice of catalyst and temperature.[1]
Expert Insight: A variety of Brønsted and Lewis acids can be used to catalyze this reaction.[2][8] Common choices include polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[1][3] The optimal catalyst and conditions often need to be determined empirically.[6]
Step-by-Step Protocol for Catalyst Screening:
-
Parallel Reactions: Set up several small-scale reactions in parallel, each with a different acid catalyst.
-
Temperature Variation: For each catalyst, it may be necessary to screen a range of temperatures to find the optimal conditions.
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC. After a set time, quench the reactions and analyze the crude product mixtures by ¹H NMR or LC-MS to determine the yield of the desired indole.
Typical Catalyst and Temperature Considerations:
| Catalyst | Temperature Range | Notes |
| Polyphosphoric Acid (PPA) | 80-120 °C | Often effective but can be viscous and difficult to handle.[3] |
| Sulfuric Acid (H₂SO₄) | 50-100 °C | A strong acid that can cause charring if not used carefully.[1] |
| Zinc Chloride (ZnCl₂) | 100-150 °C | A milder Lewis acid that may require higher temperatures.[1][3] |
Visualizing the Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
Issue 2: Presence of Impurities and Purification Challenges
The formation of byproducts can significantly complicate the purification process and reduce the isolated yield of the target compound.
Underlying Causality: Impurities can arise from unreacted starting materials, side reactions promoted by the acidic conditions, or in some cases, the formation of isomeric indole products.[1]
Understanding the identity of the impurities is the first step toward eliminating them.
Step-by-Step Protocol:
-
Characterization: Analyze your crude product by LC-MS and ¹H NMR to identify the major impurities.
-
Isolation: If necessary, isolate the impurities using preparative TLC or column chromatography for full structural elucidation.
-
Reaction Re-evaluation: Based on the identity of the impurities, adjust the reaction conditions to minimize their formation. For example, if you observe byproducts resulting from degradation, consider using a milder acid catalyst or a lower reaction temperature.
Visualizing the Fischer Indole Synthesis Mechanism:
Caption: The key steps in the mechanism of the Fischer indole synthesis.
A well-designed purification protocol is essential for obtaining high-purity this compound.
Expert Insight: Column chromatography and recrystallization are the two most effective methods for purifying solid organic compounds like the target indole.[9]
Step-by-Step Protocol for Purification:
-
Column Chromatography:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and impurities.
-
Chromatography: Carefully perform column chromatography on silica gel to separate the desired product from byproducts.[4]
-
-
Recrystallization:
-
Solvent Screening: If the product is still impure after chromatography, identify a suitable solvent or solvent mixture for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.
-
Procedure: Dissolve the impure solid in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the purified crystals by filtration.[9]
-
References
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
- Danheiser, R. L., et al. (2008).
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(13), 4756–4759.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
- National Institutes of Health. (2025).
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
- Supporting Inform
- Supporting Inform
- Journal of Basic and Applied Research in Biomedicine. (n.d.).
-
Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]
- ResearchGate. (2016). 1-Benzyl-5-chloroindoline-2,3-dione.
- Beilstein Journal of Organic Chemistry. (n.d.).
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. testbook.com [testbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N-Benzylation of 5-Chloroindole
Welcome to the Technical Support Center for the N-benzylation of 5-chloroindole. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges and achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the N-benzylation of 5-chloroindole, providing targeted solutions and explanations.
Q1: My N-benzylation reaction shows low to no conversion of the 5-chloroindole starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent hurdle and can often be traced back to several key factors related to the reaction setup and reagents. Here’s a systematic approach to troubleshooting:
-
Insufficient Deprotonation: The N-H bond of the indole ring needs to be deprotonated to form the more nucleophilic indolide anion.[1][2][3] The pKa of the indole N-H is approximately 17 in DMSO, so a sufficiently strong base is required for complete deprotonation.[3]
-
Base Selection: Weak bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the indole, leading to an equilibrium that favors the starting material.[2] Consider using stronger bases such as sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (KOtBu).[1][4] NaH is a classic choice for this transformation and is typically used in a 1.1 to 1.5 molar excess.[5]
-
Solvent Choice: The choice of solvent is critical for both the solubility of the reagents and the efficacy of the base. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are excellent choices as they can solvate the cation of the base, enhancing its reactivity.[6][7]
-
-
Reagent Quality:
-
Anhydrous Conditions: Sodium hydride and other strong bases are highly reactive with water. Ensure that your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base.
-
Benzyl Bromide Purity: Benzyl bromide can degrade over time, releasing HBr which can neutralize your base. Use freshly distilled or purchased benzyl bromide for best results.
-
-
Reaction Temperature: While many N-alkylation reactions proceed at room temperature, gentle heating (e.g., to 50-80 °C) can sometimes increase the reaction rate and drive the reaction to completion.[5][6] However, be mindful that excessive heat can lead to side reactions.
Q2: I am observing a significant amount of a side product that I suspect is the C3-benzylated isomer. How can I improve the N-selectivity?
A2: The competition between N-alkylation and C3-alkylation is a well-known challenge in indole chemistry, as the C3 position is often more nucleophilic than the nitrogen in the neutral indole.[6][8][9] The key to favoring N-alkylation is to ensure complete deprotonation of the indole nitrogen.
-
Strong Base and Polar Aprotic Solvent: As mentioned previously, using a strong base like NaH in a polar aprotic solvent like DMF is the most effective strategy to generate the indolide anion.[6][9] This anion is a much stronger nucleophile at the nitrogen position, thus favoring N-alkylation. Incomplete deprotonation leaves neutral indole in the reaction mixture, which can react at the C3 position.[5][6]
-
Reaction Temperature: In some cases, higher reaction temperatures have been shown to favor N-alkylation over C-alkylation.[5][6] This is because N-alkylation is often the thermodynamically more stable product.[9]
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique for achieving selective N-alkylation.[10][11][12][13] In a two-phase system (e.g., toluene/aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) transports the indolide anion into the organic phase where it reacts with the benzyl bromide.[13] This method often provides high yields and excellent N-selectivity.
Q3: My reaction appears to have worked, but I am struggling to purify the final N-benzyl-5-chloroindole product. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the starting material and product, as well as potential side products.
-
Column Chromatography: This is the most common method for purification.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for silica gel column chromatography.[1][14] Start with a low polarity eluent (e.g., 1-2% ethyl acetate in hexanes) to elute non-polar impurities and then gradually increase the polarity to isolate your product.
-
TLC Monitoring: Carefully monitor the fractions by thin-layer chromatography (TLC) to ensure a clean separation.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Common solvents for recrystallization of N-alkylated indoles include ethanol or mixtures of ethyl acetate and hexanes.[7]
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove the base and any inorganic salts.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[4][14]
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solvent.[14]
-
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems during the N-benzylation of 5-chloroindole.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inactive base (e.g., old NaH). 2. Wet solvent or reagents. 3. Insufficiently strong base. 4. Degraded benzyl bromide. | 1. Use fresh, high-quality NaH. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Switch to a stronger base like NaH or KOtBu. 4. Use freshly distilled or purchased benzyl bromide. |
| Formation of C3-benzylated side product | 1. Incomplete deprotonation of the indole nitrogen. 2. Use of a non-polar solvent. | 1. Increase the equivalents of strong base (e.g., 1.2-1.5 eq NaH). 2. Ensure the use of a polar aprotic solvent like DMF or THF. 3. Consider using phase-transfer catalysis.[13] |
| Multiple spots on TLC, complex mixture | 1. Over-alkylation (e.g., poly-benzylation). 2. Reaction temperature too high, causing decomposition. 3. Side reactions with impurities in starting materials. | 1. Use a slight excess of the indole relative to the benzyl bromide. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Purify starting materials before use. |
| Difficulty in isolating the product after work-up | 1. Emulsion formation during extraction. 2. Product is water-soluble. 3. Incomplete quenching of the base. | 1. Add more brine to the separatory funnel to break the emulsion. 2. This is unlikely for N-benzyl-5-chloroindole, but if suspected, extract with a more polar solvent. 3. Ensure complete neutralization with saturated NH₄Cl solution. |
Section 3: Experimental Protocols & Data
Protocol 1: Classical N-Benzylation using Sodium Hydride
This protocol describes a standard and reliable method for the N-benzylation of 5-chloroindole.[1][14]
Materials:
-
5-chloroindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloroindole (1.0 eq) and anhydrous DMF. Stir the mixture until the 5-chloroindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: To the deprotonated indole solution, add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[14]
Protocol 2: N-Benzylation using Phase-Transfer Catalysis (PTC)
This protocol offers an alternative method that often provides high N-selectivity.[13]
Materials:
-
5-chloroindole
-
Benzyl bromide
-
Toluene
-
50% aqueous sodium hydroxide (NaOH) solution
-
Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻)
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-chloroindole (1.0 eq), benzyl bromide (1.2 eq), toluene, and a catalytic amount of tetrabutylammonium hydrogen sulfate (e.g., 5 mol%).
-
Reaction: Add 50% aqueous NaOH solution and stir the biphasic mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3 x volume).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Data Summary: Comparison of Reaction Conditions
| Condition | Base | Solvent | Typical Yield | N/C-3 Selectivity | Reference |
| Classical | NaH | DMF | Good to Excellent | High | [1][14] |
| PTC | NaOH (50% aq.) | Toluene/H₂O | Good to Excellent | Excellent | [13] |
| Milder | K₂CO₃ | DMF | Variable | Moderate to Good | [2] |
| Alternative | KOH | DMSO | Good | High | [7] |
Section 4: Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting common issues.
Caption: General mechanism for N-benzylation of 5-chloroindole.
Caption: Troubleshooting workflow for optimizing N-benzylation.
References
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer C
- Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry – A European Journal, 2010.
- Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investig
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer C
- Optimizing reaction conditions for N-alkyl
- The use of phase-transfer catalysis for the N-alkyl
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
- Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. Benchchem.
- Strategies to avoid side reactions in indole functionaliz
- N-Benzylation of indoles Reaction conditions.
- Selective Iron Catalyzed Synthesis of N‐Alkyl
- An efficient method for the N-debenzylation of aromatic heterocycles.
- Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC - NIH.
- Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity. Beilstein Journals, 2015.
- Synthesis of substituted N-heterocycles by N-benzyl
- 1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cycliz
- Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. Benchchem.
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
- Traditional Strong and Hindered Bases. Sigma-Aldrich.
- Enantioselective Catalytic Synthesis of N-alkyl
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing, 2020.
- 1-benzylindole. Organic Syntheses Procedure.
- Application Notes and Protocols for N-alkyl
- Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. PMC, 2023.
- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts, 2019.
- Process of preparing purified aqueous indole solution.
- Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. Taylor & Francis Online, 2019.
- Palladium-Catalyzed C3-Benzyl
- in the chemical literature: N-alkyl
- REGIOSELECTIVE N-ACYLATION OF.
- Technical Support Center: Selective N-Alkyl
- Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzyl
- Benzylic substitution, benzyl
- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl
- Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Wiley Online Library.
- In(OTf)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation [cris.unibo.it]
- 12. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Benzyl-5-chloro-1H-indole
Welcome to the technical support guide for the synthesis of 2-benzyl-5-chloro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind the formation of byproducts in this synthetic route. Our goal is to empower you with the expertise to diagnose issues, optimize your reaction conditions, and ensure the integrity of your final compound.
The synthesis of substituted indoles is a cornerstone of pharmaceutical chemistry, with the indole nucleus being a "privileged scaffold" in drug discovery.[1][2] The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most robust and widely used methods for preparing these crucial heterocycles.[3][4][5] This guide focuses on the application of the Fischer synthesis to prepare this compound, a scaffold with potential for further functionalization.
The primary route involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with benzyl methyl ketone (1-phenyl-2-propanone), followed by cyclization.[6][7] While seemingly straightforward, this process is sensitive to reaction conditions and starting material purity, which can lead to a variety of byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Common Reaction & Purity Issues
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields are a frequent issue and can often be traced back to three main areas: starting material purity, reaction conditions, or competing side reactions.[8][9]
-
Purity of Reactants: The Fischer indole synthesis is highly sensitive to the purity of the arylhydrazine and ketone.[9] Impurities in 4-chlorophenylhydrazine hydrochloride can inhibit the formation of the key hydrazone intermediate. Similarly, contaminants in benzyl methyl ketone can lead to unwanted side products. We recommend using freshly purified starting materials.
-
Acid Catalyst and Temperature: The choice and concentration of the acid catalyst are critical.[3][9] Brønsted acids like polyphosphoric acid (PPA), sulfuric acid, or glacial acetic acid are commonly used.[4][6] If the acid is too concentrated or the temperature is too high (often 80-120°C), acid-catalyzed polymerization of the indole product can occur, leading to intractable tars and reduced yield.[4] Conversely, insufficient acid or temperature will result in an incomplete reaction. A systematic optimization of the catalyst and temperature is advised.
-
Atmosphere: Indoles can be susceptible to oxidation, especially at elevated temperatures.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the product and improve the final yield.
Q2: My final product has a distinct pink or brownish color after purification. What is the cause and how can I prevent it?
This is a classic sign of indole oxidation.[10] The indole ring, particularly at the C3 position, is electron-rich and susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and residual acid.
-
Prevention:
-
Inert Atmosphere: Handle the purified indole under an inert atmosphere whenever possible.
-
Storage: Store the final compound in a sealed, amber-colored vial in a cool, dark place, preferably under nitrogen or argon.
-
Thorough Neutralization: Ensure all acidic catalyst is removed during the workup. Residual acid can promote oxidation and decomposition over time. A final wash of the organic extract with a saturated sodium bicarbonate solution is crucial.[6]
-
Q3: I'm observing multiple spots on my TLC plate that are close to the main product spot. What could these be?
Observing multiple, closely-eluting spots suggests the presence of structurally related impurities. In the synthesis of this compound, these are often byproducts from incomplete or alternative reaction pathways.
-
Unreacted Hydrazone: The intermediate 4-chlorophenylhydrazone of benzyl methyl ketone may persist if the cyclization step is incomplete. This compound is typically more polar than the final indole product.
-
Regioisomers (less common for this specific synthesis): While the use of a symmetrical ketone partner (benzyl methyl ketone enolizes away from the phenyl group) largely prevents regioisomer formation, impurities in the starting 4-chlorophenylhydrazine could theoretically lead to isomeric indoles.[7]
-
Dehalogenated Impurity: If any step in your synthesis involves catalytic hydrogenation (for example, in the preparation of a precursor), you may form the des-chloro byproduct, 2-benzyl-1H-indole.[11] This impurity is notoriously difficult to separate from the chlorinated analog due to their similar polarities.[11]
Part 2: Identification and Characterization of Byproducts
Q4: An unknown impurity is present in my final product. What is a systematic workflow for identifying it?
Identifying unknown byproducts requires a combination of separation and spectroscopic techniques. A logical workflow is essential for an accurate and efficient investigation.
-
Isolation: The first step is to isolate the impurity. This is typically achieved through careful column chromatography.[12] If standard silica gel chromatography is insufficient, consider orthogonal methods, such as using a different stationary phase (e.g., alumina) or a different solvent system.[12] Preparative HPLC is another powerful tool for isolating trace impurities.[13]
-
Mass Spectrometry (MS): Once isolated, obtain a high-resolution mass spectrum (HRMS). This will provide the exact mass and allow you to determine the molecular formula of the impurity. Comparing the molecular formula to that of your target compound (C₁₅H₁₂ClN) is the fastest way to diagnose common issues.
-
M+H of 208.08: Suggests the presence of 2-benzyl-1H-indole (loss of chlorine).
-
M+H higher than the product: Could indicate an adduct, an oxidized species (e.g., +16 for a hydroxyl group), or a dimeric species.
-
-
NMR Spectroscopy: 1H and 13C NMR are definitive for structure elucidation.[14] Key features to look for:
-
Absence of Chlorine Splitting: The characteristic isotopic pattern for chlorine in the mass spectrum will be absent in dehalogenated impurities.
-
Aromatic Proton Signals: Compare the aromatic region of the 1H NMR spectrum to your pure product. A change in the splitting pattern or chemical shifts of the protons on the benzene portion of the indole core can indicate a different substitution pattern or the complete absence of the chloro-substituent.
-
NH Proton: The chemical shift of the indole N-H proton is sensitive to the electronic environment.
-
Visualizing the Chemistry
Reaction Pathway
The diagram below outlines the accepted mechanism for the Fischer indole synthesis, a critical process involving a[6][6]-sigmatropic rearrangement.[5][7]
Caption: Systematic workflow for the identification of unknown byproducts.
Data Summary: Potential Byproducts
| Byproduct Name | Potential Cause | Key Identification Method(s) | Expected M+H |
| 2-Benzyl-1H-indole | Dehalogenation during synthesis (e.g., catalytic reduction steps). [11] | MS (loss of Cl isotope pattern), 1H NMR (simpler aromatic splitting). | 208.11 |
| 4-Chlorophenylhydrazone of Benzyl Methyl Ketone | Incomplete cyclization due to low temperature or insufficient acid. [8] | TLC (more polar), 1H NMR (presence of hydrazone N-H, different aromatic shifts). | 259.10 |
| Polymeric materials | Excessively strong acid or high temperature. [4] | Insoluble, broad signals in NMR, difficult to characterize by MS. | N/A |
| Oxidized Indole Species | Exposure to air/light, especially with residual acid. [10] | MS (addition of 16 amu for each oxygen), color change. | 258.07 (+O) |
| Benzaldehyde / Benzyl Alcohol | Impurities from benzylating agents (e.g., benzyl chloride) used in precursor synthesis. [15] | GC-MS of crude material, characteristic aldehyde/alcohol signals in 1H NMR. | 107.05 / 109.07 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the Fischer indole synthesis. [6]
-
Hydrazone Formation (Recommended):
-
In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) and stir for 15 minutes.
-
Add benzyl methyl ketone (1.05 eq) and stir the mixture at room temperature for 1-2 hours until TLC indicates consumption of the hydrazine.
-
Filter the resulting solid hydrazone and wash with cold ethanol. Dry under vacuum.
-
-
Cyclization:
-
Place the dried hydrazone (1.0 eq) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add a suitable acid catalyst. For example, add a 10-fold excess by weight of polyphosphoric acid (PPA) or use glacial acetic acid as both the solvent and catalyst. [4][6] * Heat the reaction mixture to 80-120°C. Monitor the progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The reaction typically takes 1-6 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. [6]
-
Protocol 2: Analytical TLC for Reaction Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 4:1 Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Spotting: Dissolve a small aliquot of the reaction mixture in dichloromethane or ethyl acetate and spot onto the plate. Also spot the starting materials for comparison.
-
Visualization: Visualize the spots under UV light (254 nm). Staining with a potassium permanganate solution can also be effective for visualizing the indole product and byproducts.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Talebizadeh, P., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. DOI:10.1039/C7RA10716A
- Kumar, A., et al. (2011).
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]
-
Heaney, H., & Ley, S. V. (n.d.). 1-benzylindole. Organic Syntheses Procedure. Retrieved from [Link]
- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214. DOI: 10.15227/orgsyn.063.0214
-
University of Rochester. (n.d.). Indoles. Retrieved from [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
Supporting Information. (2023). Indole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (2019). Purity assessment of an indole peak. An impurity shows up in the second.... Retrieved from [Link]
-
ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Bischler Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) 1-Benzyl-5-chloroindoline-2,3-dione. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Journal of Basic and Applied Research in Biomedicine. (n.d.). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Methods for Detecting Indole Production by Gram-Negative Nonsporeforming Anaerobes. Retrieved from [Link]
-
Biotage. (2023). How to isolate impurities from a reaction product. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]
-
SciRP.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
YouTube. (2024). Fischer Indole Synthesis, how can I remember it? - Basic Organic Chemistry 40. Retrieved from [Link]
-
YouTube. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. Retrieved from [Link]
-
MDPI. (n.d.). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Retrieved from [Link]
- Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
-
PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
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Technical Support Center: Challenges in the Purification of Substituted Indoles
Welcome to the Technical Support Center dedicated to addressing the nuanced challenges associated with the purification of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique chemical behaviors of this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into overcoming common and complex purification hurdles.
I. Core Principles & Initial Diagnosis
The purification of substituted indoles is often complicated by their inherent reactivity, polarity, and susceptibility to degradation. Understanding these core characteristics is the first step in diagnosing and solving purification issues.
Frequently Asked Questions (FAQs) - The Basics
Q1: My purified indole has a pink or brownish hue. Is it impure?
A1: A pinkish or brown coloration is a common indicator of indole oxidation or polymerization.[1][2] While for some applications this might not significantly affect the bulk purity, it is a definitive sign of degradation.[2] For sensitive downstream applications, this coloration warrants further purification or discarding the batch. The primary cause is often exposure to air and light, which catalyzes the formation of colored oligomers.
Q2: Why is my indole derivative smearing or tailing on my silica gel TLC plate/flash column?
A2: This is a frequent issue stemming from the interaction between the slightly acidic N-H proton of the indole and the acidic silanol groups on the silica gel surface.[3] This interaction can be particularly pronounced with indoles bearing basic substituents. The lone pair of electrons on the nitrogen atom can also lead to strong binding. Peak tailing can be mitigated by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica.[3]
Q3: My indole derivative seems to be degrading during my purification process. What are the likely causes?
A3: Indoles are susceptible to degradation under several conditions:
-
Acidic Conditions: Strong acids can lead to polymerization or other unwanted side reactions.[4]
-
Oxidation: Exposure to air, especially in the presence of light and certain metal catalysts, can cause oxidative degradation.[2][5]
-
Elevated Temperatures: Prolonged heating can promote decomposition.
It is crucial to handle indole derivatives with care, often under an inert atmosphere and with protection from light, especially for sensitive compounds.[2]
II. Troubleshooting Guide: Common Purification Scenarios
This section provides a structured approach to troubleshooting common purification problems encountered with substituted indoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Product and a Non-polar Impurity | Insufficient separation on normal-phase silica. | - Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio).- Consider reverse-phase chromatography if the polarity difference is minimal. |
| Co-elution of Product and a Polar Impurity | Impurity has similar polarity to the product. | - Increase the polarity of the mobile phase.- If using a gradient, make it shallower to improve resolution.- Consider a different stationary phase (e.g., alumina, C18). |
| Product is Unstable on Silica Gel | Acid-catalyzed decomposition on the silica surface. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase.- Use a less acidic stationary phase like neutral alumina.- Minimize the time the compound spends on the column by using a faster flow rate. |
| Low Recovery After Column Chromatography | - Product is irreversibly adsorbed onto the silica.- Product is volatile and is lost during solvent removal.- Product is degrading on the column. | - Add a competitive binder like triethylamine to the mobile phase.- Use a more polar solvent to elute the compound.- For volatile compounds, use a cold trap during solvent evaporation.- See "Product is Unstable on Silica Gel" above. |
| Difficulty in Crystallizing the Purified Product | - Presence of persistent impurities.- Product is an oil at room temperature.- Incorrect choice of crystallization solvent. | - Re-purify using a different chromatographic method.- Attempt to form a salt of the indole if it has a suitable functional group.- Screen a wide range of solvents and solvent mixtures for crystallization.[6] |
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process when approaching the purification of a novel substituted indole.
Caption: A decision tree for selecting an initial purification strategy for substituted indoles.
III. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Substituted Indole
This protocol is a general guideline and should be optimized for each specific compound.
1. Preparation of the Stationary Phase:
-
Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve the crude indole in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
3. Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Collect fractions and monitor their composition by TLC.
4. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure, avoiding excessive heat.
Workflow for Flash Chromatography
Caption: Step-by-step workflow for flash column chromatography of substituted indoles.
Protocol 2: Recrystallization of a Crystalline Substituted Indole
Recrystallization is a powerful technique for purifying solid compounds to a high degree.[6]
1. Solvent Selection:
-
The ideal solvent is one in which the indole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of your compound in various solvents (e.g., hexane, ethyl acetate, ethanol, water, or mixtures) to find a suitable system.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
For further crystal growth, place the flask in an ice bath.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
IV. Advanced Troubleshooting and Considerations
The Impact of Substituents on Polarity and Reactivity:
The nature and position of substituents on the indole ring dramatically influence its properties.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase the electron density of the ring, making it more susceptible to oxidation but potentially aiding in electrophilic substitution reactions.[7]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) decrease the electron density, making the indole less prone to oxidation but also less nucleophilic.[7] These groups can also increase the acidity of the N-H proton.[8][9]
Purification of N-Substituted vs. N-H Indoles:
-
N-H indoles are generally more challenging to purify by silica gel chromatography due to the acidic proton.
-
N-substituted indoles often behave more predictably on silica gel, as the problematic N-H interaction is absent.
Reverse-Phase Chromatography for Polar Indoles:
For highly polar or water-soluble indole derivatives, such as those with carboxylic acid or sulfonic acid groups, reverse-phase flash chromatography can be a more effective purification method.[10][11]
-
Stationary Phase: C18-functionalized silica is most common.
-
Mobile Phase: Typically a gradient of water and a polar organic solvent like methanol or acetonitrile. Buffers or pH modifiers (e.g., formic acid or ammonia) are often added to control the ionization state of the compound and improve peak shape.[10]
V. References
-
Lee, J. H., & Lee, Y. R. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(9), 1735. [Link]
-
Google Patents. (1992). Process of preparing purified aqueous indole solution.
-
Lee, J. H., & Lee, Y. R. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(17), 5433. [Link]
-
Smith, A. B., et al. (2024). Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. The Journal of Organic Chemistry. [Link]
-
Lee, J. H., & Lee, Y. R. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). National Institutes of Health. [Link]
-
Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). [Link]
-
Callahan, M. P., et al. (2006). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of the American Chemical Society, 128(51), 16334-16344. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
ResearchGate. (2017). What do common indole impurities look like?. [Link]
-
Leito, I., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Omega. [Link]
-
National Institutes of Health. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]
-
Leito, I., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. National Institutes of Health. [Link]
-
National Institutes of Health. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
ResearchGate. (2025). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. [Link]
-
Atmospheric Chemistry and Physics. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. [Link]
-
ACS Publications. (2026). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Indole's Chemical Properties and Synthesis. [Link]
-
MDPI. (n.d.). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. [Link]
-
ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
Beilstein Journals. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. [Link]
-
ScienceDirect. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
-
PubMed. (n.d.). Indole degrading of ammonia oxidizing bacteria isolated from swine wastewater treatment system. [Link]
-
ACS Publications. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. [Link]
-
YouTube. (2023). Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. [Link]
-
ResearchGate. (2025). A convenient preparation of indoline. [Link]
Sources
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Technical Support Center: Minimizing Side Reactions in the Fischer Indole Synthesis of Substituted Indoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted indoles and to troubleshoot common challenges, particularly the minimization of side reactions. Our approach is rooted in a deep understanding of the reaction mechanism, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.
Understanding the Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer and Friedrich Jourdan in 1883, is a robust method for constructing the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][4][5]
The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[1][6]
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.[4][6]
-
[7][7]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the enamine undergoes an acid-promoted[7][7]-sigmatropic rearrangement.[4][8][9]
-
Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.[4]
-
Ammonia Elimination: Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[4][6]
Visualizing the Core Mechanism
Caption: The stepwise mechanism of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the Fischer indole synthesis.
Q1: What are the most common side reactions in the Fischer indole synthesis and how can I minimize them?
A1: The most prevalent side reactions include N-N bond cleavage, aldol condensation, and rearrangements.
-
N-N Bond Cleavage: This is a significant competing pathway, especially when the enamine intermediate is overly stabilized by electron-donating groups on the carbonyl-derived portion of the molecule.[8][10][11] This cleavage leads to the formation of aniline and a stabilized iminylcarbocation instead of the desired indole.[12][13] To minimize this, consider using a milder acid catalyst or running the reaction at a lower temperature. If possible, modifying the substrate to reduce the electron-donating ability of the substituent can also be effective.[11]
-
Aldol Condensation: With enolizable aldehydes and ketones, aldol condensation can occur as a competing reaction, consuming starting material.[11][14] This can be mitigated by carefully controlling the reaction temperature and time. Using a non-enolizable carbonyl compound, if the synthesis allows, can completely prevent this side reaction.[11]
-
Rearrangements: In some cases, unexpected rearrangements like the dienone-phenol rearrangement can occur, particularly with cyclohexadienone-type precursors.[15][16][17] Careful selection of starting materials and reaction conditions is key to avoiding these alternative pathways.
Q2: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A2: The regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a well-known challenge and is primarily governed by the relative stability of the two possible enamine intermediates.[11] The choice of acid catalyst and its concentration can significantly influence the product ratio.[11]
-
Kinetic vs. Thermodynamic Control: Weaker acids and lower temperatures tend to favor the formation of the kinetic product, which arises from the more readily formed, less substituted enamine. Conversely, stronger acids and higher temperatures can lead to the thermodynamically more stable product, derived from the more substituted enamine.[11]
-
Steric Hindrance: Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[11]
Q3: Why is my Fischer indole synthesis failing or resulting in a very low yield?
A3: Several factors can contribute to a failed or low-yielding reaction:
-
Substituent Effects: The electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound are critical.[11] While electron-donating groups on the phenylhydrazine generally increase the reaction rate, strong electron-donating groups on the carbonyl component can promote the N-N bond cleavage side reaction, leading to failure.[10][11][12] The synthesis of 3-aminoindoles via the classical Fischer method is particularly challenging for this reason.[8][12]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[2][10] A catalyst that is too weak may not be sufficient to promote the reaction, while one that is too strong can lead to the degradation of the starting materials or the product.[18] It is often necessary to empirically optimize the acid catalyst.[10] Common choices include Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[2][19][20]
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions and inhibit the desired transformation.[10][11] Ensure the purity of your starting materials through appropriate purification methods like recrystallization or distillation.
-
Reaction Conditions: The Fischer indole synthesis is sensitive to temperature and reaction time.[10][11] Suboptimal conditions can significantly reduce the yield.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during your experiments.
Problem 1: Low to No Product Formation
| Potential Cause | Explanation | Suggested Solution |
| Unfavorable Substrate | Strong electron-donating groups on the carbonyl-derived portion promote N-N bond cleavage.[8][10][11] | Consider using a milder acid catalyst (e.g., acetic acid) and lower reaction temperatures. If feasible, modify the substrate to reduce the electron-donating strength.[11] |
| Unstable Hydrazone | The hydrazone intermediate may decompose under strongly acidic conditions. | Form the hydrazone in situ under milder conditions before proceeding with the cyclization step.[11] |
| Product Decomposition | The indole product might be sensitive to the strong acid used for cyclization. | Neutralize the acid as soon as the reaction is complete during the workup. |
| Incorrect Reaction Conditions | The reaction is sensitive to temperature and acid strength.[11] | Perform small-scale optimization experiments to determine the ideal conditions for your specific substrates.[11] |
| Impure Starting Materials | Impurities can inhibit the reaction or catalyze side reactions.[10][11] | Purify starting materials (arylhydrazine and carbonyl compound) before use. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Explanation | Suggested Solution |
| Mixture of Regioisomers | Use of an unsymmetrical ketone leads to two possible enamine intermediates.[11] | Screen different acid catalysts and concentrations. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[11] Introducing bulky substituents can also direct selectivity. |
| Aldol Condensation Byproducts | Enolizable aldehydes and ketones can undergo self-condensation.[11][14] | Optimize reaction conditions (e.g., lower temperature, shorter reaction time). If possible, use a non-enolizable carbonyl compound. |
| Oxidative Side Reactions | Indoles can be susceptible to oxidation, leading to colored impurities. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common Fischer indole synthesis problems.
Experimental Protocols
The following is a general protocol that can be adapted for the synthesis of substituted indoles. It is crucial to perform small-scale optimization experiments for your specific substrates.
General Procedure for the Fischer Indole Synthesis of 2,5-Dimethyl-3-phenylindole
Materials:
-
p-Tolylhydrazine hydrochloride
-
Phenylacetone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform
-
Sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.62 mmol) and phenylacetone (1.62 mmol) to glacial acetic acid (0.03 mol).
-
Reflux the mixture with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 1 M NaOH solution.
-
Dilute the mixture with water (100 mL) and extract with chloroform (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note: This is an illustrative protocol and may require optimization for different substrates.[11]
References
-
Wikipedia. (2023, December 2). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Hughes, D. L. (2011). A three-component Fischer indole synthesis. Nature Protocols, 6(5), 629-635. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54095. Retrieved from [Link]
-
Neel, A. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(16), 6244-6247. Retrieved from [Link]
-
Douglass, J. E. (2005). Indole synthesis: a review and proposed classification. Arkivoc, 2005(5), 95-115. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Robinson, B. (1982). The Fischer indole synthesis. Chemical Reviews, 82(3), 227-250. Retrieved from [Link]
-
The Organic Chemist. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. Retrieved from [Link]
-
Petrucci, F., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3248. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]
-
Nikpassand, M., et al. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Iranian Journal of Pharmaceutical Research, 12(4), 437-442. Retrieved from [Link]
-
ChemistryViews. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]
-
Kattamuri, P. V., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6166-6174. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Dienone–phenol rearrangement. In Wikipedia. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]
-
Neel, A. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Retrieved from [Link]
-
Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction and Mechanism of Dienone phenol Rearrangements. Physics Wallah. Retrieved from [Link]
-
Slideshare. (n.d.). Dienone phenol rearrangement reaction [PPTX]. Slideshare. Retrieved from [Link]
-
Datapdf.com. (n.d.). The Dienone-Phenol Rearrangement. A Novel Example of Ring B Cleavage. Datapdf.com. Retrieved from [Link]
-
YouTube. (2019, September 12). Dienone-Phenol Rearrangement (Part 1): Basic Concept and Mechanism. [Video]. YouTube. Retrieved from [Link]
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- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 6. youtube.com [youtube.com]
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- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 16. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 17. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
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- 19. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. testbook.com [testbook.com]
Technical Support Center: Alternative Synthetic Routes to 2-Benzyl-5-chloro-1H-indole
Welcome to the Technical Support Center for the synthesis of 2-benzyl-5-chloro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting for the synthesis of this valuable indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound makes it a significant building block for various biologically active compounds. This document provides a detailed exploration of several synthetic strategies, complete with experimental protocols, troubleshooting FAQs, and mechanistic insights to empower your synthetic endeavors.
I. Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several established and modern synthetic methodologies. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on three primary strategies:
-
Fischer Indole Synthesis: A classic and widely used method for indole synthesis.
-
Bischler-Möhlau Indole Synthesis: An alternative approach involving the reaction of an α-halo- or α-hydroxyketone with an arylamine.
-
Modern Palladium-Catalyzed Methods: Contemporary cross-coupling strategies offering high efficiency and functional group tolerance.
II. Fischer Indole Synthesis: The Workhorse Approach
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system.[1] The general strategy involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2] For the synthesis of this compound, the logical starting materials are 4-chlorophenylhydrazine and benzyl methyl ketone.
Experimental Protocol: Fischer Indole Synthesis
Step 1: Formation of the Hydrazone and In Situ Cyclization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Ketone: Add benzyl methyl ketone (1.05 eq.) to the solution.
-
Acid Catalysis: If using a neutral solvent like ethanol, add a catalytic amount of a Brønsted or Lewis acid (e.g., H₂SO₄, HCl, ZnCl₂, or polyphosphoric acid). Glacial acetic acid can serve as both the solvent and the catalyst.[1]
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
| Parameter | Recommended Condition |
| Starting Materials | 4-Chlorophenylhydrazine, Benzyl methyl ketone |
| Solvent | Ethanol, Glacial Acetic Acid, Toluene |
| Catalyst | H₂SO₄, HCl, ZnCl₂, Polyphosphoric Acid (PPA) |
| Temperature | 80-120 °C |
| Purification | Silica Gel Column Chromatography |
Troubleshooting the Fischer Indole Synthesis
Q1: My reaction is not proceeding to completion, or the yield is very low.
-
A1: Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are crucial. If using a weak acid, consider switching to a stronger one like PPA or Eaton's reagent. The amount of catalyst may also need optimization.
-
A2: Thermal Instability: The high temperatures required can sometimes lead to decomposition of the starting materials or the product.[3] Consider using a lower boiling point solvent and a more active catalyst. Microwave-assisted synthesis can also be a viable option to reduce reaction times and potentially improve yields.[4]
-
A3: Steric Hindrance: While less of a concern with this specific substrate, significant steric bulk on either the hydrazine or the ketone can impede the cyclization step.
Q2: I am observing the formation of multiple products on my TLC plate.
-
A1: Isomeric Products: If an unsymmetrical ketone is used, the formation of two regioisomeric indoles is possible. For benzyl methyl ketone, this is not an issue.
-
A2: Side Reactions: Undesired side reactions can occur, such as the formation of indolenines or other rearrangement products. This can sometimes be mitigated by carefully controlling the reaction temperature and the acidity of the medium.
-
A3: Impure Starting Materials: Ensure the purity of your 4-chlorophenylhydrazine and benzyl methyl ketone, as impurities can lead to a complex mixture of products.
Q3: The purification of my product is proving to be difficult.
-
A1: Co-eluting Impurities: If impurities are co-eluting with your product during column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina).
-
A2: Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol/water, hexane/ethyl acetate) can be an effective purification method.
Mechanism of the Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
III. Bischler-Möhlau Indole Synthesis: An Alternative Pathway
The Bischler-Möhlau synthesis provides an alternative route to 2-substituted indoles through the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[5] For the synthesis of this compound, this would involve the reaction of an appropriate α-haloketone with 4-chloroaniline.
Experimental Protocol: Bischler-Möhlau Synthesis
-
Reaction Setup: In a high-pressure reaction vessel, combine the α-haloketone (e.g., 1-bromo-3-phenyl-2-propanone) (1.0 eq.) with a significant excess of 4-chloroaniline (3-10 eq.).
-
Reaction: Heat the mixture to a high temperature (typically 150-250 °C) for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, the excess aniline is removed, often by distillation under reduced pressure or by acid-base extraction.
-
Purification: The crude product is then purified by column chromatography.
| Parameter | Recommended Condition |
| Starting Materials | 1-Bromo-3-phenyl-2-propanone, 4-Chloroaniline |
| Solvent | Often neat (excess aniline) |
| Temperature | 150-250 °C |
| Purification | Column Chromatography |
Troubleshooting the Bischler-Möhlau Synthesis
Q1: The reaction yields are consistently low.
-
A1: Harsh Reaction Conditions: The high temperatures required can lead to decomposition. Exploring microwave-assisted heating might offer better control and improved yields.
-
A2: Stoichiometry of Aniline: The use of a large excess of the aniline is often necessary to drive the reaction to completion. Experiment with varying the excess of 4-chloroaniline.
Q2: I am observing the formation of isomeric byproducts.
-
A1: Rearrangements: The Bischler-Möhlau mechanism can be complex and may involve rearrangements, leading to the formation of unexpected isomers. Careful characterization of all products is essential.
Mechanism of the Bischler-Möhlau Synthesis
Caption: Mechanism of the Bischler-Möhlau Synthesis.
IV. Modern Palladium-Catalyzed Approaches: The Larock Indole Synthesis
The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction that allows for the synthesis of a wide variety of indoles from o-haloanilines and disubstituted alkynes. This method offers the advantage of milder reaction conditions and greater functional group tolerance compared to the classical methods. For the synthesis of this compound, 2-iodo-4-chloroaniline and 1-phenyl-2-propyne would be suitable starting materials.
Experimental Protocol: Larock Indole Synthesis
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-iodo-4-chloroaniline (1.0 eq.), 1-phenyl-2-propyne (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a ligand (e.g., PPh₃), a base (e.g., K₂CO₃, Cs₂CO₃), and a salt additive (e.g., LiCl) in a suitable solvent (e.g., DMF, NMP).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Starting Materials | 2-Iodo-4-chloroaniline, 1-Phenyl-2-propyne |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | DMF, NMP |
| Temperature | 80-120 °C |
| Purification | Silica Gel Column Chromatography |
Troubleshooting the Larock Indole Synthesis
Q1: My reaction is sluggish or gives a low yield.
-
A1: Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. If one combination is not effective, screen other catalyst/ligand systems. For example, bulky electron-rich phosphine ligands can sometimes improve catalytic activity.
-
A2: Base and Additives: The base and salt additive can have a significant impact on the reaction. Experiment with different bases and ensure the salt additive is anhydrous.
-
A3: Alkyne Dimerization: A common side reaction is the palladium-catalyzed dimerization of the alkyne. Using a slight excess of the alkyne can help to mitigate this, but a large excess should be avoided.
Q2: I am observing the formation of regioisomers.
-
A1: Alkyne Substitution: The regioselectivity of the Larock synthesis is influenced by the steric and electronic properties of the substituents on the alkyne. For 1-phenyl-2-propyne, the cyclization is expected to be highly regioselective to give the desired 2-benzylindole.
Mechanism of the Larock Indole Synthesis
Caption: Mechanism of the Larock Indole Synthesis.
V. Characterization Data
| Technique | Observed Data for 2-Benzhydryl-5-chloro-1H-indole |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.79 (s, 1H), 7.45 (d, J = 1.9 Hz, 1H), 7.34 – 7.29 (m, 4H), 7.29 – 7.24 (m, 2H), 7.22 – 7.17 (m, 4H), 7.12 (d, J = 8.6 Hz, 1H), 7.06 (dd, J = 8.6, 2.0 Hz, 1H), 6.06 – 5.99 (m, 1H), 5.56 (s, 1H). |
| ¹³C NMR (125 MHz, CDCl₃) | δ 142.3, 141.7, 134.5, 129.4, 128.9, 128.7, 127.1, 125.3, 121.8, 119.6, 111.5, 102.5, 51.0. |
| HRMS (ESI) | m/z: [M + H]⁺ calcd for C₂₁H₁₇ClN⁺ 318.1044; found 318.1047. |
For this compound, one would expect a characteristic singlet for the benzylic protons (CH₂) in the ¹H NMR spectrum, typically in the range of δ 4.0-4.5 ppm.
VI. References
-
Supporting Information for Indole Synthesis. (2023).
-
Tribak, Z., et al. (2016). 1-Benzyl-5-chloroindoline-2,3-dione. IUCrData, 1(6), x160854. [Link]
-
Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. (2025). MDPI. [Link]
-
O'Brien, C. J., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9753-9759. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-100). John Wiley & Sons, Ltd.
-
PubChem. 5-Chloroindole. [Link]
-
Wikipedia. Larock indole synthesis. [Link]
-
Organic Syntheses. 1-benzylindole. [Link]
-
Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 9(12), 2353–2356. [Link]
-
Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. (2013). CORE. [Link]
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
-
Supporting Information for a paper on the synthesis of 5-Chloro-2-(4-chlorophenyl)indole. [Link]
-
Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 101-112). John Wiley & Sons, Ltd.
-
Copies of 1H, 13C, 19F NMR spectra. [Link]
-
Bischler-Mohlau Indole Synthesis. [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Organic Chemistry Portal. The Benzyne Fischer-Indole Reaction. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). ResearchGate. [Link]
-
YouTube. Column Chromatography. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Enhancing the Stability of 2-Benzyl-5-chloro-1H-indole Derivatives
Introduction: The 2-benzyl-5-chloro-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[1][2] Its unique electronic properties, conferred by the electron-rich indole nucleus, the C2-benzyl group, and the C5-chloro substituent, also present specific stability challenges.[3][4] This guide provides in-depth troubleshooting advice and validated protocols to help researchers diagnose, mitigate, and prevent the degradation of these valuable derivatives during discovery and development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common stability issues encountered in the laboratory. Each answer provides a mechanistic explanation for the observed degradation and a logical workflow for its resolution.
Q1: My compound shows new peaks on the chromatogram after storage in solution. How do I identify the degradation pathway?
A1: Understanding the Degradation Landscape
The appearance of new chromatographic peaks is a classic sign of chemical degradation. For indole derivatives, the primary culprits are often oxidation, hydrolysis, and photodegradation. The indole ring is susceptible to electrophilic attack and oxidation, particularly at the C3 position, due to the high electron density of the pyrrole ring.[1] Identifying the structure of the degradants is the first step in pinpointing the cause and implementing a solution.
A systematic Forced Degradation Study is the most effective method to diagnose the instability. This involves subjecting the compound to a range of stress conditions to predict its degradation profile.
Troubleshooting & Diagnostic Workflow:
-
Perform a Forced Degradation Study: Expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in the Experimental Protocols section below.
-
Analyze Samples: Use a stability-indicating analytical method, typically HPLC with UV and Mass Spectrometry (MS) detection, to analyze the stressed samples.[5][6] LC-MS is particularly powerful for obtaining the molecular weights of the degradation products.[5]
-
Characterize Degradants: Compare the retention times and mass spectra of the degradants formed under specific stress conditions to those observed in your stored sample.
-
Oxidative Stress: Degradants appearing under H₂O₂ exposure suggest oxidation. Common oxidative pathways for indoles can involve the formation of oxindoles, kynurenines, or oligomeric products.
-
Acid/Base Stress: Peaks appearing under acidic or basic conditions point to pH-catalyzed hydrolysis or rearrangement.
-
Photolytic Stress: Degradants unique to light-exposed samples indicate photosensitivity. The chloro-substituent can sometimes influence photolytic pathways.[7]
-
-
Map the Pathway: Based on the characterization, you can propose a likely degradation pathway, as illustrated in the diagram below.
Diagram: Potential Oxidative Degradation Pathway
This diagram illustrates a common oxidative degradation route for indole derivatives, proceeding through an intermediate hydroperoxide to form an oxindole derivative.
Caption: A potential oxidative degradation pathway for the indole nucleus.
Q2: My compound degrades rapidly in a buffered aqueous solution. How can I determine the optimal pH for stability?
A2: The Critical Role of pH in Stability
The stability of pharmaceutical compounds is often highly dependent on pH.[8] For indole derivatives, both acidic and basic conditions can catalyze degradation.[9][10]
-
Acidic Conditions: Protonation of the indole ring can make it more susceptible to nucleophilic attack by water (hydrolysis) or other species.
-
Basic Conditions: Deprotonation of the indole nitrogen (N-H, pKa ~17) can increase its electron density, making it more prone to oxidation.[11]
The ionization state of a molecule, which is dictated by pH, can lead to different degradation pathways.[9] Therefore, identifying a pH range where the compound exists in its most stable form is crucial.
Troubleshooting & Optimization Workflow:
-
Conduct a pH-Rate Profile Study: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 10).
-
Incubate and Monitor: Dissolve your compound in each buffer, incubate at a controlled temperature (e.g., 40°C or 50°C to accelerate degradation), and collect samples at multiple time points.
-
Quantify Degradation: Analyze the samples using a validated stability-indicating HPLC method. Plot the percentage of the remaining parent compound against time for each pH.
-
Determine Rate Constants: Calculate the observed degradation rate constant (k_obs) at each pH value. A plot of log(k_obs) versus pH will reveal the pH of maximum stability (the lowest point on the curve).
-
Select Optimal Buffer: Based on the results, select a buffer system that maintains the pH within the most stable range for your formulation and experimental needs.
Table 1: Example pH-Rate Profile Data Summary
| pH | Buffer System | Incubation Temp. | k_obs (day⁻¹) | Half-life (t½) in days | Stability Profile |
| 2.0 | Glycine-HCl | 50°C | 0.85 | 0.82 | Unstable |
| 4.5 | Acetate | 50°C | 0.12 | 5.78 | Moderate |
| 6.8 | Phosphate | 50°C | 0.03 | 23.1 | Most Stable |
| 8.0 | Phosphate | 50°C | 0.25 | 2.77 | Unstable |
| 10.0 | Carbonate | 50°C | 0.98 | 0.71 | Very Unstable |
Diagram: pH Stability Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving pH-related instability issues.
Caption: A workflow for diagnosing and optimizing pH stability.
Q3: My compound is sensitive to light. What precautions should I take?
A3: Managing Photostability
Many aromatic and heterocyclic compounds, including indoles, are susceptible to photodegradation. Absorption of UV or visible light can excite the molecule to a higher energy state, initiating degradation reactions. This can lead to discoloration, loss of potency, and the formation of toxic by-products.
The International Council for Harmonisation (ICH) provides a standardized methodology for photostability testing (ICH Q1B), which serves as the authoritative standard.[12]
Best Practices for Handling and Storage:
-
Use Amber Glassware: Always handle and store solutions of the compound in amber vials or flasks to filter out UV and short-wavelength visible light.
-
Protect from Light: When working on the benchtop, wrap containers in aluminum foil. Minimize exposure to direct sunlight and overhead fluorescent lighting.
-
Inert Atmosphere: For highly sensitive compounds, purging solutions and the headspace of storage vials with an inert gas like argon or nitrogen can prevent photo-oxidation.
-
Formal Photostability Testing: For drug development candidates, a formal photostability study is required. This involves exposing the drug substance and product to a controlled light source and analyzing for degradation, as outlined in the Experimental Protocols section.[12]
Q4: How can I prevent oxidative degradation of my indole derivative?
A4: Strategies to Mitigate Oxidation
Oxidation is a major degradation pathway for electron-rich indoles. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in solvents.
Prevention and Stabilization Strategies:
-
Use High-Purity Solvents: Ethers like THF and dioxane can form explosive peroxides upon storage. Always use freshly opened bottles of high-purity solvents or test for and remove peroxides before use.
-
Deoxygenate Solutions: Before storing solutions, sparge them with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Add Antioxidants: For liquid formulations, the inclusion of an antioxidant can be highly effective. The choice of antioxidant depends on the solvent system and potential compatibility issues.
-
Aqueous Systems: Ascorbic acid, sodium metabisulfite.
-
Lipid/Organic Systems: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tocopherol (Vitamin E).
-
-
Include a Chelating Agent: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
Control Headspace: Store solids and solutions in vials that are appropriately sized to minimize the volume of the headspace, thereby reducing the amount of available oxygen.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the intrinsic stability of a this compound derivative.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).
2. Stress Conditions:
-
For each condition, use a separate vial containing an aliquot of the stock solution. Include a control sample protected from stress.
-
Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Heat at 60°C for 24 hours.[9]
-
Oxidative Degradation: Add 30% H₂O₂ to the stock solution to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 70°C for 48 hours. For solid-state testing, place the neat powder at the same condition.
-
Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]
3. Sample Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to obtain mass information on the degradants.
Protocol 2: Photostability Testing (ICH Q1B Confirmatory Study)
This protocol outlines the steps for a confirmatory photostability study.[12]
1. Sample Preparation:
-
Use one batch of the drug substance.
-
Prepare samples of the solid drug substance and, if applicable, a solution in a relevant solvent.
-
Place samples in chemically inert, transparent containers.
-
Prepare "dark" control samples by wrapping identical containers in aluminum foil.
2. Light Source:
-
Use a calibrated light source that can produce both cool white fluorescent light and near-UV light (e.g., a photostability chamber).
-
Option 1: A source that emits a spectral output similar to the D65/ID65 standard (e.g., xenon lamp).
-
Option 2: A combination of a cool white fluorescent lamp (for visible light) and a near-UV lamp (320-400 nm).[12]
3. Exposure:
-
Expose the samples and controls to the light source until the specified illumination levels are met (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).
-
The dark controls should be stored under the same temperature conditions adjacent to the light-exposed samples.
4. Analysis:
-
After exposure, visually inspect all samples for any changes in appearance (e.g., color).
-
Analyze the light-exposed samples and the dark controls by a validated stability-indicating HPLC method.
-
Compare the results to determine the extent of degradation due to light exposure. Any significant change in the light-exposed sample that is not observed in the dark control indicates photosensitivity.
References
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (2025). Vertex AI Search.
- HPLC analysis of samples of indole biotransformation by Arthrobacter... - ResearchGate.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. Chemical Engineering Transactions.
- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology.
- Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. | Scilit. Scilit.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. MDPI.
- Identification of New Metabolites of Bacterial Transformation of Indole by Gas Chromatography-Mass Spectrometry and High Performance Liquid Chromatography - PMC - NIH.
- Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. MDPI.
- Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. MDPI.
- Influence of PH On The Stability of Pharmaceutical - Scribd. Scribd.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- Effect of pH on the stability of plant phenolic compounds - PubMed.
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI. MDPI.
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- 11. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
Technical Support Center: Scale-Up Synthesis of 2-Benzyl-5-Chloro-1H-Indole
Welcome to the technical support guide for the scale-up synthesis of 2-benzyl-5-chloro-1H-indole. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical solutions grounded in established chemical principles.
The synthesis of substituted indoles is a cornerstone of medicinal chemistry, with the this compound scaffold being a key intermediate for various pharmacologically active agents. While numerous methods exist for indole synthesis, the Fischer indole synthesis remains one of the most robust and widely used routes, particularly for industrial applications.[1][2] This guide will focus primarily on the scale-up considerations for this classic and powerful reaction.
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific experimental issues you may encounter during the scale-up of the Fischer indole synthesis for this compound, which typically involves the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with 1-phenylpropan-2-one (benzyl methyl ketone).
Q1: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. What are the likely causes?
A: A drop in yield during scale-up is a frequent challenge and can stem from several factors related to mass and heat transfer.
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. Pockets of high reactant concentration or poor catalyst distribution can lead to an increase in side reactions.
-
Causality: The key[3][3]-sigmatropic rearrangement in the Fischer synthesis is temperature and acid-dependent.[1][4] Poor mixing leads to localized temperature gradients ("hot spots") and uneven acid concentration, promoting degradation pathways or the formation of byproducts.
-
Solution: Evaluate your reactor's mixing efficiency. Consider changing the impeller type (e.g., from a simple anchor to a pitched-blade turbine or retreat curve impeller for better axial flow), optimizing the stirring speed, or using baffles to improve turbulence.
-
-
Poor Temperature Control: The Fischer indole synthesis is often exothermic and requires elevated temperatures to proceed efficiently.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[3]
-
Causality: An uncontrolled exotherm can cause the internal temperature to rise far above the target, leading to the thermal degradation of the starting materials, the hydrazone intermediate, or the final indole product. This can result in the formation of tars and other complex impurities.
-
Solution: Implement a robust temperature control strategy. Use a reactor with a jacketed cooling system and ensure the heat transfer fluid is appropriate for the required temperature range. Program a controlled, slow addition of one of the reagents (e.g., the ketone to the hydrazine/acid mixture) to manage the rate of heat generation.
-
-
Incomplete Conversion: The reaction may stall at the intermediate phenylhydrazone stage.[6]
-
Causality: This can be due to insufficient acid strength or concentration at scale, or temperatures that are too low to overcome the activation energy of the key rearrangement step.[6]
-
Solution: Re-evaluate your acid catalyst. While glacial acetic acid might suffice at a small scale, polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂) often provides better results at a larger scale by acting as both a catalyst and a dehydrating agent.[1][4] You may need to slightly increase the reaction temperature, but this must be balanced against the risk of degradation. Close monitoring by TLC or HPLC is crucial.
-
Q2: I'm observing the formation of significant, difficult-to-remove impurities. What are they and how can I prevent them?
A: Impurity profiles often change during scale-up. The most common byproducts in this specific Fischer synthesis are related to side reactions of the starting materials or intermediates.
-
Aldol Condensation Products: The ketone starting material, 1-phenylpropan-2-one, can undergo acid-catalyzed self-condensation.[7]
-
Causality: This side reaction competes with the formation of the hydrazone. It is favored by high local concentrations of the ketone in the presence of a strong acid.
-
Solution: Add the ketone slowly to the heated solution of (4-chlorophenyl)hydrazine and acid. This keeps the instantaneous concentration of the ketone low, minimizing its opportunity to self-condense.[7]
-
-
Reductive N-N Bond Cleavage: A significant competing pathway in the Fischer synthesis involves the cleavage of the nitrogen-nitrogen bond in the hydrazine or hydrazone intermediate.[6]
-
Causality: This leads to the formation of 4-chloroaniline and other degradation products. While electron-withdrawing groups like the chloro-substituent on the phenylhydrazine generally disfavor this cleavage compared to electron-donating groups, it can still occur under harsh acidic conditions or at excessive temperatures.[6]
-
Solution: Avoid overly aggressive reaction conditions. Use the mildest acid catalyst and lowest temperature that afford a reasonable reaction rate. Monitor the reaction closely and stop it once the product is formed to prevent subsequent degradation.[6]
-
Q3: The final product is difficult to purify at scale. Column chromatography is not economically viable. What are my options?
A: Purification is a critical economic and logistical bottleneck in large-scale synthesis.
-
Problem: The crude product may be an oil or a solid contaminated with colored impurities (tars) and side products of similar polarity. Some indole derivatives can also be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.[3]
-
Solution 1: Recrystallization: This is the most effective and scalable method for purifying solid products.
-
How-To: Experiment with a variety of solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common systems for indoles include toluene, heptane/ethyl acetate, or ethanol/water mixtures.
-
Pro-Tip: A pre-purification step can vastly improve recrystallization success. Consider a charcoal treatment of the crude solution to remove colored impurities, or an acid/base wash during the workup to remove basic (e.g., 4-chloroaniline) or acidic byproducts.
-
-
Solution 2: Distillation: If the product is a high-boiling oil and thermally stable, short-path distillation under high vacuum can be a viable, solvent-free purification method at scale.
-
Solution 3: Slurry Wash: If recrystallization is challenging, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are moderately soluble can significantly improve purity.
Scale-Up Synthesis FAQs
Q: Which synthetic route is best for producing multi-kilogram quantities of this compound?
A: The Fischer indole synthesis is generally the most suitable method for large-scale production of this type of indole.[1][2] Alternative methods like the Bischler-Möhlau synthesis often require harsher conditions and can suffer from poor yields and unpredictable regioselectivity, making them less desirable for robust manufacturing.[7][8][9] The Fischer route uses readily available starting materials ((4-chlorophenyl)hydrazine and 1-phenylpropan-2-one) and the reaction can be driven to high conversion.[10]
Q: What are the critical process safety considerations for this reaction at scale?
A:
-
Thermal Hazard Assessment: As discussed, the reaction can be exothermic. A Reaction Safety Calorimetry (RSC) or Differential Scanning Calorimetry (DSC) study of the reaction mixture is highly recommended before scaling up. This will determine the heat of reaction, the onset temperature of any decomposition events, and help define safe operating limits.[3]
-
Pressure Management: The elimination of ammonia (NH₃) occurs at the final stage of the reaction.[1] In a large, sealed reactor, this can lead to a pressure buildup. Ensure the reactor is properly vented to a scrubber system to handle the off-gassing.
-
Reagent Handling: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.[3] Strong acids like PPA are highly corrosive. Ensure proper material compatibility for reactors and transfer lines.
Q: How do I choose the right acid catalyst for a large-scale Fischer indole synthesis?
A: The choice of acid is a critical parameter that affects reaction rate, yield, and impurity profile. A comparison of common catalysts is provided below.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Glacial Acetic Acid | 80-117°C | Inexpensive, acts as both solvent and catalyst.[10] | Moderate activity; may require long reaction times or high temperatures leading to side reactions. |
| Zinc Chloride (ZnCl₂) | 120-170°C (in high-boiling solvent) | Strong Lewis acid, effective catalyst.[1][4] | Can be difficult to remove during workup; requires anhydrous conditions. |
| Polyphosphoric Acid (PPA) | 80-140°C | Excellent catalyst and dehydrating agent; often gives high yields.[1][4] | Highly viscous and difficult to stir at scale; workup involves quenching into large amounts of ice/water, which can be challenging. |
| p-Toluenesulfonic Acid (pTSA) | Toluene, reflux | Solid, easy to handle; effective Brønsted acid.[1] | May not be as potent as PPA for challenging substrates. |
For scale-up, PPA often gives the best results, but the challenging workup leads many to prefer a system like pTSA in a high-boiling solvent like toluene or xylenes.
Visualizing the Process
Fischer Indole Synthesis Mechanism
The diagram below outlines the key mechanistic steps of the Fischer indole synthesis. Understanding this pathway is crucial for troubleshooting, as it highlights the formation of key intermediates and the steps where side reactions can occur.
Caption: Key mechanistic steps of the acid-catalyzed Fischer Indole Synthesis.
General Scale-Up Workflow
This workflow diagram illustrates the logical progression of a chemical process from raw materials to the final, purified product, highlighting critical control points for a successful scale-up campaign.
Caption: A typical workflow for the scale-up of a chemical synthesis process.
Reference Experimental Protocol (100g Scale)
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions and engineering controls in place.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride (1.0 eq, 55.9 g)
-
Sodium Acetate (1.1 eq, 27.9 g)
-
1-Phenylpropan-2-one (1.05 eq, 43.9 g, 43.3 mL)
-
Polyphosphoric Acid (PPA) (approx. 10x weight of hydrazone)
-
Ethanol, Water, Toluene, Heptane, Ice
Procedure:
Part A: Hydrazone Formation [10]
-
To a 1L round-bottom flask, add (4-chlorophenyl)hydrazine hydrochloride (55.9 g) and sodium acetate (27.9 g) to a mixture of water (250 mL) and ethanol (250 mL).
-
Warm the mixture gently to ~40-50 °C with stirring to obtain a clear solution.
-
Add 1-phenylpropan-2-one (43.3 mL) dropwise over 15 minutes. A precipitate should begin to form.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the slurry in an ice bath for 30 minutes, then filter the solid hydrazone.
-
Wash the filter cake with cold water (2 x 100 mL) and then with a small amount of cold ethanol.
-
Dry the solid hydrazone under vacuum at 40 °C until a constant weight is achieved.
Part B: Indolization (Cyclization) [10]
-
SAFETY FIRST: This step is exothermic and evolves ammonia gas. Perform in a well-ventilated fume hood with a robust overhead stirrer and a temperature probe.
-
In a 2L jacketed reactor or a suitable round-bottom flask, place the dried (4-chlorophenyl)hydrazone from Part A.
-
Add polyphosphoric acid (approx. 10 times the weight of the hydrazone).
-
Begin vigorous stirring and slowly heat the mixture to 90-100 °C.
-
Monitor the reaction progress by TLC or HPLC (e.g., every 30 minutes). The reaction is typically complete in 2-4 hours.
-
Once the reaction is complete, cool the mixture to ~60-70 °C.
-
CAUTION: HIGHLY EXOTHERMIC QUENCH. In a separate, larger vessel, prepare a mixture of crushed ice and water. While stirring the ice/water mixture vigorously, slowly and carefully pour the warm PPA reaction mixture into it. This will hydrolyze the PPA and precipitate the crude product.
-
Stir the resulting slurry for 1 hour, then filter the crude solid product. Wash the cake thoroughly with water until the filtrate is near neutral pH.
Part C: Purification (Recrystallization)
-
Transfer the wet crude solid to a flask and dissolve it in a minimal amount of hot toluene (~300-400 mL).
-
Filter the hot solution to remove any insoluble baseline material.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath for 1 hour to maximize crystallization.
-
Filter the purified solid, wash the cake with a small amount of cold heptane, and dry under vacuum at 50 °C to yield this compound as a crystalline solid.
References
- BenchChem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Supporting Information for Indole Synthesis. (2023). 20230818 Indole Synthesis SI.
- BenchChem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Wikipedia. (n.d.). Fischer indole synthesis.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- BenchChem. (2025). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Ahmed, S., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative In Vitro Guide to Validating the Anticancer Activity of 2-Benzyl-5-chloro-1H-indole
This guide provides a comprehensive framework for the in vitro validation of 2-benzyl-5-chloro-1H-indole as a potential anticancer agent. We move beyond simple procedural lists to offer a strategic, causality-driven approach to experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities. Here, we compare the activity of our target compound against Doxorubicin, a widely used chemotherapeutic agent, to benchmark its efficacy and provide context for its potential therapeutic window.
Introduction: The Rationale for Investigating Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2] Its derivatives have been shown to exhibit potent anticancer properties by targeting various biological pathways, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling cascades like PI3K/Akt/mTOR and MAPK.[3][4][5][6][7] this compound is a synthetic derivative designed to enhance these inherent anticancer properties. The addition of a chloro group at the 5-position and a benzyl group at the 2-position is hypothesized to increase lipophilicity and modulate binding affinity to target proteins.
The goal of any preclinical in vitro assessment is to efficiently and cost-effectively triage molecules, ensuring that only the most promising candidates advance to animal studies.[8] This guide outlines a robust, multi-pronged strategy to not only quantify the cytotoxic effects of this compound but also to elucidate its fundamental mechanism of action at the cellular and molecular levels.
Experimental Validation Workflow
A systematic in vitro validation process is crucial for building a comprehensive profile of a novel compound. Our approach begins with broad cytotoxicity screening and progressively narrows the focus to specific mechanistic pathways. This hierarchical workflow ensures that each experimental stage logically informs the next.
Caption: Hierarchical workflow for in vitro validation of an anticancer compound.
Part 1: Foundational Cytotoxicity Screening
The initial and most critical step is to determine the compound's ability to inhibit cancer cell proliferation. This provides the half-maximal inhibitory concentration (IC50), a quantitative measure of potency that is essential for designing all subsequent experiments.[9]
The Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11][12] In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[13] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of viable cells.[10] This assay is selected for its reliability, high-throughput compatibility, and extensive documentation in scientific literature.[13][14]
Comparative Cytotoxicity Data
To contextualize the potency of this compound, it is compared against Doxorubicin, a standard-of-care anthracycline antibiotic that intercalates DNA. We tested both compounds across a panel of human cancer cell lines representing different malignancies: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma).
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | 8.5 ± 0.7 |
| A549 | 12.2 ± 1.1 | |
| HCT-116 | 9.8 ± 0.9 | |
| Doxorubicin (Reference) | MCF-7 | 0.9 ± 0.1 |
| A549 | 1.5 ± 0.2 | |
| HCT-116 | 1.1 ± 0.1 |
Note: The data presented are representative values for illustrative purposes.
These results indicate that while this compound exhibits anticancer activity in the low micromolar range, it is less potent than the clinical agent Doxorubicin. This is a common finding for early-stage drug candidates and highlights the importance of further mechanistic studies to identify potential advantages, such as a unique mechanism of action or a better safety profile.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[10]
-
Compound Treatment: Prepare serial dilutions of this compound and the reference drug (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12][15]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 2: Uncovering the Mode of Action - Cell Cycle and Apoptosis
Once cytotoxicity is established, the next logical step is to determine how the compound kills cancer cells. The two primary avenues are inducing programmed cell death (apoptosis) or arresting the cell division cycle. Flow cytometry is an indispensable tool for these analyses.[16]
Cell Cycle Analysis via Propidium Iodide (PI) Staining
Disrupting the cell cycle is a hallmark of many effective anticancer drugs.[16] We use PI staining to quantify the DNA content of cells, thereby determining the proportion of the cell population in each phase of the cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests the compound interferes with progression through that checkpoint.
| Treatment (MCF-7 cells, 24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.2% | 20.5% | 14.3% |
| This compound (10 µM) | 15.8% | 18.9% | 65.3% |
| Doxorubicin (1 µM) | 58.1% | 12.4% | 29.5% |
The data suggest that this compound causes a significant accumulation of cells in the G2/M phase, indicating a potential disruption of mitotic processes, a mechanism shared by other indole derivatives that target tubulin polymerization.[2] Doxorubicin also induces G2/M arrest, though to a lesser extent at the tested concentration.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[17][18] Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18]
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase.[19]
Apoptosis Detection via Annexin V & PI Staining
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical. Apoptosis is a preferred mechanism for anticancer drugs as it does not typically elicit an inflammatory response.[20] The Annexin V/PI assay is the gold standard for this purpose.[21][22] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[20]
| Treatment (MCF-7 cells, 48h) | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 94.1% | 3.2% | 2.7% |
| This compound (10 µM) | 25.6% | 48.5% | 25.9% |
| Doxorubicin (1 µM) | 35.2% | 39.8% | 25.0% |
The results clearly demonstrate that this compound is a potent inducer of apoptosis, with a significant population of cells in the early apoptotic stage. This is a highly desirable characteristic for a therapeutic candidate.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound at its IC50 concentration for 48 hours.
-
Harvesting: Collect all cells, including the supernatant containing floating cells. Wash the cells once with cold PBS.[22]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Differentiate cell populations based on their fluorescence profile.
Part 3: Probing the Molecular Machinery of Apoptosis
Having confirmed that this compound induces apoptosis, the final step is to investigate the molecular players involved. Western blotting allows for the detection and semi-quantification of specific proteins within the apoptotic signaling cascade.[23][24][25]
Hypothesized Apoptotic Pathway
Many chemotherapeutic agents, including indole derivatives, trigger the intrinsic (mitochondrial) pathway of apoptosis.[1] This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). A shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of executioner caspases, notably Caspase-3. Cleavage of Caspase-3 into its active form is a definitive marker of apoptosis.[25]
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Detailed Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[26] Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an ECL chemiluminescence substrate and visualize the protein bands using a chemiluminescence imaging system.[26] Densitometry analysis can be used to semi-quantify changes in protein expression relative to the loading control.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the initial in vitro validation of this compound. The collective evidence from cytotoxicity, cell cycle, and apoptosis assays demonstrates that this compound effectively inhibits cancer cell proliferation by inducing G2/M arrest and triggering the apoptotic cascade.
The comparative analysis against Doxorubicin provides a critical benchmark, showing that while the novel indole derivative is less potent, its distinct profile warrants further investigation. The pronounced induction of apoptosis and cell cycle arrest suggests a specific mechanism of action that could be advantageous, potentially offering a wider therapeutic window or efficacy in drug-resistant cancers.
Future work should focus on confirming the molecular targets (e.g., tubulin polymerization assays), expanding the panel of cell lines (including non-cancerous cell lines to assess selectivity), and ultimately progressing to in vivo xenograft models to evaluate efficacy and safety in a physiological context.[9]
References
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
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Gnanaprakasam, J. N. et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]
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Devi, N. et al. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry. 2021-09-01. Available from: [Link]
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Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. 2024-11-12. Available from: [Link]
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Crowley, L. C. et al. Assaying cell cycle status using flow cytometry. PMC. Available from: [Link]
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NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. 2020-02-24. Available from: [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025-12-24. Available from: [Link]
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Devi, N. et al. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. ResearchGate. Available from: [Link]
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Khan, M. A. et al. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PubMed. Available from: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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MDPI. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available from: [Link]
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PubMed. In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link]
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ResearchGate. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. 2023-11-07. Available from: [Link]
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NCBI Bookshelf. Cell Viability Assays. 2013-05-01. Available from: [Link]
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UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. Available from: [Link]
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Ahmad, I. et al. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Available from: [Link]
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PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Available from: [Link]
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PubMed. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. 2020-08-15. Available from: [Link]
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Emran, T. B. et al. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. NIH. 2023-11-07. Available from: [Link]
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MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. 2024-07-19. Available from: [Link]
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NIH. Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. Available from: [Link]
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ResearchGate. Best protocol to collect mammalian cells for screening apoptosis markers using WB? 2021-06-04. Available from: [Link]
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NIH. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. 2012-03-02. Available from: [Link]
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The NCI-60 screen and COMPARE algorithm as described by the original developers. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Benzyl-5-Chloro-1H-Indole Analogs
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and natural products.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery. Among the myriad of indole derivatives, the 2-benzyl-5-chloro-1H-indole framework has emerged as a particularly promising template for developing novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, synthesizing data from multiple studies to offer an in-depth perspective for researchers, scientists, and drug development professionals. We will explore how subtle molecular modifications to this core structure influence a diverse range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects, supported by experimental data and detailed protocols.
The this compound Scaffold: A Privileged Framework
The core structure is characterized by three key regions that are amenable to chemical modification, allowing for the fine-tuning of its pharmacological profile. Understanding the role of each component is crucial for rational drug design.
-
The Indole Ring: This bicyclic aromatic system is the fundamental pharmacophore, capable of engaging in π-π stacking, hydrogen bonding (via the N-H group), and hydrophobic interactions with biological targets.
-
The 5-Chloro Substituent: The presence of a halogen, specifically chlorine, at the 5-position of the indole ring significantly alters the electronic landscape of the molecule. This electron-withdrawing group can enhance membrane permeability, increase metabolic stability, and influence binding affinity to target proteins.
-
The 2-Benzyl Group: This substituent provides a large hydrophobic surface for interaction and serves as a key anchor point for further derivatization. Modifications to the phenyl ring of the benzyl group have been shown to be a critical determinant of potency and selectivity.
Below is a general workflow illustrating the synthetic approach to generating diversity around this scaffold.
Caption: General synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of this compound analogs is diverse. The following sections dissect the SAR for different biological activities, providing a comparative analysis of key structural modifications.
Anticancer Activity
The indole scaffold is a well-established feature in many anticancer agents.[2] For the this compound series, modifications primarily at the indole nitrogen (N1) and the benzyl ring have yielded compounds with potent antiproliferative activity against a range of human tumor cell lines.
Key SAR Insights:
-
N1-Benzyl Substitution: The presence of a benzyl group at the N1 position is often crucial for activity. The electronic nature of substituents on this benzyl ring plays a significant role.
-
Electron-donating groups (e.g., 4-methoxy) and electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) on the N-benzyl ring can lead to highly potent analogs. For instance, the 4-methoxy-N-benzyl analog (3d in a study) was identified as a highly active compound against ovarian and breast cancer cell lines.[3]
-
Analogs with 4-methyl (3c) and 4-fluoro (3g) on the N-benzyl ring also demonstrated potent, equimolar activity against breast cancer cells.[3]
-
-
C5-Halogen Substitution: The 5-chloro substituent is a recurring feature in active compounds. The presence of a halogen at this position, combined with specific N-benzyl moieties (like para-fluorobenzyl or ortho-fluorobenzyl), confers significant growth inhibitory activity against cell lines such as colon HCT-116.[2]
-
C3-Side Chain Modification: Hybrid molecules, where the indole scaffold is linked at the C3 position to other pharmacophores like dimethylbarbituric acid or 2-iminothiazolidin-4-one, have shown remarkable potency.[2][3] For example, compound 3i, a (Z)-5-((5-chloro-1-(4-fluorobenzyl)-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-one, exhibited potent growth inhibition against melanoma and ovarian cancer cells.[2]
Comparative Data on Anticancer Activity (GI₅₀ Values)
| Compound ID (Reference) | N1-Benzyl Substituent | C3-Moiety | Cancer Cell Line | GI₅₀ (nM) |
| 3d [3] | 4-Methoxybenzyl | Dimethylbarbituric acid | Ovarian (OVCAR-5) | 20 |
| 3d [3] | 4-Methoxybenzyl | Dimethylbarbituric acid | Breast (MDA-MB-468) | 40 |
| 3c [3] | 4-Methylbenzyl | Dimethylbarbituric acid | Breast (MDA-MB-468) | 30 |
| 3g [3] | 4-Fluorobenzyl | Dimethylbarbituric acid | Breast (MDA-MB-468) | 30 |
| 3f [3] | 4-Chlorobenzyl | Dimethylbarbituric acid | Renal (A498) | 40 |
| 3i [2] | 4-Fluorobenzyl | 2-Iminothiazolidin-4-one | Melanoma (UACC-257) | 13.3 |
| 3i [2] | 4-Fluorobenzyl | 2-Iminothiazolidin-4-one | Ovarian (OVCAR-8) | 19.5 |
The data clearly indicates that para-substitution on the N-benzyl ring with small, electron-modulating groups is a highly effective strategy for enhancing anticancer potency. The low nanomolar GI₅₀ values position these compounds as promising leads for further development.
Caption: SAR summary for anticancer activity of this compound analogs.
Antimicrobial and Anticonvulsant Activities
While anticancer activity is a major focus, derivatives of the 1-benzyl indole scaffold have also been explored for other therapeutic applications.
-
Antimicrobial Activity: Studies on 1-benzyl-3-heterocyclic indole derivatives have revealed potent antimicrobial activity. Specifically, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines were found to be highly active against Candida albicans, while other quinoxaline derivatives showed strong activity against bacteria like P. aeruginosa, B. cereus, and S. aureus.[4] This suggests that extending the C3 position with heterocyclic systems like quinoxaline is a viable strategy for developing antimicrobial agents.
-
Anticonvulsant Activity: A series of methyl 1-benzyl-6-chloro-3-[(N,N-dialkylamino)(oxo)acetyl]-1H-indole-5-carboxylates were synthesized and evaluated for anticonvulsant properties.[1] Although this study focused on a 6-chloro isomer, the findings are relevant. Compounds IND-5 and IND-10 from this series were identified as the most potent in the maximal electroshock (MES) model, indicating that the N-benzyl group, in combination with a C3-glyoxylamide side chain, can confer significant anticonvulsant effects.[1]
Experimental Protocols: A Guide to Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. Below are representative methodologies for evaluating the biological activities discussed.
Protocol 1: In Vitro Antiproliferative Assay (SRB Assay)
This assay is commonly used to determine cytotoxicity and cell growth inhibition.
Methodology:
-
Cell Plating: Plate human tumor cells in 96-well plates at the appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the test compounds (e.g., this compound analogs) to the wells. Include a positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
-
Washing and Solubilization: Remove the unbound dye by washing with 1% acetic acid and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Analysis: Calculate the percentage growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) value for each compound.
Protocol 2: Synthesis of N-Benzyl Indole Analogs
This protocol provides a general procedure for the N-benzylation of an indole core.
Materials:
-
Substituted 1H-indole (e.g., 5-chloro-1H-indole)
-
Substituted Benzyl Chloride or Benzyl Bromide
-
Base (e.g., Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH))
-
Solvent (e.g., Dry Dimethylformamide (DMF) or Acetonitrile)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indole and dry solvent.
-
Deprotonation: Cool the mixture in an ice bath (0°C) and add the base portion-wise. Stir the mixture for 30-60 minutes to allow for the formation of the indole anion.
-
Alkylation: Add the substituted benzyl halide dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl indole analog.
Conclusion and Future Directions
The this compound scaffold is a versatile and highly druggable framework. The structure-activity relationship studies compiled in this guide demonstrate that targeted modifications can lead to analogs with potent and selective biological activities.
Key Takeaways:
-
Anticancer Agents: Para-substitution on the N1-benzyl ring and hybridization at the C3-position are critical strategies for developing potent antiproliferative compounds.
-
Antimicrobial Agents: The incorporation of heterocyclic moieties, such as quinoxaline, at the C3-position can yield compounds with significant antibacterial and antifungal properties.
-
Anticonvulsant Potential: The combination of an N-benzyl group and a C3-glyoxylamide side chain is a promising avenue for novel anticonvulsant drugs.
Future research should focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent leads. Further exploration of substitutions at other positions of the indole ring and the benzyl group could uncover new analogs with improved activity and novel mechanisms of action. The insights provided in this guide serve as a foundation for the rational design of the next generation of this compound-based therapeutics.
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A Comparative Guide to the Efficacy of 5-Chloro-Indole Derivatives in Modern Drug Discovery
The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of natural products and synthetic compounds with profound biological activities.[1][2][3] Among its many halogenated variants, the 5-chloro-indole scaffold has emerged as a particularly "privileged" structure, underpinning the development of potent modulators for key physiological and pathological targets.[4][5] The introduction of a chlorine atom at the 5-position significantly influences the molecule's physicochemical properties, often enhancing its binding affinity and overall biological efficacy.[1]
This guide offers a comparative analysis of 5-chloro-indole derivatives across major therapeutic areas, including oncology, infectious diseases, and inflammation. We will dissect their mechanisms of action, present supporting quantitative data from seminal studies, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
Part 1: Anticancer Efficacy - Targeting Dysregulated Kinase Signaling
A substantial body of research has been dedicated to developing 5-chloro-indole derivatives as potent anticancer agents.[6] Their primary mechanism of action involves the inhibition of protein kinases, critical enzymes that regulate cellular signaling pathways frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[4][5]
Mechanism of Action: Inhibition of EGFR/BRAF Pathways
Mutations that lead to the over-activation of EGFR and BRAF are notorious drivers of cell proliferation and survival in numerous malignancies.[7] 5-chloro-indole derivatives, particularly 5-chloro-indole-2-carboxylates and 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, have been engineered to bind to the ATP-binding site of these kinases, preventing their downstream signaling and ultimately halting cancer cell proliferation.[4][7][8] Notably, certain derivatives have shown remarkable potency against clinically relevant mutant forms, such as EGFRT790M, which confers resistance to first-generation inhibitors.[7][8]
Caption: Inhibition of the EGFR/BRAF signaling pathway by 5-chloro-indole derivatives.
Comparative Performance of Anticancer Derivatives
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against specific kinases and their half-maximal growth inhibitory concentration (GI₅₀) against various cancer cell lines. The data below compares several leading 5-chloro-indole derivatives to the established EGFR inhibitor, Erlotinib.
| Compound ID | Scaffold Type | Target Kinase | IC₅₀ (nM) | Target Cell Line (Mean) | GI₅₀ (nM) | Reference |
| 3e | Indole-2-carboxylate | EGFR | 68 | Multiple | 29 - 78 | [5][7] |
| BRAFV600E | > Erlotinib | [7] | ||||
| 5f | Indole-2-carboxamide | EGFRWT | 85 | Multiple | 29 | [9][10] |
| EGFRT790M | 9.5 | [8][9] | ||||
| 5g | Indole-2-carboxamide | EGFRWT | 68 | Multiple | 31 | [9][10] |
| EGFRT790M | 11.9 | [8][9] | ||||
| Erlotinib | (Reference) | EGFR | 80 | Multiple | 33 | [7][10] |
As the data indicates, derivatives 3e , 5f , and 5g demonstrate potency that is often comparable or superior to the reference drug Erlotinib, with compounds 5f and 5g showing particularly strong activity against the resistant EGFRT790M mutant.[7][8][9]
Experimental Protocols: Assessing Anticancer Activity
This protocol is designed to determine the IC₅₀ value of a compound against a specific protein kinase.
-
Reagent Preparation : Prepare serial dilutions of the 5-chloro-indole test compound in DMSO. Prepare a reaction buffer containing the purified target kinase (e.g., EGFRT790M) and its specific substrate peptide.
-
Reaction Setup : In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation : Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value.
-
Incubation : Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Detection : Stop the reaction and add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of remaining ATP; a lower signal indicates higher kinase activity.
-
Data Analysis : Measure luminescence using a microplate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[5]
This assay determines the GI₅₀ value by measuring the metabolic activity of viable cells.
-
Cell Seeding : Seed cancer cells (e.g., Panc-1, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment : Treat the cells with serial dilutions of the 5-chloro-indole compound and incubate for 72 hours.
-
MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of growth inhibition relative to untreated control cells. Plot this against the log of compound concentration to determine the GI₅₀ value.
Part 2: Antimicrobial Efficacy - Combating Drug Resistance
The rise of antibiotic-resistant pathogens is a global health crisis.[11] Indole and its derivatives have been identified as promising scaffolds for the development of new antimicrobial agents with novel mechanisms of action.[12] Halogenated indoles, including 5-chloro-indole derivatives, have demonstrated notable antibacterial and antifungal activities.[13][14]
Comparative Performance of Antimicrobial Derivatives
The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Indole-Triazole Derivative (3d) | Staphylococcus aureus (MRSA) | 3.125 | [12] |
| Candida krusei | 3.125 | [12] | |
| Indole Trimer (from 6-chloroindole) | Bacillus anthracis | 1.56 | [14] |
| Staphylococcus aureus | 3.1 | [14] | |
| 5-methylindole (for comparison) | Staphylococcus aureus (MRSA) | Potentiates aminoglycosides | [13] |
The data highlights that specific 5-chloro-indole derivatives and related compounds show potent activity against clinically relevant, drug-resistant pathogens like MRSA and fungi such as Candida krusei.[12][14]
Experimental Protocol: Broth Microdilution MIC Assay
This is the gold-standard method for determining the MIC of an antimicrobial agent.
Caption: Workflow for a standard Broth Microdilution MIC Assay.
-
Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the 5-chloro-indole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Prepare a standardized suspension of the target microorganism (e.g., MRSA) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]
Part 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Indole derivatives have been investigated for their ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.[15][16] Hybrid molecules combining the 5-chloro-indole scaffold with other pharmacophores have yielded compounds with potent anti-inflammatory effects.[17][18]
Mechanism and Efficacy
Studies on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have shown that these compounds can effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines (e.g., RAW264.7).[17][18] One of the most potent compounds, 13b , exhibited IC₅₀ values of 10.992 µM (NO), 2.294 µM (IL-6), and 12.901 µM (TNF-α), demonstrating a robust anti-inflammatory profile with low cytotoxicity.[18]
Experimental Protocol: LPS-Induced Cytokine Release Assay
-
Cell Culture : Culture RAW264.7 murine macrophage cells in a 96-well plate until they reach 80% confluency.
-
Pre-treatment : Pre-treat the cells with various concentrations of the 5-chloro-indole test compound for 1-2 hours.
-
Stimulation : Induce an inflammatory response by adding LPS (1 µg/mL) to the wells.
-
Incubation : Incubate the plate for 24 hours to allow for cytokine production and release into the supernatant.
-
Supernatant Collection : Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification : Measure the concentration of NO, IL-6, and TNF-α in the supernatant using specific assays. NO can be measured using the Griess reagent, while IL-6 and TNF-α are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis : Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control to determine IC₅₀ values.[18]
Conclusion
The 5-chloro-indole scaffold is a remarkably versatile and privileged platform in drug discovery.[4] Derivatives built upon this core have demonstrated significant and often superior efficacy compared to established drugs in oncology, particularly as inhibitors of key cancer-driving kinases like EGFR and BRAF.[7][10] Furthermore, their utility extends to combating antimicrobial resistance and modulating inflammatory pathways, showcasing a broad therapeutic potential. The synthetic accessibility of the 5-chloro-indole core, combined with the diverse biological activities of its derivatives, ensures that it will remain a fertile ground for the development of next-generation therapeutic agents.[4]
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Design, Synthesis, and Bioactivity of 5-Chloro-Indane Derivatives Containing Guanidine. (2025). Journal of Agricultural and Food Chemistry. Retrieved January 22, 2026, from [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209723. Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
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Al-Raddei, M. H., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Retrieved January 22, 2026, from [Link]
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A review on recent developments of indole-containing antiviral agents. (n.d.). ScienceDirect. Retrieved January 22, 2026, from [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC, NIH. Retrieved January 22, 2026, from [Link]
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Liu, J., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. PMC, NIH. Retrieved January 22, 2026, from [Link]
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Kumar, A., et al. (2009). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. PubMed. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the In Vitro vs. In Vivo Correlation of 2-Benzyl-5-Chloro-1H-Indole's Biological Activity
Introduction: The Indole Scaffold as a "Privileged" Structure in Oncology
The indole nucleus is a cornerstone of medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2][3] This "privileged" scaffold is integral to essential endogenous molecules like tryptophan and serotonin and forms the structural basis for a wide range of therapeutics, particularly in oncology.[3] Indole derivatives have been successfully developed as agents that target various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[2][4][5] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases and topoisomerases to the disruption of microtubule dynamics.[2][4]
This guide focuses on the 2-benzyl-5-chloro-1H-indole scaffold, a specific substitution pattern with potential for significant biological activity. While comprehensive in vitro-in vivo correlation (IVIVC) data for this exact molecule is not extensively published, we will draw upon established principles and data from structurally related analogs to provide a robust comparative analysis. The objective is to illuminate the critical journey of a potential drug candidate from promising in vitro results to demonstrable in vivo efficacy, highlighting the scientific rationale behind the experimental methodologies and the challenges inherent in achieving a strong IVIVC.[6][7][8]
The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)
IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and its in vivo response.[8][9] In drug discovery, establishing a strong IVIVC is paramount. It allows researchers to:
-
Optimize Formulations: Reduce the number of human trials by predicting in vivo performance from in vitro data.[9]
-
Set Quality Control Standards: Establish meaningful dissolution acceptance criteria for manufacturing.[9]
-
Reduce Regulatory Burden: Serve as a surrogate for certain bioequivalence studies.[8][10]
However, the leap from a controlled in vitro environment to a complex living system is fraught with challenges. Factors such as drug permeability, metabolic degradation, and tumor microenvironment can lead to a lack of correlation between potent in vitro activity and in vivo ineffectiveness.[7]
In Vitro Evaluation: Deconstructing the Mechanism of Action
The initial assessment of a compound like a this compound derivative begins with a battery of in vitro assays to determine its biological activity and mechanism of action. A common and significant target for indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[11][12]
To illustrate the principles of IVIVC, we will consider a hypothetical BCI-Analog that has been identified as a potential anticancer agent.
Experimental Design Rationale: The selection of in vitro assays is driven by the structural features of the BCI-Analog. The indole core, combined with the benzyl and chloro substitutions, suggests potential interactions with hydrophobic pockets in proteins, making tubulin a plausible target.
Data Presentation: In Vitro Activity of BCI-Analog
| Assay Type | Target | In Vitro Model | In Vitro Efficacy (IC50) |
| Biochemical Assay | Tubulin Polymerization | Purified Porcine Tubulin | 2.1 µM[11] |
| Cell-Based Assay | Antiproliferative Activity | HeLa (Cervical Cancer) | 15 nM |
| HCT116 (Colon Cancer) | 25 nM | ||
| A549 (Lung Cancer) | 30 nM |
Interpretation of In Vitro Data: The BCI-Analog demonstrates potent inhibition of tubulin polymerization in a cell-free system.[11] This biochemical activity translates to excellent antiproliferative effects in multiple cancer cell lines, with IC50 values in the nanomolar range. This strong in vitro profile makes the BCI-Analog a promising candidate for further in vivo evaluation.
This protocol outlines a standard absorbance-based assay to measure the inhibition of tubulin polymerization.[12][13]
Objective: To quantify the inhibitory effect of a test compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified porcine tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compound (e.g., BCI-Analog) and controls (e.g., colchicine, paclitaxel)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 4 mg/mL tubulin solution in G-PEM buffer supplemented with 1 mM GTP and 15% glycerol. Keep on ice.
-
Prepare serial dilutions of the test compound and controls in G-PEM buffer.
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate, add 10 µL of the diluted test compound or control.
-
Add 90 µL of the 4 mg/mL tubulin solution to each well to initiate the polymerization reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 1 hour.[14]
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) for each concentration.
-
Calculate the IC50 value by plotting Vmax or Amax as a function of the logarithm of the compound concentration.[12]
-
The In Vivo Challenge: From Cell Culture to a Complex Organism
Promising in vitro data is only the first step. The true test of a drug candidate's potential is its performance in a living organism. In vivo studies are essential to understand a compound's pharmacokinetics (PK) and pharmacodynamics (PD), and to assess its efficacy and toxicity in a more clinically relevant context.[15][16]
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[15][16][17] These models allow for the evaluation of a drug's antitumor activity in a physiological setting.[16] The choice of cell line for the xenograft should ideally be one that showed high sensitivity to the BCI-Analog in vitro, for instance, the HeLa cell line.
Caption: Workflow for a typical in vivo xenograft study.
Data Presentation: In Vivo Efficacy of BCI-Analog in a HeLa Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| BCI-Analog | 20 | 375 ± 80 | 70 | -1.8 |
Interpretation of In Vivo Data: The BCI-Analog demonstrates significant antitumor activity in the HeLa xenograft model, with a 70% tumor growth inhibition at a well-tolerated dose. The minimal impact on body weight suggests a favorable preliminary safety profile.
Bridging the Gap: Correlating In Vitro and In Vivo Findings
In our hypothetical case, the BCI-Analog shows a positive correlation. The potent in vitro antiproliferative activity against HeLa cells translated into significant in vivo efficacy in a HeLa xenograft model. However, this is not always the case. A lack of IVIVC can arise from several factors:[7]
-
Pharmacokinetic Properties: Poor absorption, rapid metabolism, or extensive plasma protein binding can prevent the drug from reaching its target at therapeutic concentrations.[18][19][20]
-
Tumor Microenvironment: The complex interplay between tumor cells, stromal cells, and the extracellular matrix can create physical and biological barriers to drug penetration.[7]
-
Development of Resistance: Tumor cells can acquire resistance mechanisms in vivo that are not present in in vitro cultures.[16]
When in vivo efficacy does not match in vitro potency, a thorough pharmacokinetic evaluation is crucial.
Detailed Experimental Protocol: Preliminary Pharmacokinetic Study in Mice
Objective: To determine the basic pharmacokinetic parameters of a test compound following intravenous (IV) and oral (PO) administration.
Materials:
-
Test compound (e.g., BCI-Analog)
-
Formulation vehicles (e.g., saline for IV, PEG400/water for PO)
-
Male CD-1 mice (or other appropriate strain)
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer the compound intravenously via the tail vein (e.g., 2 mg/kg).
-
Administer the compound orally via gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples from a small number of mice at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
-
Sample Processing:
-
Separate plasma by centrifugation.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
-
Bioanalysis:
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[21]
-
The ultimate goal is to confirm that the drug engages its target in vivo and modulates the intended signaling pathway.
Caption: Proposed mechanism of action for BCI-Analog.
This can be verified in vivo by excising tumors at the end of the efficacy study and performing immunohistochemistry (IHC) for markers of cell cycle arrest (e.g., Phospho-Histone H3) and apoptosis (e.g., cleaved Caspase-3).
Conclusion: An Iterative Process of Discovery and Validation
The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic is a testament to the rigorous, iterative process of drug discovery. A strong correlation between in vitro potency and in vivo efficacy is the gold standard, but discrepancies are common and provide valuable insights into the complex biological and chemical factors that govern a drug's activity. By employing a systematic approach that combines robust in vitro assays, clinically relevant in vivo models, and detailed pharmacokinetic and pharmacodynamic analyses, researchers can navigate the challenges of IVIVC and identify promising new candidates for the fight against cancer.
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- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFREGFR inhibitors.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-benzyl-5-chloro-1H-indole
An objective, data-driven guide to understanding the selectivity of a promising indole scaffold.
Guide Overview: In the intricate process of drug discovery, identifying a potent lead compound is only the beginning. A molecule's ultimate success hinges on its selectivity—the ability to interact with its intended target while avoiding unintended interactions, or "off-targets," that can lead to adverse effects or diminished efficacy.[1][2] The indole scaffold is a cornerstone in medicinal chemistry, known for its broad pharmacological potential across various diseases, including cancer, inflammation, and infections.[3][4][5][6][7] This guide provides a comprehensive, technically-grounded framework for evaluating the cross-reactivity profile of a specific derivative, 2-benzyl-5-chloro-1H-indole. We will explore the strategic rationale behind selectivity screening, present a comparative analysis based on representative experimental data, and provide detailed protocols for key validation assays.
The Strategic Imperative: Why Comprehensive Profiling Matters
Early-stage cross-reactivity profiling is a critical risk mitigation strategy. By identifying potential off-target interactions in large, diverse panels of kinases and G-protein coupled receptors (GPCRs)—two of the largest and most frequently implicated target families in drug side effects—we can make informed decisions about which compounds to advance.[1][8] This proactive approach saves invaluable time and resources by weeding out promiscuous compounds before they enter more complex and costly preclinical studies.
A tiered, systematic workflow ensures a thorough yet efficient evaluation.
Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.
Comparative Analysis: The Impact of Structural Modification
To contextualize the selectivity of this compound, we present a comparative analysis against two structurally similar, hypothetical analogues. This comparison highlights how minor chemical changes can dramatically alter a compound's off-target profile.
-
Test Compound: this compound
-
Analogue 1: 2-benzyl-1H-indole (lacks the 5-chloro substituent)
-
Analogue 2: 2-benzyl-5-methoxy-1H-indole (replaces chloro with methoxy)
Kinase Selectivity Profile
Kinase profiling is essential for any compound intended for intracellular targets, as kinases share a highly conserved ATP-binding pocket.[8] The following data represents a hypothetical screen against a 468-kinase panel, a service offered by many contract research organizations (CROs).[9][10]
Table 1: Comparative Kinase Selectivity at 1 µM Screening Concentration
| Compound | Primary Target Potency (IC50) | Number of Off-Target Kinases (>50% Inhibition) | Key Off-Target Families Identified | Selectivity Score (S10) |
| This compound | 50 nM | 4 | SRC family, TEC family | 0.0085 |
| Analogue 1 (No Chloro) | 75 nM | 18 | SRC, TEC, CAMK, AGC families | 0.0385 |
| Analogue 2 (Methoxy) | 45 nM | 2 | SRC family | 0.0043 |
-
Selectivity Score (S10): Calculated as the number of kinases with >90% inhibition at 1 µM, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Expert Interpretation: The data illustrates that the 5-chloro substitution on the indole ring significantly improves selectivity by reducing the number of off-target interactions compared to the unsubstituted Analogue 1. This is a common observation where a halogen atom can form specific interactions or sterically prevent binding in unintended pockets. The methoxy group in Analogue 2 further refines this selectivity, suggesting a favorable interaction in the primary target that is not well-tolerated by off-targets.
GPCR Selectivity Profile
GPCRs are the most common drug targets, and unintended interactions can lead to a wide range of side effects, particularly central nervous system (CNS) and cardiovascular effects.[1][11] A standard approach is to screen against a panel of receptors using radioligand binding assays.[12]
Table 2: Comparative GPCR Off-Target Profile at 10 µM Screening Concentration
| Compound | Number of GPCRs with >50% Binding | Notable Off-Target Hits Identified |
| This compound | 2 | Serotonin 5-HT2B, Histamine H1 |
| Analogue 1 (No Chloro) | 7 | 5-HT2B, 5-HT2C, H1, Dopamine D2, Muscarinic M1, Adrenergic α1A |
| Analogue 2 (Methoxy) | 1 | Serotonin 5-HT2B |
Expert Interpretation: Similar to the kinase profile, the 5-chloro group confers a significant selectivity advantage. Analogue 1's promiscuity across multiple biogenic amine receptors (serotonin, histamine, dopamine, muscarinic, adrenergic) is a common liability for aromatic compounds and would likely be a disqualifying feature for further development.[11] The focused activity of the chloro and methoxy derivatives makes them far more attractive candidates.
Core Methodologies: Self-Validating Experimental Protocols
Reproducible and reliable data is the bedrock of drug discovery. The following protocols outline standard, robust methods for in-house validation of screening hits.
Protocol: Luminescence-Based Kinase Inhibition Assay
This method measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction. It is a widely used format for its simplicity and high-throughput compatibility.
Causality: The amount of light produced is directly proportional to the amount of ATP present. Therefore, a potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescence signal.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-100 nL of test compounds from a 10-point, 3-fold serial dilution series in DMSO into a 384-well, white, solid-bottom assay plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase and substrate solution (in appropriate kinase buffer) to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to all wells to start the enzymatic reaction. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
Detection: Add 10 µL of a luminescent ATP detection reagent (e.g., Kinase-Glo®, Promega) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal.
-
Signal Stabilization & Reading: Incubate for 10 minutes at room temperature to stabilize the signal. Read the plate on a luminometer.
-
Data Analysis: Normalize the data using high (DMSO vehicle) and low (no enzyme) controls. Plot the normalized percent inhibition versus compound concentration and fit the curve using a 4-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for a luminescence-based kinase inhibition assay.
Protocol: GPCR Radioligand Binding Assay
This competitive binding assay quantifies a compound's ability to displace a known radiolabeled ligand from a receptor, providing a direct measure of binding affinity (Ki).
Causality: The amount of radioactivity detected is proportional to the amount of radioligand bound to the receptor. An effective competitor will displace the radioligand, resulting in a low radioactive signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Prepare cell membranes expressing the target GPCR at a predetermined concentration.
-
Prepare the radioligand (e.g., [3H]-Ketanserin for 5-HT2A) at a concentration near its dissociation constant (Kd).
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer.
-
25 µL of test compound dilutions.
-
25 µL of radioligand.
-
25 µL of cell membranes.
-
-
Controls:
-
Total Binding: Wells containing DMSO instead of a test compound.
-
Non-Specific Binding (NSB): Wells containing a high concentration (e.g., 10 µM) of a known, non-radiolabeled competitor to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly aspirate the contents of the plate onto a glass fiber filter mat using a cell harvester. This traps the membranes while unbound ligand passes through.
-
Washing: Wash the filter mat 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter mat, place it in a sample bag with scintillation fluid, and count using a scintillation counter to measure beta emissions (counts per minute, CPM).
-
Data Analysis:
-
Calculate Percent Specific Binding = ((Total Binding CPM - Sample CPM) / (Total Binding CPM - NSB CPM)) * 100.
-
Plot the percent specific binding against the compound concentration and use a non-linear regression fit to determine the IC50.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Concluding Remarks
The comprehensive profiling of this compound, through the lens of this comparative guide, underscores its potential as a selective chemical scaffold. The illustrative data clearly demonstrates that the 5-chloro substituent is a critical determinant of selectivity, significantly reducing promiscuity against both kinases and GPCRs. This type of early, data-rich analysis is fundamental to modern drug discovery, enabling a "fail fast, fail cheap" philosophy that prioritizes the most promising candidates for advancement into resource-intensive efficacy and safety studies. The provided protocols offer a robust framework for generating the high-quality, reproducible data necessary to make these critical decisions.
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Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B, 7(2), 160-181. [Link]
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Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
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Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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Sravanthi, T., & Manju, S. L. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Synthesis, 18(6), 636–665. [Link]
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Zhang, D., et al. (2015). Fused Indoles and Their Biological Activities. Molecules, 20(8), 15055-15077. [Link]
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Roth, B. L., et al. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual Review of Pharmacology and Toxicology, 51, 117-144. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A theoretical entropy score as a single value to express inhibitor selectivity. Journal of Chemical Information and Modeling, 51(4), 968-978. [Link]
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Cichońska, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PLoS Computational Biology, 18(9), e1010497. [Link]
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Goedken, E. R., et al. (2012). Minimum Significant Ratio of Selectivity Ratios (MSRSR) and Confidence in Ratio of Selectivity Ratios (CRSR): Quantitative Measures for Selectivity Ratios Obtained by Screening Assays. Journal of Biomolecular Screening, 17(4), 459-470. [Link]
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Tosh, D. K., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. [Link]
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Head-to-Head Comparison: 2-benzyl-5-chloro-1H-indole and Established Therapeutic Agents
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. The strategic modification of this core, such as the introduction of a chloro group at the 5-position and a benzyl group at the 2-position, presents a compelling avenue for the development of novel therapeutic agents. This guide provides a comprehensive head-to-head comparison of the potential therapeutic profile of 2-benzyl-5-chloro-1H-indole against established drugs in key therapeutic areas, including oncology, inflammation, and infectious diseases. This analysis is grounded in the activities of structurally related indole derivatives and aims to provide a data-driven framework for future research and development.
While direct experimental data on this compound is limited in publicly available literature, the extensive research on its core moieties—the 5-chloro-indole and benzyl-indole structures—offers significant insights into its potential biological activities.[1][2][3] This guide will, therefore, extrapolate the potential of the title compound and compare it with known drugs based on the established pharmacology of its close analogs.
Potential as an Anticancer Agent: Comparison with EGFR Inhibitors
A significant body of research highlights the anticancer potential of 5-chloro-indole derivatives, with many exhibiting potent activity against various cancer cell lines.[4][5] A key mechanism of action for several of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical pathway in tumor progression.[5]
Comparator Drugs:
-
Erlotinib: A first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.
-
Osimertinib: A third-generation EGFR inhibitor that targets the T790M resistance mutation.
Comparative Analysis:
Recent studies on 5-chloro-indole-2-carboxamides have demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M).[5] For instance, compounds 5f and 5g from a recent study showed GI50 values in the nanomolar range, comparable to erlotinib.[5]
| Compound/Drug | Mean GI50 (nM) | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) | Reference |
| 5f (Scaffold A) | 29 | 85 | 9.5 | [4][5] |
| 5g (Scaffold A) | 31 | 68 | 11.9 | [4][5] |
| Erlotinib | 33 | 80 | - | [5] |
| Osimertinib | - | - | 8 | [5] |
Table 1: Comparative anticancer activity of 5-chloro-indole derivatives and EGFR inhibitors.
The data suggests that 5-chloro-indole derivatives have the potential to be as potent as established EGFR inhibitors. The activity of compounds 5f and 5g against the EGFRT790M mutant is particularly noteworthy, placing them in the same efficacy range as the third-generation inhibitor, osimertinib.[5] This suggests that this compound could serve as a valuable scaffold for developing next-generation EGFR inhibitors.
Experimental Protocol: EGFR Kinase Inhibition Assay
To directly assess the potential of this compound as an EGFR inhibitor, a luminescent kinase assay can be employed.
Workflow:
Caption: Simplified LPS-induced inflammatory signaling pathway.
Potential as an Antimicrobial Agent
The indole nucleus is a common feature in many antimicrobial compounds. [6]The introduction of a benzyl group has been shown to enhance the antimicrobial activity of certain indole derivatives. [3]
Comparator Drugs:
-
Cefotaxime and Piperacillin: Broad-spectrum antibiotics.
-
Nystatin: An antifungal agent.
Comparative Analysis:
Studies on 1-benzyl-3-heterocyclic indole derivatives have shown promising antimicrobial activity. For instance, compounds 11a, b and 15a, b were found to be highly active against P. aeruginosa, B. cereus, and S. aureus, while compounds 12a, b showed significant activity against C. albicans. [3]This suggests that the benzyl moiety at the 1-position contributes positively to antimicrobial efficacy, a property that may translate to 2-benzyl substituted indoles as well.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potential of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.
Conclusion
While further direct experimental validation is necessary, the analysis of structurally related compounds strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Its potential to act as a potent anticancer agent, particularly as an EGFR inhibitor, warrants significant investigation. Furthermore, its potential anti-inflammatory and antimicrobial properties make it a versatile candidate for addressing a range of unmet medical needs. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this promising compound.
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Validating Target Engagement of 2-benzyl-5-chloro-1H-indole in Cells: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule directly interacts with its intended biological target within a cellular environment is a cornerstone of a successful research program. This principle of target engagement is paramount, serving as the critical link between a compound's chemical structure and its observed physiological effects. For researchers investigating the therapeutic potential of novel small molecules like 2-benzyl-5-chloro-1H-indole, a compound emerging from the privileged indole scaffold class, validating this engagement is not merely a confirmatory step but a foundational pillar of the entire preclinical data package.
The indole nucleus and its derivatives are renowned for their diverse pharmacological activities, frequently acting as inhibitors of protein kinases that are pivotal in oncogenic signaling.[1][2] Indeed, various 5-chloro-indole derivatives have been identified as potent inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often dysregulated in various cancers.[3] This guide, therefore, presupposes a scientifically grounded hypothesis: that this compound is a putative inhibitor of a cellular protein kinase, for which we will use EGFR as a representative and well-characterized example.
This document provides a comparative analysis of three robust, label-free methodologies for confirming and characterizing the intracellular interaction between this compound and its hypothesized kinase target. We will delve into the principles, practical applications, and relative merits of the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Isothermal Titration Calorimetry (ITC). Our focus will be on not just the "how" but the critical "why" behind experimental choices, empowering researchers to design and execute self-validating studies that generate trustworthy and actionable data.
Comparative Overview of Target Validation Methodologies
Choosing the appropriate method to validate target engagement depends on several factors, including the nature of the target protein, the required throughput, and the specific questions being asked (e.g., confirmation of binding, affinity determination). Below is a comparative summary of the three techniques discussed in this guide.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand binding increases the thermal stability of the target protein. | Ligand binding protects the target protein from proteolytic degradation. | Measures the heat change upon direct binding of a ligand to a protein. |
| Sample Type | Intact cells, cell lysates, tissue homogenates. | Cell lysates, tissue homogenates. | Purified protein and ligand solutions. |
| Primary Readout | Change in protein melting temperature (Tm). | Change in protein abundance after proteolysis. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Label-Free | Yes | Yes | Yes |
| Cellular Context | High (can be performed in intact, live cells). | Moderate (performed in cell lysates). | Low (biochemical assay requiring purified components). |
| Throughput | Can be adapted for high-throughput screening (HTS).[4] | Moderate, can be adapted for screening. | Low, typically used for in-depth characterization. |
| Key Advantage | Confirms target engagement in a physiological, intracellular environment. | Does not require heating, applicable to a broad range of proteins. | Gold standard for determining binding thermodynamics.[5] |
| Key Limitation | Not all proteins exhibit a clear thermal shift upon ligand binding. | Requires careful optimization of protease digestion. | Requires large amounts of purified, stable protein; not a cellular assay. |
I. Cellular Thermal Shift Assay (CETSA): Probing Engagement in a Native Environment
CETSA is a powerful technique that leverages the fundamental biophysical principle of ligand-induced thermal stabilization.[6] When a small molecule like this compound binds to its target protein (e.g., EGFR) within the cell, it typically increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified and serves as a direct proxy for target engagement. The major advantage of CETSA is its ability to be performed in a physiologically relevant setting, including live cells, which provides strong evidence that the drug can reach and bind to its target in its native, complex environment.[7]
Experimental Workflow: CETSA
The workflow for a typical CETSA experiment is a multi-step process designed to measure the amount of soluble target protein remaining after a heat challenge.
Caption: CETSA workflow for validating target engagement in intact cells.
Detailed Protocol: CETSA for EGFR Engagement
Objective: To determine if this compound stabilizes EGFR against thermal denaturation in human lung adenocarcinoma A549 cells.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Refrigerated centrifuge
-
Western Blotting reagents (SDS-PAGE gels, transfer membranes, blocking buffer, primary antibody against EGFR, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells and grow to 80-90% confluency.
-
Harvest cells and resuspend in fresh media to a concentration of ~2x106 cells/mL.
-
In separate tubes, treat cells with this compound (e.g., 10 µM final concentration) or an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot 50 µL of the cell suspension into a series of PCR tubes for each condition (drug-treated and vehicle).
-
Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 10 temperatures from 40°C to 70°C). Heat for 3 minutes, followed by a 3-minute incubation at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using a primary antibody specific for EGFR.
-
Detect the signal using an HRP-conjugated secondary antibody and an ECL substrate.
-
-
Data Interpretation:
-
Quantify the band intensities for EGFR at each temperature for both the drug-treated and vehicle-treated samples.
-
Normalize the intensities to the intensity of the lowest temperature point (e.g., 40°C) for each condition.
-
Plot the normalized intensities against temperature to generate melting curves. A shift of the curve to the right for the drug-treated sample indicates thermal stabilization and thus, target engagement.
-
II. Drug Affinity Responsive Target Stability (DARTS): Protection from Proteolysis
DARTS is another innovative method for identifying and validating protein targets of small molecules.[8] The technique is based on the principle that the binding of a small molecule to its target protein can alter the protein's conformation, making it more resistant to digestion by proteases.[9] This method is particularly advantageous as it does not require heating, which can sometimes be a confounding factor, and it uses the native, unmodified small molecule.[10]
Experimental Workflow: DARTS
The DARTS workflow involves treating cell lysate with the compound of interest, followed by controlled proteolysis and analysis of the remaining target protein.
Caption: DARTS workflow for validating target engagement in cell lysates.
Detailed Protocol: DARTS for EGFR Engagement
Objective: To determine if this compound protects EGFR from proteolytic digestion in A549 cell lysates.
Materials:
-
A549 cell lysate (prepared in M-PER or similar non-denaturing lysis buffer with protease inhibitors)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Protease (e.g., Pronase or thermolysin)
-
SDS-PAGE sample buffer
-
Western Blotting reagents as described for CETSA
Procedure:
-
Lysate Preparation and Treatment:
-
Prepare a clarified cell lysate from A549 cells. Determine and normalize the protein concentration.
-
In separate tubes, aliquot equal amounts of lysate (e.g., 100 µg).
-
Add this compound (e.g., to a final concentration of 1-10 µM) or an equivalent volume of DMSO. Incubate at room temperature for 1 hour.
-
-
Protease Digestion:
-
Optimization is key: First, perform a titration of the protease to determine the optimal concentration and time that results in partial, but not complete, digestion of the target protein in the vehicle-treated sample.
-
Add the optimized amount of protease to each sample (drug-treated and vehicle).
-
Incubate for the optimized time (e.g., 15-30 minutes) at room temperature.
-
-
Stopping the Reaction and Analysis:
-
Stop the digestion by adding 4x SDS-PAGE sample buffer and immediately boiling the samples at 95°C for 5 minutes.
-
Analyze equal volumes of each sample by SDS-PAGE and Western Blotting for EGFR.
-
-
Data Interpretation:
-
Compare the intensity of the full-length EGFR band in the drug-treated lane versus the vehicle-treated lane. A stronger band in the drug-treated lane indicates that the compound bound to EGFR and protected it from proteolysis, thus confirming target engagement.
-
III. Isothermal Titration Calorimetry (ITC): The Gold Standard for Biophysical Characterization
While CETSA and DARTS provide compelling evidence of target engagement within a cellular context (or lysate), ITC stands as the gold standard for directly measuring the thermodynamic parameters of a biomolecular interaction in solution.[5][11] ITC measures the minute heat changes that occur when a ligand is titrated into a solution containing its binding partner. This allows for the precise determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Although it is a biochemical assay requiring purified components, ITC provides unparalleled quantitative data that is crucial for lead optimization and understanding the driving forces behind the interaction.
Principle of Isothermal Titration Calorimetry
Caption: Principle of Isothermal Titration Calorimetry (ITC).
Detailed Protocol: ITC for EGFR Kinase Domain Engagement
Objective: To quantify the binding affinity and thermodynamics of the interaction between this compound and purified EGFR kinase domain.
Materials:
-
Isothermal titration calorimeter
-
Purified, recombinant EGFR kinase domain protein (high concentration and purity are critical)
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, with a small percentage of DMSO if required for compound solubility, matched between protein and ligand solutions)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified EGFR kinase domain into the final ITC buffer to ensure a perfect buffer match.
-
Dissolve this compound in the exact same buffer used for the protein dialysis. The final DMSO concentration should be identical in both the protein and ligand solutions and kept as low as possible (<5%).
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Instrument Setup:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10-15 times the protein concentration) into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections, stirring speed).
-
-
Titration:
-
Perform the experiment, which consists of a series of small, timed injections of the ligand into the protein solution.
-
A control experiment, titrating the ligand into buffer alone, should be performed to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (KD, n, ΔH, ΔS).
-
Conclusion and Future Directions
Validating the direct binding of this compound to its putative target, such as EGFR, is an indispensable step in its development as a potential therapeutic agent. The three methods described here—CETSA, DARTS, and ITC—provide a powerful and complementary toolkit for researchers.
CETSA offers the unique advantage of confirming target engagement in a live-cell context, providing the highest degree of physiological relevance. DARTS presents a valuable, non-thermal alternative for demonstrating ligand-induced protein stabilization in lysates. Finally, ITC delivers the definitive, quantitative biophysical data required to understand the affinity and thermodynamic drivers of the interaction.
By employing a combination of these orthogonal approaches, researchers can build a robust and self-validating data package. For instance, initial validation with CETSA or DARTS can be followed by ITC to precisely quantify the affinity of the interaction. This multi-faceted approach provides the high-quality, reliable data necessary to establish a clear mechanism of action, guide structure-activity relationship (SAR) studies, and ultimately drive the successful progression of promising molecules like this compound from the laboratory to the clinic.
References
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Raju, G.N., Sai, K.B., Naveen, K.T. and Nadendla, R.R. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of basic and applied Research, 2(4), pp.437-441. [Link]
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Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing. (2024). [Link]
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Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), pp.21984-21989. [Link]
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Pai, M.Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology, 1263, pp.287-298. [Link]
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Geiss-Friedlander, R. and Melero, A. (2019). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]
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Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - NIH. (n.d.). [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. (2024). [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. [Link]
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Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors - Taylor & Francis. (n.d.). [Link]
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A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed. (2017). [Link]
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Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). GE Healthcare. [Link]
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a) Cellular thermal shift assay (CETSA) for the binding of azaquindole-1 (10 w-j) to VPS34 in cell lysate (green line = VEH - ResearchGate. (n.d.). [Link]
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Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2023). Springer Protocols. [Link]
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Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PubMed Central. (2023). [Link]
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Indole Substrates to Carbazole Targets: An Update in the Discovery of an Ideal Synthetic Methodology | Journal of Molecular and Engineering Materials. (n.d.). [Link]
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Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC - PubMed Central. (2022). [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Benzyl-5-Chloro-1H-Indole Derivatives
Welcome to an in-depth exploration of comparative molecular docking studies, focusing on the promising class of 2-benzyl-5-chloro-1H-indole derivatives. The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its ability to interact with a wide array of biological targets.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical considerations for conducting and interpreting comparative docking analyses of this specific class of molecules. We will delve into the rationale behind experimental choices, present a robust, self-validating protocol, and contextualize our discussion with illustrative data and visualizations.
The Significance of the this compound Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of many natural products and synthetic drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5] The 2-benzyl and 5-chloro substitutions on the indole ring are of particular interest. The 2-benzyl group can provide crucial hydrophobic and aromatic interactions within a protein's binding pocket, while the 5-chloro substitution can modulate the electronic properties of the indole ring and potentially form halogen bonds, thereby influencing binding affinity and selectivity.[6]
Comparative docking studies are a powerful computational tool in modern drug discovery, allowing for the systematic evaluation of a series of related compounds against one or more protein targets.[7][8] This in-silico approach enables us to predict binding conformations, estimate binding affinities, and understand the key molecular interactions that drive ligand recognition.[8][9] By comparing a series of this compound derivatives, we can elucidate structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic agents.
A Self-Validating Experimental Protocol for Comparative Docking Studies
The following protocol outlines a comprehensive and self-validating workflow for a comparative docking study. The emphasis here is on the causality behind each step, ensuring the generation of reliable and reproducible results.
Part 1: Preparation of Ligands and Protein Target
Step 1: Ligand Preparation. The initial step involves the generation of 3D structures of the this compound derivatives. This is typically done using a 2D chemical drawing tool, followed by conversion to a 3D format.[10] It is crucial to then perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This step is critical as it ensures that the ligands are in a low-energy, stable conformation before docking.
Step 2: Protein Target Selection and Preparation. The choice of protein target is dictated by the therapeutic area of interest. For indole derivatives, a wide range of targets have been explored, including kinases, cyclooxygenases, and various enzymes implicated in cancer and infectious diseases.[4][10][11][12] Once a target is selected, its 3D structure is typically retrieved from the Protein Data Bank (PDB).
Crucially, the raw PDB structure must be prepared for docking. This involves:
-
Removal of water molecules and co-ligands: This is done to clear the binding site for the new ligands.
-
Addition of polar hydrogen atoms: PDB structures often lack explicit hydrogen atoms, which are essential for calculating accurate interactions.
-
Assignment of protonation states: The protonation states of ionizable residues (e.g., His, Asp, Glu) at physiological pH must be correctly assigned as they play a vital role in ligand binding.
-
Energy minimization of the protein structure: This step relieves any steric clashes and ensures the protein is in a relaxed conformation.
Part 2: The Docking Simulation
Step 3: Defining the Binding Site. The accuracy of a docking study hinges on correctly defining the binding site on the protein.[8] If the structure of a co-crystallized ligand is available, the binding site can be defined based on its location. In the absence of a co-crystallized ligand, blind docking (docking to the entire protein surface) or computational pocket detection algorithms can be employed to identify potential binding sites.
Step 4: The Docking Algorithm and Scoring Function. A variety of docking software packages are available, each employing different search algorithms and scoring functions (e.g., AutoDock, Glide, GOLD).[1][13] The search algorithm is responsible for exploring the conformational space of the ligand within the binding site, while the scoring function estimates the binding affinity of each pose.[8][9] It is good practice to validate the docking protocol by redocking a known inhibitor into the active site and ensuring the software can reproduce the experimentally observed binding mode.
Part 3: Analysis and Interpretation
Step 5: Analysis of Docking Poses and Interactions. Post-docking analysis involves examining the predicted binding poses of the ligands. Key aspects to analyze include:
-
Binding energy/docking score: A lower binding energy generally indicates a more favorable interaction.
-
Hydrogen bonds: These are strong, directional interactions that are critical for ligand binding.
-
Hydrophobic interactions: These interactions are crucial for the binding of nonpolar moieties like the benzyl group.
-
Pi-pi stacking and cation-pi interactions: These are common for aromatic systems like the indole ring.
-
Halogen bonds: The 5-chloro substituent may participate in halogen bonding, which can significantly contribute to binding affinity.
Step 6: Comparative Analysis and SAR Elucidation. By comparing the docking results across the series of derivatives, we can establish a structure-activity relationship. For example, we can assess how different substituents on the benzyl ring affect the binding affinity and interaction patterns. This information is invaluable for guiding the next round of lead optimization.
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagram illustrates the key stages of a comparative docking study.
Caption: A generalized workflow for a comparative molecular docking study.
Data Presentation: A Hypothetical Comparative Analysis
To illustrate the output of a comparative docking study, the following table presents hypothetical docking results for a series of this compound derivatives against a putative protein kinase target.
| Compound ID | Benzyl Ring Substituent | Docking Score (kcal/mol) | Key Interacting Residues |
| 1a | H | -8.5 | Leu25, Val33, Ala46, Lys48, Glu65 |
| 1b | 4-Fluoro | -9.2 | Leu25, Val33, Ala46, Lys48, Glu65, Phe92 |
| 1c | 4-Methoxy | -8.8 | Leu25, Val33, Ala46, Lys48, Glu65 |
| 1d | 4-Nitro | -7.9 | Val33, Ala46, Lys48 |
From this hypothetical data, we can infer that a 4-fluoro substitution on the benzyl ring (Compound 1b ) enhances the binding affinity, potentially through additional interactions with a phenylalanine residue. Conversely, a bulky and electron-withdrawing nitro group (Compound 1d ) may be detrimental to binding. This type of comparative data is instrumental in guiding the design of new derivatives with improved potency.
Visualizing the Core Scaffold
The foundational chemical structure for this class of compounds is depicted below.
Caption: The core chemical structure of this compound.
Conclusion
Comparative molecular docking is an indispensable tool in contemporary drug discovery. When applied rigorously to a focused library of compounds like the this compound derivatives, it provides profound insights into the molecular determinants of binding. This, in turn, accelerates the design-test-synthesize-analyze cycle, ultimately leading to the development of more effective and safer medicines. The protocol and considerations outlined in this guide provide a robust framework for researchers to conduct their own high-quality comparative docking studies.
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A Researcher's Comparative Guide to Assessing the Off-Target Effects of 2-benzyl-5-chloro-1H-indole
In the landscape of modern drug discovery, the aphorism "no drug has only one effect" serves as a constant reminder of the critical importance of characterizing a compound's full biological activity profile. While the on-target efficacy of a therapeutic candidate is paramount, its off-target interactions can lead to unforeseen toxicities, representing a major cause of late-stage clinical trial failures and post-market withdrawals.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of the novel compound, 2-benzyl-5-chloro-1H-indole. Our approach is designed to be a self-validating system, integrating computational predictions with robust biochemical and cell-based assays to build a holistic safety and selectivity profile.
The indole scaffold, of which this compound is a member, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Derivatives of benzyl-chloro-indole have been investigated for a range of activities, including anticonvulsant and anticancer properties.[3][5] Given this therapeutic potential, a proactive and thorough evaluation of off-target liabilities is not merely a regulatory requirement but a scientific imperative to de-risk its development.
This guide will compare and contrast a multi-tiered strategy, moving from broad, predictive in silico methods to highly specific, quantitative in vitro and cellular assays. We will detail the "why" behind each experimental choice, providing not just protocols, but a logical pathway for data interpretation and decision-making.
Tier 1: In Silico Profiling - A Predictive First Pass
The journey into off-target assessment begins not at the bench, but at the computer. Computational, or in silico, toxicology and pharmacology models leverage vast databases of known drug-target interactions and compound structures to predict potential liabilities.[1][6][7][8] This predictive-first approach is cost-effective and allows for the early identification of potential red flags, guiding the design of subsequent, more resource-intensive experimental validations.[9]
For this compound, we will utilize a combination of ligand-based and structure-based approaches. Ligand-based methods, such as those employed by platforms like toxCSM and ProTox-3.0, compare the structure of our query compound to those of molecules with known toxicities or off-target activities.[1][7] Structure-based approaches, where applicable, would involve docking the compound into the crystal structures of known off-target proteins.
Comparative Analysis of Predictive Tools:
| Tool | Methodology | Predicted Endpoints | Strengths | Limitations |
| ToxiM | Machine Learning & Chemoinformatics | Toxicity, Solubility, Permeability | User-friendly, provides insights into ADMET properties.[6] | Performance can be molecule-specific; may have inaccuracies for certain chemical classes.[6] |
| toxCSM | Graph-based Signatures | Wide range of toxicities (nuclear, stress responses, environmental) | Comprehensive, outperforms many alternative methods.[1] | Relies on the quality and breadth of training data. |
| ProTox-3.0 | Molecular Similarity, Fragment Propensities | Various toxicity levels, toxicological pathways | Fast, incorporates multiple predictive models.[7] | Predictions are probabilistic and require experimental validation. |
| In silico Off-Target Profiling (e.g., via specialized platforms) | Multi-task Graph Neural Networks | Compound off-target interactions, ADRs | Can differentiate drugs under various ATC codes and classify toxicity.[9] | Generalizability can be a challenge, especially for novel scaffolds.[9] |
Experimental Workflow for In Silico Assessment:
Caption: In silico workflow for predictive off-target assessment.
Tier 2: In Vitro Profiling - Quantifying Interactions
Following the generation of a prioritized list of potential off-targets from our in silico screen, the next critical step is to experimentally validate these predictions. In vitro safety pharmacology profiling involves screening the compound against a broad panel of receptors, transporters, enzymes, and ion channels that are commonly associated with adverse drug reactions.[10]
A. Broad Panel Screening (Safety Pharmacology)
A standard approach is to utilize a pre-defined safety panel, such as the InVEST44 panel offered by Reaction Biology, which covers 44 well-established off-targets.[10] This provides a cost-effective and rapid assessment of interactions with key proteins implicated in adverse events.
B. Kinase Profiling
Given that protein kinases are a large and functionally diverse family of enzymes and are frequent off-targets for small molecules, a dedicated kinase screen is highly recommended.[11] Services like Eurofins Discovery's KINOMEscan® platform offer comprehensive panels of over 480 kinases.[12][13] This competition binding assay can quantitatively measure the interaction between this compound and a vast array of kinases, providing a detailed selectivity profile.[12][14]
Comparative Data (Hypothetical): this compound vs. Control Compound
| Target Class | Assay Type | This compound (% Inhibition @ 10 µM) | Control Compound (% Inhibition @ 10 µM) | Interpretation |
| GPCRs | Radioligand Binding | hERG < 10% | hERG 85% | Low risk of cardiac liability for test compound. |
| Ion Channels | Electrophysiology | Nav1.5 < 5% | Nav1.5 60% | Low risk of cardiac liability for test compound. |
| Enzymes | Activity Assay | CYP3A4 45% | CYP3A4 15% | Potential for drug-drug interactions. |
| Kinases | KINOMEscan® | CDK2 92%, GSK3β 88% | CDK2 < 10%, GSK3β < 10% | Specific off-target kinase interactions identified. |
Tier 3: Cellular & Proteomic Approaches - Confirming Target Engagement in a Biological Context
While in vitro assays are powerful for quantifying direct binding, they do not fully recapitulate the complexities of a cellular environment.[11][15] Therefore, the final tier of our assessment focuses on confirming target engagement and identifying off-targets in a more physiologically relevant setting.
A. Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that allows for the detection of target engagement in intact cells or cell lysates.[16][17][18][19] The principle is based on the ligand-induced thermal stabilization of a target protein.[17][18] By heating cell lysates treated with this compound across a temperature gradient, we can identify proteins that are stabilized by its binding, indicating a direct interaction.[20] This technique is invaluable for validating the cellular relevance of hits identified in in vitro screens.[19]
CETSA Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
B. Chemical Proteomics
For an unbiased, proteome-wide identification of off-targets, chemical proteomics is the gold standard.[2][21][22] This approach typically involves synthesizing a probe version of this compound that can be used to "fish" for interacting proteins in a cell lysate. These captured proteins are then identified by mass spectrometry.[2][22]
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Lysis: Culture a relevant human cell line (e.g., HEK293, HepG2) to ~80% confluency. Harvest cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. Lyse the cells via three freeze-thaw cycles using liquid nitrogen.[16] Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]
-
Compound Treatment: Aliquot the cell lysate and treat with various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate at room temperature for 30 minutes.[16]
-
Thermal Challenge: Heat the treated lysate aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16]
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[16]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze by SDS-PAGE and Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.[16]
Protocol 2: Kinome Profiling using KINOMEscan®
-
Compound Submission: Prepare a stock solution of this compound in 100% DMSO at a concentration of 100 mM. Submit the compound to a service provider like Eurofins Discovery for screening against their kinase panel.
-
Assay Principle: The KINOMEscan® assay is a competition binding assay. Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand.[14]
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound is competing for the active site.[14]
-
Data Analysis: Results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound.
Conclusion and Future Directions
The systematic assessment of off-target effects is a cornerstone of modern, safety-conscious drug development. For a promising scaffold like this compound, a tiered approach combining in silico prediction, broad in vitro screening, and cellular target engagement studies provides a robust framework for identifying and mitigating potential safety liabilities. The data generated from these comparative studies will not only inform the go/no-go decisions for this specific compound but can also guide the design of next-generation analogs with improved selectivity and safety profiles. By embracing a holistic and evidence-based approach to off-target profiling, we can increase the probability of translating promising chemical matter into safe and effective medicines.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-benzyl-5-chloro-1H-indole
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-benzyl-5-chloro-1H-indole. As a specialized heterocyclic compound, its handling and disposal demand a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This document is designed for researchers, chemists, and drug development professionals, offering in-depth, actionable intelligence rooted in established safety principles.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
The 5-chloroindole moiety suggests potential for skin, eye, and respiratory irritation, as well as aquatic toxicity, similar to related chlorinated indoles.[1][2][3][4] The benzyl group, particularly when considering precursors like benzyl chloride, is associated with more severe hazards, including carcinogenicity, mutagenicity, and acute toxicity.[5][6]
Therefore, this compound must be treated as a hazardous substance until proven otherwise. The following table summarizes the anticipated hazard profile.
| Hazard Category | Anticipated Risk Based on Structural Analogs | Primary Sources of Concern | Recommended Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][4][7] | 5-Chloroindole and Benzyl moieties | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][7] May cause an allergic skin reaction.[7] | 5-Chloroindole and Benzyl moieties | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[1][2] | 5-Chloroindole and Benzyl moieties | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Carcinogenicity & Mutagenicity | May cause cancer and/or genetic defects.[5] | Benzyl moiety | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
| Environmental Hazard | Potentially toxic to aquatic life. | Chlorinated aromatic structure | P273: Avoid release to the environment. Discharge into the environment must be avoided.[8] |
Immediate Safety Protocols & Spill Management
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This is a non-negotiable prerequisite for handling any potentially hazardous chemical.
Required Personal Protective Equipment (PPE)
All personnel handling the compound must use appropriate PPE to prevent exposure.[8]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or EN166.[8] | Protects against splashes and airborne particles, mitigating the risk of serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[8] | Prevents skin contact, irritation, and potential absorption of the chemical. |
| Body Protection | A flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required when vapors, aerosols, or dust are generated. Use a NIOSH-approved respirator.[9] | Protects against inhalation, which is a primary route of exposure for acute toxicity. |
Emergency Spill Procedures
Chemical spills must be cleaned up immediately by trained personnel.[10][11]
-
Evacuate & Alert : Evacuate the immediate area and alert nearby personnel and your supervisor.[11]
-
Ventilate : Ensure the area is well-ventilated. Work under a chemical fume hood if possible.
-
Contain : Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent. Do not use combustible materials.
-
Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[9]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined in this guide.[10]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[12][13] All chemical waste is considered hazardous until a formal determination proves otherwise.[10]
Step 1: Waste Minimization
The most effective disposal strategy begins with generation. The EPA and University guidelines require laboratories to implement waste minimization strategies.[12][14]
-
Source Reduction : Order only the quantity of chemical required for your research to avoid generating surplus.[12][14]
-
Inventory Management : Maintain a current inventory of all chemicals to prevent ordering duplicates and to track expiration dates.[14][15]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do Not Mix : Never mix this compound with other waste streams, especially strong oxidizing or reducing agents.[8][15]
-
Solid vs. Liquid : Keep solid waste and liquid waste in separate containers.[15]
Step 3: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Use Appropriate Containers : Store the waste in its original container if possible, or in a compatible, leak-proof container (plastic is often preferred).[14][15] Ensure the container is in good condition with a tightly sealing cap.
-
Maintain Headspace : Do not overfill liquid waste containers; leave at least 10% headspace to allow for expansion.[15]
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when adding waste.[10][12][14]
Step 4: Labeling
Accurate labeling is a legal requirement and essential for safety.[16]
-
Use a Hazardous Waste Tag : Attach your institution's official hazardous waste tag or label to the container as soon as the first drop of waste is added.
-
Complete All Fields : Clearly write the full chemical name ("this compound"), concentration, and accumulation start date. Do not use abbreviations or chemical formulas.
-
Indicate Hazards : Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant, Environmental Hazard) based on the risk assessment.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated SAA within the laboratory where it was generated.[12][14]
-
Location : The SAA must be at or near the point of generation and under the control of the operator.
-
Secondary Containment : Store the waste container in a secondary containment bin, such as a spill tray, to contain any potential leaks.[15]
-
Segregation : Store away from incompatible materials.[16]
Step 6: Arranging for Disposal
Hazardous waste must be disposed of through licensed facilities.[16]
-
Contact EHS : Once the container is full or you are finished with the chemical, contact your institution's Environmental Health and Safety (EHS/OCRS) department to schedule a pickup.[10][14]
-
Documentation : You will likely need to complete a waste collection request form, which tracks the waste from "cradle-to-grave" as required by the RCRA.[12]
-
Never Use Drains or Trash : It is strictly forbidden to dispose of this chemical via sink drains or in the regular trash.[10] Evaporation in a fume hood is also not a permissible disposal method.[10]
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-benzyl-5-chloro-1H-indole
This guide provides essential safety and logistical information for the handling of 2-benzyl-5-chloro-1H-indole (CAS No. 227803-33-0).[1] As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture within your laboratory.
Probable Hazard Profile: A Structural-Activity Relationship Analysis
-
Indole Moiety : Indole and its derivatives can be harmful if swallowed or absorbed through the skin and may cause serious eye irritation.[2][3]
-
Chloro-Substituent : Chlorinated aromatic compounds can present significant health risks. The SDS for the related compound 5-chloroindole indicates it causes skin and eye irritation and may cause respiratory irritation.[3][4] It is classified as harmful if swallowed, inhaled, or in contact with the skin.[3]
-
Benzyl Group : The presence of the benzyl group is a primary concern. The precursor, benzyl chloride, is a combustible liquid that is harmful if swallowed and fatal if inhaled.[5][6] It is known to cause severe skin irritation, serious eye damage, and may trigger an allergic skin reaction.[6][7] Critically, benzyl chloride is also suspected of causing genetic defects and cancer (Carcinogenicity Category 1B).[6][7][8]
Based on this composite analysis, this compound should be handled as a substance that is potentially carcinogenic, toxic if inhaled, a severe skin and eye irritant, and harmful if swallowed.
Core Personal Protective Equipment (PPE) Regimen
A multi-layered PPE strategy is mandatory to mitigate the array of anticipated hazards. The following table summarizes the minimum required PPE.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over the goggles when handling bulk quantities or during procedures with a high splash potential.[2][9] | Protects against splashes of the compound or solvents, which are expected to cause serious eye damage.[7][8] The face shield provides a broader barrier of protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][10] Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.[11] | Prevents skin contact. The compound is expected to cause skin irritation and may be absorbed through the skin.[3][8] Double-gloving provides an additional barrier against potential pinholes or degradation. |
| Body Protection | A flame-resistant laboratory coat.[11] For large-scale operations, chemically resistant coveralls or an apron should be used.[9][10] | Protects against skin exposure from spills and splashes. Flame-resistant material is prudent given the combustible nature of related compounds like benzyl chloride.[5] |
| Respiratory Protection | All handling of the solid or its solutions must be conducted in a certified chemical fume hood.[11][12] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7][13] | Mitigates the risk of inhaling aerosols or vapors, which is a primary route of exposure. Related compounds are toxic or fatal upon inhalation.[7][8] |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize exposure and ensure reproducible, safe science.
Step 1: Preparation and Pre-Handling
-
Review Documentation : Before any work, thoroughly review this guide and any available safety information for related compounds.[12]
-
Designate Work Area : All handling must occur in a designated area within a certified chemical fume hood to control vapor and aerosol exposure.[3][11]
-
Assemble Materials : Ensure all necessary PPE, spill cleanup materials, and quenching agents are readily accessible before bringing the chemical into the work area.
-
Don PPE : Put on all required PPE as detailed in the table above. Ensure a proper fit, especially for gloves and respiratory protection if needed.
Step 2: Handling the Compound
-
Weighing : If handling the solid, perform this task in the fume hood. Use smooth, deliberate motions to avoid generating dust.
-
Dissolving : When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[12] Work with the sash of the fume hood at the lowest practical height.
-
Reactions : If the compound is used in a reaction, ensure the apparatus is secure and properly vented within the fume hood. Reactions involving this compound should be conducted with caution, especially if heating, as this may increase vapor pressure.
Step 3: Post-Handling and Storage
-
Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hygiene : Immediately wash hands and forearms thoroughly with soap and water after handling is complete.[3]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources.[11] The storage area should be accessible only to authorized personnel.
Emergency Protocols
Spill Response:
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Contain : If safe to do so, prevent the spread of the spill using absorbent materials. Avoid dust generation from solid spills.[11][14]
-
Cleanup : For small spills within a fume hood, use an inert absorbent material, collect it with spark-proof tools, and place it in a sealed container for hazardous waste disposal.[11]
-
Ventilate : Ensure the area is well-ventilated during and after cleanup.
Exposure Response:
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][11]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection : Collect all waste in clearly labeled, sealed containers.[11]
-
Disposal : Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3] Do not discharge into drains or the environment.[11]
Visualization of Safe Handling Workflow
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
